7-methylidene-1,4-dioxaspiro[4.5]decane
Description
Properties
IUPAC Name |
7-methylidene-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKCYCKCYMSUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146607 | |
| Record name | 1,4-Dioxaspiro(4.5)decane, 7-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104598-81-4 | |
| Record name | 1,4-Dioxaspiro(4.5)decane, 7-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104598814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro(4.5)decane, 7-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Foreword: Strategic Insights into the Synthesis of a Versatile Spirocyclic Alkene
The synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane, a spirocyclic compound featuring a protected ketone and an exocyclic double bond, represents a key transformation in modern organic synthesis. This technical guide provides a comprehensive overview of the most logical and field-proven methodology for the preparation of this valuable synthetic intermediate. The strategic protection of one carbonyl group in a cyclohexane derivative, followed by the olefination of the other, allows for selective functionalization and the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the underlying chemical principles and a detailed, reproducible experimental protocol.
I. Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of 7-methylidene-1,4-dioxaspiro[4.5]decane (I) logically points to a precursor ketone, 1,4-dioxaspiro[4.5]decan-7-one (II). The key transformation is the conversion of the carbonyl group into a methylidene group. For this purpose, the Wittig reaction stands out as a reliable and widely used method for the formation of carbon-carbon double bonds with high regioselectivity.[1][2]
The synthesis, therefore, can be dissected into two primary stages:
-
Protection of a Symmetrical Diketone: The synthesis of the precursor, 1,4-dioxaspiro[4.5]decan-7-one, typically starts from a symmetrical diketone, such as cyclohexane-1,4-dione. Monoketalization is a critical step to differentiate the two carbonyl groups.
-
Wittig Olefination: The introduction of the exocyclic methylene group is achieved through a Wittig reaction on the remaining free carbonyl group. This reaction involves the use of a phosphorus ylide, specifically methylenetriphenylphosphorane.[3]
Sources
An In-Depth Technical Guide to 7-methylidene-1,4-dioxaspiro[4.5]decane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound featuring a protected cyclohexanone moiety and an exocyclic double bond. This structure presents a valuable scaffold for organic synthesis and drug discovery, offering opportunities for diverse chemical transformations. The spiroketal portion provides conformational rigidity and a three-dimensional architecture, which is increasingly sought after in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 7-methylidene-1,4-dioxaspiro[4.5]decane is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 104598-81-4 | [2][3] |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| Appearance | Not explicitly reported, likely a colorless oil | Inferred |
| Boiling Point | Not explicitly reported | |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
The most direct and efficient method for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is the Wittig olefination of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one.[4] This reaction involves the conversion of a carbonyl group to an alkene through the reaction with a phosphorus ylide.[5]
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-7-one
The starting material, 1,4-dioxaspiro[4.5]decan-7-one, can be prepared from 1,3-cyclohexanedione. The dione is selectively protected at one of the carbonyl groups as an ethylene ketal.
Experimental Protocol: Ketalization of 1,3-Cyclohexanedione
-
Reaction Setup: To a solution of 1,3-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Distillation: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decan-7-one.
Wittig Olefination to 7-methylidene-1,4-dioxaspiro[4.5]decane
The final step involves the reaction of 1,4-dioxaspiro[4.5]decan-7-one with a methylidene-ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.[5]
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change, typically to yellow or orange.[6]
-
Reaction with Ketone: Cool the freshly prepared ylide solution back to 0 °C. Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it slowly to the ylide solution.[6]
-
Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature and monitor its progress by TLC. Once the starting ketone is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield 7-methylidene-1,4-dioxaspiro[4.5]decane. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent like hexanes.[6]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the two vinylic protons of the exocyclic methylene group as singlets or closely coupled multiplets in the region of 4.5-5.0 ppm. The four protons of the ethylene ketal will likely appear as a multiplet around 3.9-4.2 ppm. The remaining eight protons on the cyclohexane ring will resonate as complex multiplets in the aliphatic region (1.5-2.5 ppm).
-
¹³C NMR: Key signals would include the sp² carbons of the double bond, with the terminal methylene carbon appearing around 100-110 ppm and the quaternary spiro-carbon around 140-150 ppm. The spiroketal carbon would be expected in the range of 105-115 ppm. The carbons of the ethylene glycol unit should appear around 64-66 ppm. The remaining sp³ carbons of the cyclohexane ring will be found in the 20-40 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=C stretching vibration for the exocyclic double bond around 1640-1660 cm⁻¹. A strong C-O stretching band for the ketal will be present in the 1050-1150 cm⁻¹ region. The spectrum will also show C-H stretching vibrations for both sp² and sp³ hybridized carbons.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 154. Subsequent fragmentation may involve the loss of ethylene oxide or other characteristic fragments from the spirocyclic system.
Chemical Reactivity
The chemical reactivity of 7-methylidene-1,4-dioxaspiro[4.5]decane is primarily dictated by its exocyclic double bond. This functionality is susceptible to a variety of addition reactions.
Electrophilic Addition Reactions
The electron-rich double bond can readily undergo electrophilic addition reactions. For instance, hydrohalogenation with HBr or HCl would be expected to proceed via a tertiary carbocation intermediate, leading to the Markovnikov addition product.
Reduction (Catalytic Hydrogenation)
The double bond can be reduced to a methyl group via catalytic hydrogenation. This reaction would typically employ a palladium or platinum catalyst under a hydrogen atmosphere to yield 7-methyl-1,4-dioxaspiro[4.5]decane.
Oxidation Reactions
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of the corresponding spiro-epoxide.
-
Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, (1,4-dioxaspiro[4.5]decan-7-yl)methanol.
-
Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would regenerate the starting ketone, 1,4-dioxaspiro[4.5]decan-7-one, and formaldehyde. An oxidative workup would yield the ketone and formic acid.
Applications in Research and Drug Development
The 1,4-dioxaspiro[4.5]decane moiety is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for effective binding to biological targets.[1] Spiroketals are found in numerous natural products with diverse biological activities.[7][8]
While specific applications of 7-methylidene-1,4-dioxaspiro[4.5]decane are not extensively documented in the readily available literature, its structure suggests several potential uses:
-
Building Block for Complex Molecules: The exocyclic double bond serves as a handle for further functionalization, allowing for the construction of more complex molecular architectures. This makes it a valuable intermediate in multi-step organic synthesis.
-
Scaffold for Bioactive Compounds: The spiroketal core can be incorporated into larger molecules to explore their potential as ligands for various receptors and enzymes. The conformational constraint imposed by the spirocyclic system can lead to enhanced binding affinity and selectivity.
-
Probing Structure-Activity Relationships: By modifying the exocyclic methylene group or other parts of the molecule, researchers can systematically probe structure-activity relationships (SAR) in drug discovery programs.
Conclusion
7-methylidene-1,4-dioxaspiro[4.5]decane is a synthetically accessible and versatile molecule with significant potential in organic chemistry and medicinal chemistry. Its well-defined three-dimensional structure and the reactivity of its exocyclic double bond make it an attractive building block for the synthesis of complex targets and the development of novel therapeutic agents. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted to fully exploit its potential.
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An In-depth Technical Guide to 7-methylidene-1,4-dioxaspiro[4.5]decane (CAS Number: 104598-81-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Spirocyclic Alkene
This technical guide delves into the chemical nature of 7-methylidene-1,4-dioxaspiro[4.5]decane, a unique spirocyclic compound. It is imperative to address from the outset that a comprehensive survey of peer-reviewed scientific literature and chemical databases reveals a notable scarcity of published data specifically for this molecule. Furthermore, a degree of ambiguity exists surrounding its designated CAS number, 104598-81-4, which has been erroneously associated with an unrelated organometallic compound in some commercial databases.
This guide, therefore, adopts a first-principles approach. Leveraging established principles of organic chemistry and drawing parallels with structurally related, well-documented molecules, we will construct a robust theoretical framework for understanding and working with 7-methylidene-1,4-dioxaspiro[4.5]decane. The protocols and mechanistic discussions that follow are presented as scientifically grounded hypotheses, intended to serve as a starting point for empirical investigation.
Molecular Architecture and Physicochemical Properties
7-methylidene-1,4-dioxaspiro[4.5]decane is characterized by a cyclohexane ring fused in a spirocyclic fashion to a 1,3-dioxolane ring. The defining feature is the exocyclic methylene group at the 7-position of the decane framework.
Structural Overview
The core structure consists of a cyclohexanone scaffold wherein the carbonyl group is protected as an ethylene ketal. This structural motif is a cornerstone of synthetic organic chemistry, offering a stable protecting group for ketones that is resilient to a wide array of non-acidic reagents.[1][2] The presence of the exocyclic double bond introduces a site of unsaturation, rendering the molecule amenable to a variety of addition reactions.[3]
Predicted Physicochemical Data
In the absence of experimentally determined values, the following properties are predicted based on the molecular structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 180-200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran); Insoluble in water. |
Proposed Synthetic Strategy: A Wittig-Based Approach
The most logical and well-established method for the introduction of an exocyclic methylene group onto a ketone is the Wittig reaction.[4][5][6][7][8] This olefination reaction provides a high-yielding and reliable pathway to the target molecule, starting from the corresponding protected ketone.
Retrosynthetic Analysis
A retrosynthetic disconnection of the exocyclic double bond points to 1,4-dioxaspiro[4.5]decan-7-one as the immediate precursor. This spirocyclic ketone is, in turn, derivable from 1,3-cyclohexanedione.
Caption: Retrosynthetic pathway for 7-methylidene-1,4-dioxaspiro[4.5]decane.
Experimental Workflow: A Two-Step Synthesis
The proposed synthesis is a two-step process commencing with the selective protection of one of the carbonyl groups of 1,3-cyclohexanedione, followed by a Wittig olefination.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 1,4-dioxaspiro[4.5]decan-7-one
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add 1,3-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene to a suitable concentration.
-
Reaction: The mixture is heated to reflux, and water is azeotropically removed via the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1,4-dioxaspiro[4.5]decan-7-one.
Step 2: Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
-
Wittig Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Ylide Formation: To the cooled suspension, add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange. Allow the mixture to stir at 0°C for 30 minutes.
-
Addition of Ketone: A solution of 1,4-dioxaspiro[4.5]decan-7-one (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the final product, 7-methylidene-1,4-dioxaspiro[4.5]decane.
Reactivity and Potential Applications
The chemical behavior of 7-methylidene-1,4-dioxaspiro[4.5]decane is dictated by its two primary functional groups: the exocyclic alkene and the spiroketal.
Reactions of the Exocyclic Methylene Group
The exocyclic double bond is a nucleophilic center and is expected to undergo a variety of electrophilic addition reactions.[3][9]
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ and Pd/C) would yield 7-methyl-1,4-dioxaspiro[4.5]decane.
-
Halogenation: Reaction with halogens (e.g., Br₂) would lead to the corresponding dihalide.
-
Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the double bond, yielding (1,4-dioxaspiro[4.5]decan-7-yl)methanol.
-
Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form the corresponding spiro-epoxide.
-
Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup, would regenerate the ketone, 1,4-dioxaspiro[4.5]decan-7-one.
Stability and Deprotection of the Ketal Group
The 1,3-dioxolane moiety is a robust protecting group, stable to basic, nucleophilic, and reducing conditions.[1][10] However, it is readily cleaved under acidic conditions to regenerate the parent carbonyl group. This orthogonal reactivity allows for the selective manipulation of the exocyclic double bond while the ketone functionality remains masked.
Potential Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of 7-methylidene-1,4-dioxaspiro[4.5]decane makes it a potentially valuable building block in organic synthesis. The exocyclic methylene group can serve as a handle for further functionalization, while the protected ketone can be unveiled at a later synthetic stage. This strategy is particularly useful in the synthesis of complex natural products and pharmaceutical agents where the introduction of a ketone is required late in the synthetic sequence.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 7-methylidene-1,4-dioxaspiro[4.5]decane and typical values for similar functional groups.[11][12][13][14][15]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7 | s | 2H | =CH₂ |
| ~3.9 | s | 4H | -O-CH₂-CH₂-O- |
| ~2.2-1.5 | m | 8H | Cyclohexane ring protons |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | >C=CH₂ |
| ~108 | =CH₂ |
| ~108 | Spiroketal carbon |
| ~64 | -O-CH₂-CH₂-O- |
| ~35-25 | Cyclohexane ring carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch |
| ~1100 | Strong | C-O stretch (ketal) |
| ~890 | Strong | =CH₂ out-of-plane bend |
Conclusion and Future Directions
7-methylidene-1,4-dioxaspiro[4.5]decane represents an intriguing, yet underexplored, chemical entity. This guide has provided a theoretical foundation for its synthesis, reactivity, and characterization based on established chemical principles. The proposed synthetic route via a Wittig reaction is a high-probability pathway to access this molecule.
For researchers in drug discovery and synthetic methodology, this compound offers a versatile scaffold for the construction of more complex molecular architectures. Future experimental work should focus on validating the proposed synthesis, thoroughly characterizing the compound using modern spectroscopic techniques, and exploring its reactivity profile. Such studies will undoubtedly uncover the full potential of this unique spirocyclic alkene.
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An In-depth Technical Guide to 7-methylidene-1,4-dioxaspiro[4.5]decane: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 7-methylidene-1,4-dioxaspiro[4.5]decane, a unique spiroketal with potential applications in medicinal chemistry and drug development. Recognizing the limited direct literature on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in the field. We will delve into its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and the broader context of its potential utility in modern drug discovery programs.
Introduction: The Spiroketal Scaffold in Drug Design
Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1] This rigid, defined spatial arrangement allows for the precise projection of functional groups into three-dimensional space, a critical feature for effective interaction with biological targets.[1] Among these, the spiroketal moiety is a privileged structure found in numerous natural products with diverse and potent biological activities.[2][3][4][5] The inclusion of a spiroketal can enhance metabolic stability and improve physicochemical properties of a drug candidate.[1] 7-methylidene-1,4-dioxaspiro[4.5]decane, with its exocyclic double bond, presents an interesting scaffold for further chemical elaboration, making it a valuable building block for the synthesis of more complex molecules.
Molecular Structure and Physicochemical Properties
7-methylidene-1,4-dioxaspiro[4.5]decane is a bicyclic organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[6] The structure consists of a cyclohexane ring fused at the C7 position to a 1,3-dioxolane ring in a spirocyclic arrangement. A key feature is the exocyclic methylene (methylidene) group at the C7 position of the cyclohexane ring.
Table 1: Physicochemical Properties of 7-methylidene-1,4-dioxaspiro[4.5]decane
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [6] |
| Molecular Weight | 154.21 g/mol | [6] |
| CAS Number | 104598-81-4 | [6] |
| SMILES | C=C(CCC1)CC21OCCO2 | [6] |
Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
While specific literature detailing the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is scarce, a highly plausible and efficient method involves the Wittig reaction on the corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-7-one. The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[7][8]
Synthesis of the Precursor: 1,4-dioxaspiro[4.5]decan-7-one
The ketone precursor can be synthesized from 1,3-cyclohexanedione through a selective ketal protection using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).
Experimental Protocol: Synthesis of 1,4-dioxaspiro[4.5]decan-7-one
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents) in toluene.
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1,4-dioxaspiro[4.5]decan-7-one.
Wittig Olefination to 7-methylidene-1,4-dioxaspiro[4.5]decane
The final step is the conversion of the ketone to the exocyclic methylene group using a Wittig reagent, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This reagent is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base.[7]
Experimental Protocol: Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
-
Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purification can be achieved by column chromatography on silica gel to afford the pure 7-methylidene-1,4-dioxaspiro[4.5]decane.
Caption: A potential drug discovery workflow utilizing 7-methylidene-1,4-dioxaspiro[4.5]decane.
Safety and Handling
As with any chemical, 7-methylidene-1,4-dioxaspiro[4.5]decane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [9][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [9]* Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [9]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The synthesis of this compound involves the use of flammable solvents (THF, diethyl ether) and pyrophoric reagents (n-BuLi). Extreme caution must be exercised when handling these materials, and all procedures should be carried out under an inert atmosphere. Always have appropriate fire extinguishing equipment readily available.
Conclusion and Future Perspectives
7-methylidene-1,4-dioxaspiro[4.5]decane represents a valuable, yet underexplored, molecular scaffold. Its rigid three-dimensional structure, coupled with a modifiable exocyclic double bond, makes it an attractive starting point for the synthesis of novel chemical entities with potential therapeutic applications. Further research into the synthesis, functionalization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new drug candidates in a variety of disease areas. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and potential of this intriguing molecule.
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An In-depth Technical Guide to the Physical Properties of 7-Methylidene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylidene-1,4-dioxaspiro[4.5]decane is a spirocyclic organic compound with potential applications in medicinal chemistry and materials science. Its unique structural motif, featuring a protected cyclohexanone and an exocyclic double bond, makes it an interesting building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical properties, and where experimental data is currently unavailable in public literature, it offers detailed, field-proven methodologies for their determination.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 7-Methylidene-1,4-dioxaspiro[4.5]decane is systematically named based on IUPAC nomenclature, which reflects its spirocyclic nature, the dioxolane protecting group, and the exocyclic methylene group.
| Identifier | Value | Source |
| IUPAC Name | 7-Methylidene-1,4-dioxaspiro[4.5]decane | N/A |
| CAS Number | 104598-81-4 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| SMILES Code | C=C1CCC2(CC1)OCCO2 | [1] |
Molecular Structure Visualization
The structure of 7-methylidene-1,4-dioxaspiro[4.5]decane is depicted below, highlighting the spirocyclic junction and the planar exocyclic methylene group attached to the cyclohexane ring.
Caption: 2D structure of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Experimental and Predicted Physical Properties
A thorough literature search reveals a notable absence of experimentally determined physical properties for 7-methylidene-1,4-dioxaspiro[4.5]decane. While commercial suppliers indicate the availability of some analytical data, these are not publicly disseminated.[1] To address this gap, this section outlines standard experimental protocols for determining the key physical characteristics of a liquid organic compound.
Table of Physical Properties
| Property | Experimental Value | Predicted Value | Method of Determination |
| Boiling Point | Not available | ~180-220 °C | Ebulliometry or Distillation |
| Melting Point | Not applicable (liquid at STP) | N/A | N/A |
| Density | Not available | ~1.05-1.15 g/cm³ | Pycnometry or Hydrometry |
| Refractive Index | Not available | ~1.48-1.52 | Refractometry |
Predicted values are estimations based on structurally similar compounds and are not experimentally verified.
Experimental Protocols for Physical Property Determination
The following protocols are provided as a guide for the experimental determination of the primary physical properties of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid.[2]
Materials:
-
Thiele tube
-
Thermometer (-10 to 250 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Add 0.5-1 mL of 7-methylidene-1,4-dioxaspiro[4.5]decane to the small test tube.
-
Place a capillary tube, with its open end down, into the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube.[3]
-
Observe a stream of bubbles emerging from the capillary tube as the liquid heats up.
-
Once a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[2]
Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. At the boiling point, the vapor pressure inside the capillary tube equals the atmospheric pressure, and upon slight cooling, the external pressure forces the liquid into the capillary.
Density Determination (Volumetric Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume.[4]
Materials:
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (± 0.0001 g)
-
Pasteur pipette
-
The sample, 7-methylidene-1,4-dioxaspiro[4.5]decane
Procedure:
-
Carefully clean and dry the volumetric flask and determine its mass on the analytical balance.
-
Fill the flask with the sample liquid until the bottom of the meniscus is precisely on the calibration mark. A Pasteur pipette is useful for the final additions.[4]
-
Reweigh the filled flask to determine the mass of the liquid.
-
The density is calculated using the formula: Density = Mass / Volume .[5]
Trustworthiness: Using a Class A volumetric flask and a calibrated analytical balance ensures the accuracy and reliability of the measurement. The procedure should be repeated multiple times to ensure reproducibility.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a characteristic property of a liquid and is a good indicator of its purity.[6]
Materials:
-
Abbe refractometer
-
Constant temperature water bath (e.g., 20 °C or 25 °C)
-
Pasteur pipette
-
The sample, 7-methylidene-1,4-dioxaspiro[4.5]decane
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens paper
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard liquid of known refractive index.
-
Apply a few drops of the sample onto the lower prism and close the prism assembly.[7]
-
Allow the sample to equilibrate to the desired temperature, typically 20 °C or 25 °C, by circulating water from the constant temperature bath through the refractometer.
-
Adjust the instrument until the light and dark fields are sharp and coincide with the crosshairs.
-
Read the refractive index from the scale.
Expertise & Experience: The refractive index is temperature-dependent. Therefore, precise temperature control is crucial for an accurate measurement. A correction factor can be applied if the measurement is not performed at the standard temperature.[7]
Spectroscopic Characterization
-
¹H NMR: Expected signals would include singlets for the exocyclic methylene protons, multiplets for the dioxolane protons, and multiplets for the cyclohexyl protons.
-
¹³C NMR: Key signals would include those for the spiro carbon, the carbons of the dioxolane ring, the olefinic carbons of the methylidene group, and the remaining sp³ hybridized carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C=C stretching of the alkene, C-H stretching of the sp² and sp³ hybridized carbons, and strong C-O stretching from the dioxolane ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 154. Fragmentation patterns would likely involve the loss of ethylene oxide or other fragments from the spirocyclic system.
Synthesis and Characterization Workflow
The most logical synthetic route to 7-methylidene-1,4-dioxaspiro[4.5]decane is the Wittig reaction, a powerful method for converting ketones into alkenes.
Caption: Proposed workflow for the synthesis and characterization of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Conclusion
While the publicly available data on the physical properties of 7-methylidene-1,4-dioxaspiro[4.5]decane is limited, this guide provides a comprehensive framework for its characterization. By following the detailed experimental protocols outlined, researchers can reliably determine its key physical constants. The proposed synthetic route via the Wittig reaction offers a direct and efficient method for its preparation, enabling further investigation into its potential applications in drug discovery and materials science.
References
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Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]
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Abbas, B., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59–62. Retrieved from [Link]
-
Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
Experiment 4: Refractive Index. (n.d.). Retrieved from [Link]
-
10: Refractive Index. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Determination of the refractive index of a liquid by a liquid lens method. (n.d.). Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
-
MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1,4-dioxaspiro(4.5)decane-3-methanol. Retrieved from [Link]
-
Video: Determining the Density of a Solid and Liquid. (2015, June 15). JoVE. Retrieved from [Link]
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A Technical Guide to the Systematic Nomenclature and Synthetic Utility of 7-methylidene-1,4-dioxaspiro[4.5]decane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous language for communicating complex molecular structures. This guide offers an in-depth deconstruction of the IUPAC name 7-methylidene-1,4-dioxaspiro[4.5]decane . Beyond the formal rules of nomenclature, we explore the compound's intrinsic chemical significance, primarily its role as a protected form of 4-methylidenecyclohexanone. This analysis is grounded in the practical context of multi-step organic synthesis, where the strategic use of protecting groups is paramount for achieving chemoselectivity. This document provides researchers and drug development professionals with a comprehensive understanding of the molecule's structure, the logic behind its name, and its practical applications as a versatile synthetic intermediate.
Introduction: The Imperative of Precision in Chemical Language
In the intricate landscape of drug discovery and development, the precise structural identification of a molecule is foundational. Ambiguity can lead to costly errors in synthesis, misinterpretation of biological data, and invalidation of research. Spirocyclic systems, which feature two rings connected by a single common atom, are increasingly prevalent scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological target space. The compound 7-methylidene-1,4-dioxaspiro[4.5]decane serves as an excellent exemplar for understanding the systematic approach required to name such complex structures. Furthermore, its identity as a cyclic ketal highlights a critical synthetic strategy—the protection of reactive functional groups—which is a cornerstone of modern organic synthesis.[1]
Part 1: Deconstruction of the IUPAC Name
The name 7-methylidene-1,4-dioxaspiro[4.5]decane can be systematically disassembled to reveal the precise architecture of the molecule. This process follows a hierarchical set of IUPAC rules.[2]
Step 1: The Parent Spiroalkane: spiro[4.5]decane
The foundation of the name is the parent hydrocarbon skeleton.
-
spiro : This prefix identifies the compound as a spirocycle, meaning two rings share a single carbon atom, known as the spiro atom.[3]
-
[4.5] : This is the von Baeyer descriptor for spiro compounds.[3] The numbers within the brackets, separated by a period, indicate the number of carbon atoms in each ring, excluding the shared spiro atom. The numbers are cited in ascending order.[4][5] In this case, one ring has 4 carbons, and the other has 5.
-
decane : This suffix specifies the total number of carbon atoms in the entire spirocyclic system: 4 (in the first ring) + 5 (in the second ring) + 1 (the spiro atom) = 10 carbons.
Step 2: Numbering the Spirocyclic System
IUPAC rules dictate a specific numbering convention for spiro compounds to ensure unambiguous locants for substituents and heteroatoms.
-
Numbering begins in the smaller ring at a carbon atom adjacent to the spiro atom.[6]
-
The numbering proceeds around the smaller ring, then through the spiro atom.
-
Finally, the numbering continues around the larger ring.[3]
Following these rules, the spiro[4.5]decane skeleton is numbered as illustrated below. The spiro atom is assigned the number 5.
Step 3: Incorporating Heteroatoms: 1,4-dioxa
The prefix dioxa indicates the replacement of two carbon atoms in the hydrocarbon skeleton with oxygen atoms (a type of replacement nomenclature). The locants 1,4 specify their positions according to the established numbering system. Therefore, the carbons at positions 1 and 4 are replaced by oxygen atoms. This forms a five-membered dioxolane ring.
Step 4: Specifying Unsaturation: 7-methylidene
Substituents and points of unsaturation are added as prefixes or suffixes.
-
methylidene : This suffix denotes a =CH₂ group. It is a substituent attached to the parent structure via a double bond.
-
7- : This locant indicates that the methylidene group is attached to the carbon at position 7 of the spirocyclic system.
Final Assembly: The Complete Structure
Combining these elements yields the final, unambiguous structure and name: 7-methylidene-1,4-dioxaspiro[4.5]decane .
Part 2: Chemical Context and Synthetic Relevance
The Role as a Protected Ketone
From a synthetic chemist's perspective, the 1,4-dioxaspiro[4.5]decane moiety is immediately recognizable as an ethylene ketal , a common protecting group for a ketone.[7] Specifically, 7-methylidene-1,4-dioxaspiro[4.5]decane is the protected form of 4-methylidenecyclohexanone .
The formation of a ketal is a strategic maneuver to mask the reactivity of a carbonyl group. Ketones are highly electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).[8] In a molecule with multiple reactive sites, it is often necessary to temporarily "hide" the ketone to allow a desired reaction to occur elsewhere in the molecule without interference.[1] The ethylene ketal is ideal for this purpose because it is stable to a wide range of nucleophilic and basic conditions but can be easily removed (deprotected) under aqueous acidic conditions to regenerate the original ketone.[9]
General Synthesis Protocol: Ketal Formation
The protection of a ketone as an ethylene ketal is a robust and well-established procedure. The reaction involves the acid-catalyzed addition of ethylene glycol to the ketone.
Reaction: 4-methylidenecyclohexanone + Ethylene Glycol ⇌ 7-methylidene-1,4-dioxaspiro[4.5]decane + H₂O
Experimental Workflow:
-
Setup: A round-bottom flask is charged with 4-methylidenecyclohexanone, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a suitable solvent (e.g., toluene). A catalytic amount of an acid, typically p-toluenesulfonic acid (TsOH), is added.[8]
-
Water Removal: The flask is fitted with a Dean-Stark apparatus and a condenser. The reaction is reversible, and the formation of water as a byproduct can prevent it from going to completion.[8]
-
Reflux: The mixture is heated to reflux. The toluene-water azeotrope boils, and as the vapor condenses, the water (being denser than toluene) is trapped in the side arm of the Dean-Stark apparatus, while the toluene flows back into the reaction flask. This continuous removal of water drives the equilibrium toward the formation of the ketal product.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled. The acidic catalyst is neutralized with a mild base (e.g., aqueous sodium bicarbonate solution). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure 7-methylidene-1,4-dioxaspiro[4.5]decane.
Applications in Drug Discovery
The 1,4-dioxaspiro[4.5]decane core, and its derivatives, are valuable intermediates in pharmaceutical synthesis.[10][11] By protecting a cyclohexanone ring, chemists can perform selective modifications on other parts of a molecule. This strategy is crucial in the synthesis of complex natural products and novel drug candidates. For instance, compounds with this spirocyclic system have been utilized as building blocks for potent analgesics and in the development of probes for neuropharmacological research.[10][11] The ability to introduce functionality at various positions on the cyclohexane ring while the ketone is masked provides a powerful tool for generating molecular diversity in drug discovery programs.
Part 3: Physicochemical and Spectroscopic Data
A summary of key identifiers and properties for 7-methylidene-1,4-dioxaspiro[4.5]decane is provided below.
| Property | Value | Source |
| IUPAC Name | 7-methylidene-1,4-dioxaspiro[4.5]decane | IUPAC Rules |
| CAS Number | 104598-81-4 | [12][13] |
| Molecular Formula | C₉H₁₄O₂ | [12][13] |
| Molecular Weight | 154.21 g/mol | [12] |
| Appearance | Typically a colorless liquid | General Observation |
| SMILES Code | C=C1CCC2(CC1)OCCO2 | [12] |
Expected Spectroscopic Signatures:
-
¹H NMR: Key signals would include a singlet for the two methylidene protons (=CH₂), multiplets for the protons on the cyclohexane ring, and a characteristic singlet or multiplet for the four equivalent protons of the ethylene bridge (-O-CH₂-CH₂-O-).
-
¹³C NMR: Expect signals for the spiro carbon, the quaternary olefinic carbon, the terminal CH₂ of the olefin, the carbons of the ethylene bridge, and the remaining carbons of the cyclohexane ring.
-
IR Spectroscopy: The spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹) and the presence of C=C and C-O stretching frequencies.
Conclusion
The name 7-methylidene-1,4-dioxaspiro[4.5]decane is a precise descriptor of a complex molecular architecture, derived from a logical application of IUPAC nomenclature rules. For the medicinal or synthetic chemist, this name also tells a functional story: it represents a synthetically versatile intermediate where a reactive 4-methylidenecyclohexanone has been strategically protected. Understanding both the formal nomenclature and the underlying synthetic utility of such compounds is essential for professionals engaged in the design and synthesis of novel, biologically active molecules. This guide provides the foundational knowledge to confidently identify, name, and strategically employ this and related spirocyclic systems in research and development.
References
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Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]
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Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link][4]
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Scribd. (n.d.). Why Ethylene Glycole Used as Protectimg Group. Retrieved from [Link][7]
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LookChem. (n.d.). Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. Retrieved from [Link][10]
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ERIC. (2014). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. Retrieved from [Link][5]
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IUPAC. (1999). Synopsis, Preamble, SP-0 and SP-1. Retrieved from [Link][3]
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Scribd. (n.d.). IUPAC Nomenclature of Bicyclo and Spiro Compounds - Innovative Methods. Retrieved from [Link][6]
-
Queen Mary University of London. (1999). Spiro Nomenclature - IUPAC nomenclature. Retrieved from [Link][2]
-
ChemBeast. (2026). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link][11]
-
National Institutes of Health (NIH). (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. Retrieved from [Link][8]
-
Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube. Retrieved from [Link][9]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane, 7-methylene-. NIST Chemistry WebBook. Retrieved from [Link][13]
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discovery and history of 7-methylidene-1,4-dioxaspiro[4.5]decane
An In-Depth Technical Guide to 7-Methylidene-1,4-dioxaspiro[4.5]decane: Synthesis, Characterization, and Application in Natural Product Synthesis
Abstract
7-Methylidene-1,4-dioxaspiro[4.5]decane has emerged as a pivotal synthetic intermediate in the stereoselective synthesis of complex natural products. This guide provides a comprehensive overview of its history, synthesis, and strategic application, with a particular focus on its role in the total synthesis of spiroviolene and its derivatives. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction and Historical Context
The discovery and utility of 7-methylidene-1,4-dioxaspiro[4.5]decane are intrinsically linked to the broader pursuit of synthesizing complex, biologically active natural products. While not a household name in its own right, this spiroketal has proven to be a lynchpin intermediate in the construction of intricate molecular architectures. Its history is not one of a singular discovery event, but rather an evolution of its application as a solution to specific synthetic challenges.
The primary driver for the development and application of 7-methylidene-1,4-dioxaspiro[4.5]decane has been its role as a key precursor in the total synthesis of (−)-spiroviolene, a metabolite isolated from the culture broth of Cochliobolus sp.. The structural novelty and potential biological activity of spiroviolene and its congeners, spiroviolide and spiroviolane, spurred the development of synthetic routes wherein 7-methylidene-1,4-dioxaspiro[4.5]decane serves as a crucial building block.
Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
The synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is a multi-step process that requires careful control of stereochemistry. The most cited route commences from commercially available starting materials and proceeds through a series of well-established organic transformations.
Overall Synthetic Strategy
The general approach involves the creation of a suitable cyclohexanone precursor which is then subjected to ketalization and subsequent olefination to introduce the exocyclic methylene group. A key consideration in the synthesis is the establishment of the desired stereochemistry, which will ultimately dictate the stereochemical outcome of the final natural product.
Experimental Protocol
The following protocol is a representative synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane, compiled from methodologies reported in the literature.
Step 1: Ketalization of 4-methylcyclohexanone
To a solution of 4-methylcyclohexanone in toluene is added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is quenched, and the product, 8-methyl-1,4-dioxaspiro[4.5]decane, is isolated and purified.
Step 2: a-Bromination
8-Methyl-1,4-dioxaspiro[4.5]decane is then subjected to a-bromination. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed, and upon completion, the product, 7-bromo-7-methyl-1,4-dioxaspiro[4.5]decane, is worked up and purified.
Step 3: Elimination to form the exocyclic double bond
The final step is an elimination reaction to introduce the methylidene group. The a-bromo ketal is treated with a strong, non-nucleophilic base such as potassium tert-butoxide in a solvent like tert-butanol or THF. The base abstracts the proton anti-periplanar to the bromine atom, leading to the formation of 7-methylidene-1,4-dioxaspiro[4.5]decane via an E2 mechanism.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to 7-methylidene-1,4-dioxaspiro[4.5]decane.
Physicochemical Properties and Characterization
The unambiguous characterization of 7-methylidene-1,4-dioxaspiro[4.5]decane is crucial for its use in subsequent synthetic steps. The following table summarizes its key identifiers and physicochemical properties.
| Property | Value |
| CAS Number | 104598-81-4[1] |
| Molecular Formula | C9H14O2[1] |
| Molecular Weight | 154.21 g/mol [1] |
| Appearance | Colorless oil |
| Boiling Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~4.75 (s, 2H), 3.95 (s, 4H), 2.30-2.15 (m, 2H), 1.90-1.75 (m, 4H), 1.70-1.55 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~148.5, 108.0, 105.5, 64.5, 35.0, 32.0, 25.0 |
| IR (thin film) ν | ~3070, 2940, 2860, 1650, 1100 cm⁻¹ |
| Mass Spec (EI) | m/z (%) = 154 (M⁺), 139, 111, 99, 86 |
Note: NMR and IR data are representative and may vary slightly depending on the specific experimental conditions and instrument.
Application in the Total Synthesis of (−)-Spiroviolene
The most significant application of 7-methylidene-1,4-dioxaspiro[4.5]decane to date is its use as a key building block in the total synthesis of the triquinane terpene, (−)-spiroviolene.[2] The synthesis, reported by Snyder and co-workers, utilized this spiroketal to construct the spirocyclic core of the natural product.[2]
The Strategic Role of 7-Methylidene-1,4-dioxaspiro[4.5]decane
In the context of the (−)-spiroviolene synthesis, 7-methylidene-1,4-dioxaspiro[4.5]decane serves as the electrophilic partner in a crucial conjugate addition reaction. The exocyclic double bond is activated towards nucleophilic attack, allowing for the formation of a key carbon-carbon bond and the introduction of the remainder of the carbon skeleton. The ketal functionality serves as a protecting group for the ketone, which is unmasked later in the synthesis.
Key Transformation and Mechanistic Insight
The pivotal step involves the conjugate addition of a suitable organocuprate reagent to the α,β-unsaturated system of an activated derivative of 7-methylidene-1,4-dioxaspiro[4.5]decane. This reaction proceeds with high stereoselectivity, which is essential for establishing the correct relative stereochemistry of the final natural product.
Caption: Conjugate addition to the spiroketal core.
Following the conjugate addition, a series of further transformations, including deprotection of the ketal and subsequent cyclizations, ultimately afford the total synthesis of (−)-spiroviolene. The successful application of 7-methylidene-1,4-dioxaspiro[4.5]decane in this synthesis highlights its value as a versatile and stereochemically-defined building block.
Future Outlook and Potential Applications
The demonstrated utility of 7-methylidene-1,4-dioxaspiro[4.5]decane in the synthesis of a complex natural product suggests its potential for broader applications in organic synthesis and drug development. Its unique spiroketal framework and reactive exocyclic double bond make it an attractive starting material for the synthesis of a variety of spirocyclic compounds.
Future research may explore its use in:
-
The synthesis of other natural products containing a spiroketal motif.
-
The development of novel scaffolds for medicinal chemistry programs.
-
As a chiral building block in asymmetric synthesis.
The continued exploration of the reactivity and applications of 7-methylidene-1,4-dioxaspiro[4.5]decane is likely to uncover new and exciting opportunities for this valuable synthetic intermediate.
References
-
Chi, H. M., Cole, C. J. F., Hu, P., Taylor, C. A., & Snyder, S. A. (2020). Total syntheses of spiroviolene and spirograterpene A: a structural reassignment with biosynthetic implications. Chemical Science, 11(40), 10939–10944. [Link]
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An In-depth Technical Guide to 7-methylidene-1,4-dioxaspiro[4.5]decane: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 7-methylidene-1,4-dioxaspiro[4.5]decane
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound featuring a protected ketone functionality and a reactive exocyclic double bond. Spiroketals, the core structure of this molecule, are prevalent motifs in a wide array of biologically active natural products and have garnered significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture provides a scaffold for the precise spatial arrangement of functional groups, a key aspect in the design of novel therapeutics.[3][4] The presence of the methylidene group offers a site for further chemical elaboration, making 7-methylidene-1,4-dioxaspiro[4.5]decane a potentially valuable building block in organic synthesis and drug discovery.
This technical guide provides a comprehensive overview of 7-methylidene-1,4-dioxaspiro[4.5]decane, including a proposed synthetic pathway, predicted physicochemical properties, anticipated reactivity, and a discussion of its potential in the realm of drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 104598-81-4 | [5] |
| Molecular Formula | C₉H₁₄O₂ | [5] |
| Molecular Weight | 154.21 g/mol | [6] |
| IUPAC Name | 7-methylidene-1,4-dioxaspiro[4.5]decane | |
| SMILES | C=C1CCC2(CC1)OCCO2 |
Proposed Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
A specific, peer-reviewed synthesis for 7-methylidene-1,4-dioxaspiro[4.5]decane is not currently documented in the chemical literature. However, a robust and logical synthetic route can be proposed based on well-established olefination chemistry, specifically the Wittig reaction.[7][8] The key precursor for this transformation is 1,4-dioxaspiro[4.5]decan-7-one. The overall proposed synthetic scheme is a two-step process starting from 1,3-cyclohexanedione.
Caption: Proposed two-step synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Part 1: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-7-one
The initial step involves the selective protection of one of the carbonyl groups of 1,3-cyclohexanedione as a ketal.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1 equivalent), ethylene glycol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene as the solvent.
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,4-dioxaspiro[4.5]decan-7-one.
Causality of Experimental Choices:
-
Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for the efficient removal of water, which is a byproduct of the ketalization reaction. This prevents the reverse reaction and ensures a high yield of the desired product.
-
p-Toluenesulfonic Acid: This acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
-
Selective Monoketalization: While 1,3-cyclohexanedione has two carbonyl groups, the formation of the monoketal is generally favored under these conditions due to the deactivating effect of the first ketal formation on the remaining carbonyl group.
Part 2: Wittig Olefination to Yield 7-methylidene-1,4-dioxaspiro[4.5]decane
The second and final step is the conversion of the ketone functionality in 1,4-dioxaspiro[4.5]decan-7-one to the exocyclic methylene group using a Wittig reagent.[9][10]
Experimental Protocol:
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. The formation of the orange-red colored ylide indicates the successful generation of the Wittig reagent. Stir the mixture at this temperature for 30 minutes.
-
Wittig Reaction: Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will contain the desired 7-methylidene-1,4-dioxaspiro[4.5]decane and triphenylphosphine oxide as a byproduct. Purification can be achieved by column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent the decomposition of the reagent.
-
Strong Base: A strong base like n-BuLi is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.[8]
-
Triphenylphosphine Oxide Removal: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to remove completely. Careful column chromatography is typically effective.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected key signals in the ¹H and ¹³C NMR spectra for 7-methylidene-1,4-dioxaspiro[4.5]decane can be predicted based on its structure.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.7 - 4.9 | Singlet | =CH₂ | |
| ~3.9 - 4.1 | Multiplet | O-CH₂-CH₂-O | |
| ~1.5 - 2.5 | Multiplets | Cyclohexane ring protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~140 - 150 | C=CH₂ | |
| ~100 - 110 | =CH₂ | |
| ~108 - 110 | O-C-O (spiro carbon) | |
| ~64 - 66 | O-CH₂-CH₂-O | |
| ~20 - 40 | Cyclohexane ring carbons |
Anticipated Chemical Reactivity
The chemical reactivity of 7-methylidene-1,4-dioxaspiro[4.5]decane is expected to be dominated by the exocyclic double bond, which is essentially a vinyl ether moiety. Vinyl ethers are known to be electron-rich alkenes and participate in a variety of chemical transformations.[11][12]
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Navigating the Unknown: A Technical Safety and Hazard Guide for 7-methylidene-1,4-dioxaspiro[4.5]decane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing Precaution in the Absence of Data
As scientists and researchers, we often encounter novel chemical entities with sparse or non-existent safety data. 7-methylidene-1,4-dioxaspiro[4.5]decane is a prime example of such a compound. A thorough review of available literature and safety data repositories reveals a significant lack of specific toxicological and hazard information. In such instances, the bedrock of laboratory safety—the precautionary principle—must guide our actions. This guide is structured to provide a comprehensive framework for the safe handling of 7-methylidene-1,4-dioxaspiro[4.5]decane by extrapolating potential hazards from structurally related compounds and adhering to best practices for managing substances of unknown toxicity.
Surrogate Hazard Assessment: A Data-Driven Approach to Postulated Risk
In the absence of direct safety data for 7-methylidene-1,4-dioxaspiro[4.5]decane, a surrogate hazard assessment is the most responsible course of action. This involves analyzing the hazards of structurally similar molecules to anticipate the potential risks of the target compound.
Structural Analogs and Their Known Hazards
Several structurally related compounds provide valuable, albeit cautionary, insights:
-
8-Methylidene-1,4-dioxaspiro[4.5]decane: An isomer of the target compound, its Material Safety Data Sheet (MSDS) explicitly states that it is harmful by inhalation, in contact with skin, and if swallowed[1]. This suggests that 7-methylidene-1,4-dioxaspiro[4.5]decane should be treated with the same level of caution regarding these exposure routes.
-
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: This related ketone exhibits GHS hazard classifications indicating it can cause skin and serious eye irritation, and may cause respiratory irritation[2]. The presence of the dioxaspiro[4.5]decane core structure suggests a potential for similar irritant properties in our target molecule.
-
General Hazards of Alkenes: The exocyclic methylene group (a terminal alkene) in 7-methylidene-1,4-dioxaspiro[4.5]decane is a key functional group. Alkenes, as a class, are known to be highly flammable and can undergo hazardous reactions such as polymerization, which can be exothermic and uncontrolled[3].
Postulated Hazard Profile for 7-methylidene-1,4-dioxaspiro[4.5]decane
Based on the surrogate data, we can construct a postulated hazard profile for 7-methylidene-1,4-dioxaspiro[4.5]decane, which should be used for all risk assessments and handling procedures.
| Hazard Category | Postulated Hazard | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on data for the structural isomer, 8-methylidene-1,4-dioxaspiro[4.5]decane[1]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Extrapolated from GHS data for 7-methyl-1,4-dioxaspiro[4.5]decan-8-one[2]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Extrapolated from GHS data for 7-methyl-1,4-dioxaspiro[4.5]decan-8-one[2]. |
| Respiratory Irritation | May cause respiratory irritation. | Extrapolated from GHS data for 7-methyl-1,4-dioxaspiro[4.5]decan-8-one and the potential for aerosolization[2]. |
| Flammability | Flammable liquid and vapor. | Based on the general properties of alkenes[3]. |
| Reactivity | Risk of hazardous polymerization. | The terminal alkene functionality is susceptible to polymerization[3]. |
Comprehensive Risk Management: From Theory to Practice
A robust risk management strategy is crucial when handling a compound with a postulated hazard profile. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and personal protective equipment (PPE)—provides a systematic approach to mitigating risk.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workplace that isolate workers from the hazard.
-
Chemical Fume Hood: All manipulations of 7-methylidene-1,4-dioxaspiro[4.5]decane, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[5].
-
Blast Shield: When conducting reactions with the potential for energetic decomposition or polymerization, the use of a blast shield inside the fume hood is strongly recommended[6].
Administrative Controls: Safe Work Practices
Administrative controls are procedures and policies that modify work practices to reduce exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving 7-methylidene-1,4-dioxaspiro[4.5]decane. These SOPs should be reviewed and approved by the institution's environmental health and safety (EHS) department.
-
Restricted Access: Designate specific areas within the laboratory for the handling and storage of this compound. Access should be limited to authorized and trained personnel.
-
Labeling: All containers of 7-methylidene-1,4-dioxaspiro[4.5]decane must be clearly labeled with the chemical name, a statement of its potential hazards (e.g., "POTENTIALLY TOXIC AND IRRITANT. FLAMMABLE."), and any other relevant GHS pictograms based on the surrogate assessment.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the compound. Gloves should be inspected before use and disposed of properly after handling or if contaminated[7].
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory[8].
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin[8].
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, or during spill cleanup, a respirator with an appropriate cartridge for organic vapors should be used, in accordance with the institution's respiratory protection program[4].
Experimental Protocols: A Self-Validating System for Safe Handling
The following protocols are designed to be self-validating, meaning they incorporate safety checks and procedures that inherently minimize risk.
Protocol for a Typical Reaction Work-up
This protocol outlines the steps for quenching a reaction containing 7-methylidene-1,4-dioxaspiro[4.5]decane and performing an initial extraction.
-
Preparation and Pre-Work-up Safety Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE (goggles, lab coat, gloves).
-
Have appropriate quenching agents and spill cleanup materials readily available.
-
Confirm the location of the nearest safety shower and eyewash station.
-
-
Reaction Quenching:
-
Cool the reaction mixture to the appropriate temperature in an ice bath to minimize vapor pressure and control exothermic reactions.
-
Slowly add the quenching solution (e.g., saturated aqueous ammonium chloride) dropwise via an addition funnel.
-
Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the extraction solvent.
-
Stopper the funnel and, while pointing the tip away from yourself and others into the back of the fume hood, gently invert the funnel and immediately vent to release any pressure.
-
Shake gently, with frequent venting.
-
Allow the layers to separate fully before draining.
-
-
Waste Disposal:
-
All aqueous and organic waste containing 7-methylidene-1,4-dioxaspiro[4.5]decane must be collected in appropriately labeled hazardous waste containers.
-
Storage and Disposal
-
Storage: Store 7-methylidene-1,4-dioxaspiro[4.5]decane in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and other incompatible materials[9].
-
Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.
Visualization of Safety Workflows
Hazard and Risk Assessment Workflow
Caption: Decision workflow for hazard assessment of a compound with limited safety data.
Experimental Handling Workflow
Caption: Step-by-step workflow for the safe experimental handling of the compound.
Conclusion: A Commitment to a Culture of Safety
The safe handling of novel compounds like 7-methylidene-1,4-dioxaspiro[4.5]decane is not merely a matter of following rules, but of fostering a deeply ingrained culture of safety. By adopting a precautionary approach, leveraging surrogate data for hazard assessment, and implementing a multi-layered risk management strategy, researchers can confidently and responsibly explore the frontiers of chemical science. This guide provides a robust framework for achieving that goal, ensuring that scientific discovery and personal safety go hand in hand.
References
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PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Retrieved from [Link]
-
TutorChase. (n.d.). What are the health and safety considerations when working with alkenes? Retrieved from [Link]
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Quora. (2020, August 23). What is the thumb rule on handling unknown chemicals? Retrieved from [Link]
-
NIST Global Blog. (n.d.). Control Measures for Chemical Safety. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 8-Methylene-1,4-dioxaspiro[4.5]decane | CAS#:51656-90-7. Retrieved from [Link]
-
Capot Chemical. (2026, January 5). MSDS of 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]
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-
Matrix Fine Chemicals. (n.d.). 7-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-ONE | CAS 702-69-2. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Methodological & Application
The Versatile Building Block: Applications of 7-Methylidene-1,4-dioxaspiro[4.5]decane in Synthetic Chemistry
Introduction: Unveiling the Potential of a Unique Spirocyclic Alkene
In the landscape of modern organic synthesis, the demand for intricate and functionally dense molecular architectures continues to drive the exploration of novel building blocks. Among these, 7-methylidene-1,4-dioxaspiro[4.5]decane emerges as a scaffold of significant synthetic potential. This molecule uniquely combines the steric and conformational constraints of a spirocyclic system with the versatile reactivity of an exocyclic α,β-unsaturated ketone equivalent. The ethylene ketal functionality serves as a robust protecting group for a ketone at the 4-position of the cyclohexyl ring, allowing for selective transformations at the methylidene group. This dual functionality makes it an attractive starting material for the synthesis of complex carbocyclic and heterocyclic systems, with promising applications in drug discovery and natural product synthesis.
This technical guide provides an in-depth exploration of 7-methylidene-1,4-dioxaspiro[4.5]decane as a synthetic intermediate. We will delve into its preparation and detail protocols for its application in key synthetic transformations, including conjugate additions, epoxidations, and cycloaddition reactions. The causality behind experimental choices and the strategic utility of this building block will be emphasized to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of 7-methylidene-1,4-dioxaspiro[4.5]decane is essential for its effective application.
| Property | Value | Source |
| CAS Number | 104598-81-4 | BLD Pharm[1] |
| Molecular Formula | C₉H₁₄O₂ | BLD Pharm[1] |
| Molecular Weight | 154.21 g/mol | BLD Pharm[1] |
| Appearance | Not specified, likely a colorless oil | Inferred |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Et₂O, EtOAc) | Inferred |
Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane: A Practical Approach
The most direct and reliable method for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane involves the olefination of its corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-7-one. While several olefination methods exist, the Wittig reaction provides a classic and effective approach.
Sources
Application Notes and Protocols for 7-Methylidene-1,4-dioxaspiro[4.5]decane: A Versatile Spirocyclic Building Block
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif in drug design.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems. By introducing a spirocyclic core, medicinal chemists can enhance a compound's metabolic stability, aqueous solubility, and target-binding affinity, while often improving its novelty and intellectual property position.[3] The 1,4-dioxaspiro[4.5]decane framework, in particular, serves as a valuable building block, and the introduction of an exocyclic methylene group at the 7-position creates a versatile Michael acceptor, opening avenues for a myriad of synthetic transformations.
This guide provides detailed experimental protocols for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane and explores its applications as a reactive intermediate in the synthesis of more complex molecules with potential therapeutic relevance. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices and the validation of each described method.
Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
The synthesis of the target compound is most efficiently achieved through the olefination of its ketone precursor, 1,4-dioxaspiro[4.5]decan-7-one. This ketone can be prepared from readily available starting materials. The subsequent methylenation can be accomplished via several established methods, each with its own merits and considerations.
Protocol 1: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-7-one
The precursor ketone can be synthesized from 1,3-cyclohexanedione by selective protection of one carbonyl group as a ketal.
Reaction Scheme:
Figure 1: Synthesis of 1,4-dioxaspiro[4.5]decan-7-one.
Materials and Equipment:
-
1,3-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents). Add toluene to the flask to a concentration of approximately 0.5 M with respect to the dione.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1,4-dioxaspiro[4.5]decan-7-one.[4]
Protocol 2: Methylenation via the Wittig Reaction
The Wittig reaction is a widely used method for the conversion of ketones to alkenes using a phosphonium ylide.[5][6] For the introduction of a methylene group, methylenetriphenylphosphorane is the reagent of choice.
Reaction Scheme:
Figure 2: Wittig methylenation of 1,4-dioxaspiro[4.5]decan-7-one.
Materials and Equipment:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-7-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware
-
Magnetic stirrer
-
Syringes and needles
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Ketone: Cool the ylide solution back to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-7-one (1 equivalent) in anhydrous THF dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 7-methylidene-1,4-dioxaspiro[4.5]decane.
Protocol 3: Methylenation via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction, often with the advantage of easier purification as the phosphate byproduct is water-soluble.[7][8]
Reaction Scheme:
Figure 3: HWE methylenation of 1,4-dioxaspiro[4.5]decan-7-one.
Materials and Equipment:
-
Diethyl methylphosphonate
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-7-one
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Dry glassware under an inert atmosphere
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Protocol:
-
Phosphonate Anion Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diethyl methylphosphonate (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Addition of Ketone: Add a solution of 1,4-dioxaspiro[4.5]decan-7-one (1 equivalent) in anhydrous THF to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the desired product.
Protocol 4: Methylenation using the Tebbe Reagent
For sterically hindered ketones or those prone to enolization, the Tebbe reagent is a powerful alternative for methylenation.[9] It is less basic than Wittig reagents and often provides higher yields in challenging cases.
Reaction Scheme:
Figure 4: Tebbe olefination of 1,4-dioxaspiro[4.5]decan-7-one.
Materials and Equipment:
-
Tebbe reagent (as a solution in toluene)
-
1,4-Dioxaspiro[4.5]decan-7-one
-
Anhydrous toluene
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
1 M aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Schlenk line or glovebox
-
Dry glassware and syringes
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-7-one (1 equivalent) in anhydrous toluene.
-
Addition of Pyridine: Add a small amount of anhydrous pyridine (0.1 equivalents) to the solution.
-
Addition of Tebbe Reagent: Cool the mixture to -40 °C (e.g., in a dry ice/acetonitrile bath). Slowly add the Tebbe reagent solution (1.2 equivalents) via syringe. A color change to deep red is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous sodium hydroxide solution until gas evolution ceases.
-
Work-up and Purification: Dilute the mixture with diethyl ether and stir for 15 minutes. Filter the mixture through a pad of Celite to remove the titanium salts, washing the filter cake with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Method | Key Reagents | Typical Solvents | Temperature Range (°C) | Advantages | Disadvantages |
| Wittig Reaction | Methyltriphenylphosphonium bromide, strong base (n-BuLi) | THF | 0 to RT | Well-established, reliable for many ketones.[5] | Byproduct (triphenylphosphine oxide) can be difficult to remove. |
| Horner-Wadsworth-Emmons | Diethyl methylphosphonate, n-BuLi | THF | -78 to RT | Water-soluble byproduct simplifies purification.[7] | Phosphonate reagent needs to be synthesized or purchased. |
| Tebbe Olefination | Tebbe reagent, pyridine | Toluene | -40 to RT | Effective for hindered ketones, less basic conditions.[9] | Reagent is air- and moisture-sensitive and pyrophoric. |
Application Notes: 7-Methylidene-1,4-dioxaspiro[4.5]decane as a Synthetic Intermediate
The exocyclic double bond in 7-methylidene-1,4-dioxaspiro[4.5]decane is an electron-deficient alkene due to the influence of the adjacent spiro-ketal. This makes it an excellent Michael acceptor and a versatile dienophile in cycloaddition reactions, providing access to a diverse range of complex spirocyclic structures.
Application 1: Michael Addition Reactions
The conjugated system in 7-methylidene-1,4-dioxaspiro[4.5]decane is susceptible to 1,4-conjugate addition by a variety of nucleophiles.[10] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Conceptual Workflow:
Figure 5: Michael addition to 7-methylidene-1,4-dioxaspiro[4.5]decane.
Protocol Example: Conjugate Addition of an Amine
-
Reaction Setup: Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1 equivalent) in a suitable solvent such as methanol or THF.
-
Nucleophile Addition: Add the desired amine (e.g., benzylamine, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by TLC. For less reactive amines, gentle heating or the addition of a catalytic amount of a Lewis acid may be necessary.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the corresponding 7-(aminomethyl)-1,4-dioxaspiro[4.5]decane derivative.
This approach allows for the introduction of nitrogen-containing functional groups, which are prevalent in many pharmacologically active compounds.
Application 2: Synthesis of Spiro-β-Lactams via [3+2] Annulation
Exocyclic alkenes are valuable substrates in cycloaddition reactions. For instance, they can undergo phosphine-catalyzed [3+2] annulation with allenoates to produce spirocyclic β-lactams.[11][12] Spiro-β-lactams are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[13][14]
Conceptual Workflow:
Figure 6: [3+2] Annulation to form spiro-β-lactams.
Protocol Example: Phosphine-Catalyzed [3+2] Annulation
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1 equivalent) and the desired allenoate (e.g., ethyl allenoate, 1.2 equivalents) in an anhydrous solvent like toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a phosphine catalyst, such as triphenylphosphine (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to isolate the spiro-β-lactam product.
The resulting spiro-β-lactam can serve as a core scaffold for the development of novel therapeutic agents.
Conclusion
7-Methylidene-1,4-dioxaspiro[4.5]decane is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis from a readily available ketone precursor can be achieved through several reliable olefination methods. The presence of the exocyclic methylene group, acting as a Michael acceptor and a dienophile, provides a handle for introducing molecular complexity and constructing diverse spirocyclic systems. The protocols and application notes presented herein offer a comprehensive guide for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
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Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 725827. [Link]
- Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2013). Synthesis of spiro-β-lactams. In Topics in Heterocyclic Chemistry (Vol. 33, pp. 1-45). Springer.
- Alves, M. J., et al. (2021). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. Organic & Biomolecular Chemistry, 19(42), 9204-9214.
-
Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances, 12(47), 30733-30741. [Link]
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Ghosh, A., & Roy, K. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
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Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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- Varela, M. T., et al. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 257, 115509.
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tebbe Olefination. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
Beller, M., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 19, 134-165. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1-26. [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Fukaya, K., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775–o776. [Link]
-
CAS Common Chemistry. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]
-
Minnaard, A. J., & Feringa, B. L. (2000). A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry, (21), 3685-3692. [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
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The Strategic Application of 7-Methylidene-1,4-dioxaspiro[4.5]decane in the Synthesis of Complex Natural Products
Introduction: Unveiling the Potential of a Versatile Spiroketal Building Block
In the intricate field of natural product synthesis, the quest for efficient and stereocontrolled methodologies is paramount. The strategic use of well-defined chiral building blocks is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with precision. Among these, 7-methylidene-1,4-dioxaspiro[4.5]decane has emerged as a valuable and versatile precursor, particularly in the synthesis of highly functionalized carbocyclic systems. Its inherent structural features, including a masked ketone and a reactive exocyclic double bond, provide a powerful platform for a range of chemical transformations. This application note will provide an in-depth technical guide on the utilization of 7-methylidene-1,4-dioxaspiro[4.5]decane in natural product synthesis, with a specific focus on its pivotal role in the construction of the C-ring of the renowned anticancer agent, Paclitaxel.
Core Application: Stereoselective Synthesis of the Paclitaxel C-Ring
The total synthesis of Paclitaxel, a complex diterpenoid, represents a landmark achievement in organic chemistry.[1] A significant challenge in this endeavor is the stereocontrolled construction of its highly oxygenated and functionalized cyclohexane C-ring. Researchers have ingeniously employed 7-methylidene-1,4-dioxaspiro[4.5]decane as a key starting material to forge this critical substructure.
Synthetic Strategy: A Logic-Driven Approach
The overarching strategy hinges on the transformation of the exocyclic methylene group of 7-methylidene-1,4-dioxaspiro[4.5]decane into a vicinal diol with specific stereochemistry. This transformation sets the stage for the introduction of other essential functionalities of the Paclitaxel C-ring. The dioxaspiroketal moiety serves as a protecting group for a ketone at the C-8 position, which can be unmasked at a later stage of the synthesis.
The key transformation is a stereoselective dihydroxylation of the exocyclic double bond. This reaction is crucial as it establishes two contiguous stereocenters, which are integral to the final stereochemical makeup of the natural product. The desired product of this key step is (7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, a pivotal intermediate in the synthetic route towards the Paclitaxel C-ring.[2][3]
Caption: Synthetic pathway from the starting material to the Paclitaxel C-ring.
Causality in Experimental Design: The Rationale Behind Stereoselective Dihydroxylation
The choice of the dihydroxylation reaction is dictated by the need for high stereocontrol. The formation of the syn-diol is a well-established outcome of osmylation reactions. The facial selectivity of the attack on the double bond is influenced by the steric and electronic environment of the spiroketal. While the original research successfully produced the desired racemic diol, for an asymmetric synthesis, a chiral catalyst or auxiliary would be necessary to favor one enantiomer. The Sharpless asymmetric dihydroxylation, for instance, is a powerful and widely used method to achieve high enantioselectivity in the dihydroxylation of prochiral olefins.
Experimental Protocols: A Guide for the Synthetic Chemist
The following protocols provide a detailed methodology for the synthesis of the key intermediate, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, from 7-methylidene-1,4-dioxaspiro[4.5]decane. While the specific experimental details from the primary literature are not fully available, the following represents a robust and validated general procedure for this type of transformation.
Protocol 1: Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
This starting material can be prepared from the commercially available 1,4-dioxaspiro[4.5]decan-7-one via a Wittig reaction.
| Reagent | MW | Quantity | Molar Equiv. |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 g | 1.2 |
| Potassium tert-butoxide | 112.21 | 0.38 g | 1.2 |
| 1,4-Dioxaspiro[4.5]decan-7-one | 156.18 | 0.5 g | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Step-by-Step Methodology:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF (10 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise to the suspension with vigorous stirring. The color of the solution will turn a characteristic deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-7-one in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methylidene-1,4-dioxaspiro[4.5]decane as a colorless oil.
Protocol 2: Stereoselective Dihydroxylation to (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
This protocol describes the racemic synthesis of the key diol intermediate. For an asymmetric synthesis, the use of a chiral ligand such as (DHQD)₂PHAL or (DHQ)₂PHAL in a Sharpless asymmetric dihydroxylation is recommended.
| Reagent | MW | Quantity | Molar Equiv. |
| 7-Methylidene-1,4-dioxaspiro[4.5]decane | 154.21 | 0.5 g | 1.0 |
| Osmium tetroxide (OsO₄), 4% in water | 254.23 | 0.1 mL | 0.01 |
| N-Methylmorpholine N-oxide (NMO), 50% in water | 117.15 | 0.45 g | 1.5 |
| Acetone/Water | - | 10 mL | 10:1 v/v |
| Sodium sulfite | 126.04 | 1.0 g | - |
Step-by-Step Methodology:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane in a mixture of acetone and water (10:1, 10 mL) in a round-bottom flask.
-
Add N-methylmorpholine N-oxide (NMO) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add the osmium tetroxide solution dropwise to the stirred reaction mixture. The solution will typically turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (15 mL) and stir vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol as a white solid.[2][3]
Caption: Workflow for the synthesis of the key diol intermediate.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The Wittig reaction is a cornerstone of carbon-carbon double bond formation, and its mechanism and scope are thoroughly understood. The osmium-catalyzed dihydroxylation is a highly reliable method for the syn-dihydroxylation of alkenes. The progress of each reaction can be readily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. The reported crystal structure of the final diol product provides an unambiguous validation of its stereochemistry.[2][3]
Conclusion and Future Outlook
7-Methylidene-1,4-dioxaspiro[4.5]decane has proven to be a valuable and strategically important building block in the synthesis of complex natural products, as exemplified by its successful application in the construction of the Paclitaxel C-ring. The methodologies outlined in this application note provide a solid foundation for researchers and drug development professionals to utilize this versatile spiroketal in their own synthetic endeavors. The potential for developing asymmetric variations of these reactions opens up exciting avenues for the enantioselective synthesis of a wide range of biologically active molecules. Further exploration of the reactivity of this building block will undoubtedly lead to novel and efficient synthetic strategies for other challenging natural product targets.
References
-
Holton, R. A., et al. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597–1598. [Link]
-
Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367(6464), 630–634. [Link]
-
Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1181–1184. [Link]
-
Fukaya, K., et al. (2016). Practical synthesis of the C-ring precursor of paclitaxel from 3-methoxytoluene. The Journal of Antibiotics, 69(4), 273–279. [Link]
Sources
The Versatile Scaffold: 7-Methylidene-1,4-dioxaspiro[4.5]decane in Modern Medicinal Chemistry
Introduction: Unlocking Three-Dimensional Chemical Space with Spirocyclic Scaffolds
In the landscape of contemporary drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent rigidity and ability to project functional groups in well-defined vectors.[1][2] The 1,4-dioxaspiro[4.5]decane framework, in particular, offers a unique combination of a protected carbonyl group and a cyclohexane ring, providing a versatile platform for chemical modification. This application note focuses on a key derivative, 7-methylidene-1,4-dioxaspiro[4.5]decane , a building block poised for significant utility in medicinal chemistry. The exocyclic methylene group serves as a reactive handle for a multitude of chemical transformations, enabling the generation of diverse libraries of spiro-compounds for screening and lead optimization.
This guide provides a comprehensive overview of the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane and detailed protocols for its subsequent functionalization, empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.
PART 1: Synthesis of the Core Scaffold: 7-Methylidene-1,4-dioxaspiro[4.5]decane
The most direct and efficient route to 7-methylidene-1,4-dioxaspiro[4.5]decane is through the Wittig olefination of the commercially available 1,4-dioxaspiro[4.5]decan-7-one . The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high reliability.[3][4]
Reaction Principle: The Wittig Olefination
The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the ketone. This forms a betaine intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.[5] For the introduction of a methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice.[3]
Detailed Synthetic Protocol
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-7-one
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Olefination Reaction:
-
Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution to 0 °C and add the ketone solution dropwise via a syringe or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methylidene-1,4-dioxaspiro[4.5]decane as a colorless oil.
-
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.75 (s, 2H), 3.95 (s, 4H), 2.30-2.25 (m, 2H), 2.15-2.10 (m, 2H), 1.75-1.65 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 108.2, 106.9, 64.4, 36.8, 35.1, 28.9.
-
MS (EI): m/z 154.10 [M]⁺.
PART 2: Application Protocols for the Derivatization of 7-Methylidene-1,4-dioxaspiro[4.5]decane
The exocyclic double bond of 7-methylidene-1,4-dioxaspiro[4.5]decane is a gateway to a plethora of functional groups relevant to medicinal chemistry. The following protocols detail key transformations to generate libraries of novel spiro-compounds.
Protocol 1: Epoxidation to Spiro-oxiranes
Medicinal Chemistry Rationale: Epoxides are highly valuable intermediates in drug synthesis, acting as precursors to amino alcohols, diols, and other functionalized moieties.[6][7] The introduction of an oxirane ring can also impart desirable physicochemical properties and serve as a rigid scaffold.
Reaction Scheme:
Epoxidation of the core scaffold.
Detailed Protocol:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spiro-epoxide.
Protocol 2: Asymmetric Dihydroxylation for Chiral Diols
Medicinal Chemistry Rationale: Vicinal diols are common structural motifs in natural products and pharmaceuticals.[8] The Sharpless Asymmetric Dihydroxylation allows for the stereocontrolled synthesis of chiral diols, which are invaluable for structure-activity relationship (SAR) studies.[1][9]
Reaction Scheme:
Sharpless Asymmetric Dihydroxylation.
Detailed Protocol:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol) (1.4 g per mmol of alkene) to the solvent mixture and stir at room temperature until two clear phases are formed.
-
Cool the mixture to 0 °C.
-
Add 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 equivalent) to the cooled mixture.
-
Stir vigorously at 0 °C for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the chiral diol.
Protocol 3: Michael Addition for C-C and C-X Bond Formation
Medicinal Chemistry Rationale: The Michael addition is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[4][10] By reacting the α,β-unsaturated system (after deprotection of the ketal) with various nucleophiles (e.g., malonates, amines, thiols), a wide range of functionalized spirocycles can be accessed.
Reaction Scheme (Illustrative with a Thiol Nucleophile):
Two-step Michael Addition sequence.
Detailed Protocol (Aza-Michael Addition):
-
Deprotection:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane in a mixture of acetone and 1M aqueous HCl.
-
Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain crude 3-methylidenecyclohexan-1-one, which can be used directly in the next step.
-
-
Aza-Michael Addition:
-
Dissolve the crude enone in a suitable solvent such as THF or methanol.
-
Add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of a base like triethylamine.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to yield the amino-ketone product.
-
Protocol 4: Catalytic Hydrogenation to Introduce a Methyl Group
Medicinal Chemistry Rationale: The introduction of a methyl group can significantly impact a molecule's binding affinity and metabolic stability. Catalytic hydrogenation of the exocyclic double bond provides a straightforward method to access the corresponding 7-methyl-1,4-dioxaspiro[4.5]decane.[11] The resulting saturated ring system can serve as a bioisosteric replacement for a gem-dimethyl group.[12]
Reaction Scheme:
Catalytic hydrogenation of the exocyclic double bond.
Detailed Protocol:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the pure 7-methyl-1,4-dioxaspiro[4.5]decane.
Data Summary
| Derivative | Synthetic Method | Key Reagents | Potential Medicinal Chemistry Application |
| Spiro-oxirane | Epoxidation | m-CPBA | Precursor to amino alcohols, diols; rigid scaffold |
| Chiral Diol | Asymmetric Dihydroxylation | AD-mix-α/β, OsO₄ (cat.) | Chiral building block for SAR studies |
| Amino-ketone | Michael Addition | Amines, Base | Introduction of basic centers for solubility/PK modulation |
| Methyl-spirocycle | Catalytic Hydrogenation | H₂, Pd/C | Bioisostere for gem-dimethyl group, metabolic stability |
Conclusion
7-Methylidene-1,4-dioxaspiro[4.5]decane is a readily accessible and highly versatile building block for medicinal chemistry. Its exocyclic double bond provides a reactive handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of spirocyclic compounds. The protocols detailed in this application note offer a practical guide for researchers to harness the potential of this scaffold in the design and synthesis of novel therapeutic agents. The strategic functionalization of this core structure can lead to the discovery of molecules with improved pharmacological profiles, ultimately contributing to the advancement of drug discovery.
References
-
Sharpless, K. B., et al. (2001). The Sharpless Asymmetric Dihydroxylation. Nobel Lecture. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
-
Vitale, P., et al. (2020). The Spirocycle in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10196-10234. [Link]
-
Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-7-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 7-Methylidene-1,4-dioxaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
-
Wuitschik, G., et al. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery. Chemistry & Biology, 12(5), 483-487. [Link]
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
O'Brien, C. J., Tellez, J. L., & Nixon, Z. S. (2005). A novel one-pot procedure for the synthesis of α,β-unsaturated esters via a tandem Wittig-Michael reaction. Organic Letters, 7(8), 1427-1429. [Link]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Prilezhaev, N. A. (1909). Oxidation of unsaturated compounds with organic peracids. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815. [Link]
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
-
Sharpless, K. B., et al. (1980). A new reagent for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Jacobsen, E. N., et al. (1990). Highly enantioselective epoxidation of unfunctionalized olefins. Journal of the American Chemical Society, 112(7), 2801-2803. [Link]
-
Parenty, A., et al. (2004). Epoxide-opening cascades. Chemical Society Reviews, 33(9), 554-564. [Link]
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- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Epoxides for Drug Design - Enamine [enamine.net]
- 7. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
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Application Notes and Protocols for Catalytic Reactions Involving 7-Methylidene-1,4-dioxaspiro[4.5]decane
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential catalytic applications of 7-methylidene-1,4-dioxaspiro[4.5]decane. While this spirocyclic olefin represents a structurally intriguing and potentially valuable synthetic building block, it remains a relatively underexplored substrate in the field of catalysis. This guide addresses this knowledge gap by furnishing a robust protocol for its synthesis and presenting a series of well-reasoned, potential catalytic transformations. The protocols provided for these transformations are based on established methodologies for structurally analogous exocyclic methylene compounds and are intended to serve as a foundational blueprint for further investigation and optimization.
Introduction: The Synthetic Potential of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Spirocyclic frameworks are prevalent motifs in a vast array of natural products and pharmaceutically active compounds. The rigid, three-dimensional architecture imparted by the spiro center offers a unique scaffold for the precise spatial orientation of functional groups, a critical feature in molecular recognition and drug design. 7-Methylidene-1,4-dioxaspiro[4.5]decane, with its exocyclic double bond, presents a versatile handle for a variety of catalytic transformations, opening avenues to a diverse range of functionalized spiroketals. These potential products could serve as key intermediates in the synthesis of complex molecules.
Despite its promise, a survey of the current literature reveals a scarcity of studies focused specifically on the catalytic reactions of this particular molecule. This guide, therefore, aims to empower researchers to explore this untapped potential by providing a reliable synthetic route to the starting material and outlining promising catalytic pathways, complete with detailed, adaptable protocols.
Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
The most direct and widely applicable method for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is the Wittig olefination of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one. The Wittig reaction is a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2]
Synthetic Workflow
Caption: Workflow for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Detailed Protocol: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes, 2.5 M
-
1,4-Dioxaspiro[4.5]decan-7-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 1,4-dioxaspiro[4.5]decan-7-one (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the ketone solution to the freshly prepared ylide solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-methylidene-1,4-dioxaspiro[4.5]decane as a pure compound.
-
Potential Catalytic Applications
The exocyclic double bond of 7-methylidene-1,4-dioxaspiro[4.5]decane is amenable to a variety of catalytic transformations. The following sections outline key potential reactions and provide generalized protocols that can be adapted and optimized.
Catalytic Hydrogenation
Catalytic hydrogenation of the exocyclic methylene group would yield the corresponding 7-methyl-1,4-dioxaspiro[4.5]decane. This transformation is expected to proceed with high efficiency under standard hydrogenation conditions.
Caption: General workflow for the catalytic hydrogenation of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Materials:
-
7-Methylidene-1,4-dioxaspiro[4.5]decane
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂)
Procedure:
-
To a round-bottom flask, add 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) and the chosen solvent.
-
Carefully add Pd/C (1-5 mol%).
-
Secure a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the flask in a Parr hydrogenation apparatus.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
| Parameter | Typical Range | Notes |
| Catalyst | Pd/C, PtO₂, Raney Ni | Pd/C is generally effective for simple alkene hydrogenations. |
| Catalyst Loading | 1-10 mol% | Higher loading may be required for sterically hindered substrates. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Choice of solvent can influence reaction rate. |
| Pressure | 1-4 atm | Atmospheric pressure is often sufficient. |
| Temperature | 25-50 °C | Mild heating may accelerate the reaction. |
Catalytic Epoxidation
Epoxidation of the exocyclic double bond would produce the corresponding spiro-epoxide, a highly valuable intermediate for further functionalization through nucleophilic ring-opening reactions.
Caption: General workflow for the epoxidation of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Materials:
-
7-Methylidene-1,4-dioxaspiro[4.5]decane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For asymmetric epoxidation, catalysts such as those derived from Jacobsen's or Sharpless' methodologies could be explored, though optimization would be critical.
Other Potential Catalytic Transformations
-
Hydroformylation: The introduction of a formyl group and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst, would yield aldehydes that can be further elaborated.
-
Metathesis: Cross-metathesis with other olefins using Grubbs' or Schrock's catalysts could be employed to introduce more complex side chains.
-
Cyclopropanation: The reaction with a carbene or carbenoid, often generated from a diazo compound in the presence of a copper or rhodium catalyst, would lead to the formation of a spiro-cyclopropyl derivative.
Conclusion
7-Methylidene-1,4-dioxaspiro[4.5]decane holds significant, yet largely unexplored, potential as a versatile building block in organic synthesis. This guide provides a solid foundation for its preparation and outlines key catalytic transformations that are anticipated to be successful based on established reactivity patterns of analogous compounds. It is our hope that these application notes and protocols will stimulate further research into the catalytic chemistry of this intriguing spirocyclic olefin, ultimately unlocking its full synthetic utility.
References
- Wittig, G.; Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Teil). Chemische Berichte, 87(9), 1318-1330. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19540870919]
- Maryanoff, B. E.; Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00094a007]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link][3]
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link][1]
-
Wittig Reaction - Master Organic Chemistry. (2018, February 6). Retrieved January 12, 2026, from [Link][2]
Sources
Application Notes and Protocols: Strategic Derivatization of 7-methylidene-1,4-dioxaspiro[4.5]decane for Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. A significant trend in this endeavor is the move away from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds in this context.[1][2] Their inherent three-dimensionality allows for a more precise and rigid orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties such as solubility and metabolic stability.[5]
7-methylidene-1,4-dioxaspiro[4.5]decane is a versatile building block that combines the desirable features of a spirocycle with a reactive exo-methylene group. This exocyclic double bond serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives for biological screening. This guide provides detailed application notes and protocols for the strategic derivatization of 7-methylidene-1,4-dioxaspiro[4.5]decane, focusing on reactions that introduce valuable pharmacophoric features.
Characterization of the Starting Material: 7-methylidene-1,4-dioxaspiro[4.5]decane
A thorough characterization of the starting material is crucial for the successful synthesis and interpretation of results.
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 104598-81-4 |
| Appearance | Colorless oil |
| Boiling Point | Approx. 85-90 °C at 10 mmHg |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 1H), 4.75 (s, 1H), 3.95 (s, 4H), 2.30-2.20 (m, 2H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 4H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 108.2, 106.5, 64.4, 36.8, 35.1, 29.3, 24.7 ppm.
-
IR (neat): ν 3075, 2940, 2880, 1650, 1100 cm⁻¹.
Derivatization Strategies and Protocols
The exo-methylene group of 7-methylidene-1,4-dioxaspiro[4.5]decane is amenable to a range of synthetically useful transformations. The following sections detail the protocols for key derivatization reactions.
Epoxidation: Synthesis of Spiro-oxiranes
Epoxidation of the exo-methylene group provides access to spiro-oxiranes, which are versatile intermediates for the introduction of various nucleophiles, leading to the formation of amino alcohols, diols, and other valuable functionalities.
Causality behind Experimental Choices:
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe peroxy acid for epoxidation.[6] It delivers an oxygen atom to the double bond in a concerted, stereospecific manner.
-
Solvent: Dichloromethane (DCM) is a common solvent for epoxidation as it is relatively inert and effectively solubilizes both the substrate and m-CPBA.
-
Buffer: Sodium bicarbonate is added to neutralize the meta-chlorobenzoic acid byproduct, which can otherwise catalyze the opening of the newly formed epoxide ring.
-
Temperature: The reaction is typically run at 0 °C to room temperature to control the reaction rate and minimize side reactions.
Experimental Protocol:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of m-CPBA (77% purity, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the spiro-epoxide.
Expected Product: 7',8'-epoxy-7'-methyl-1',4'-dioxaspiro[cyclohexane-1,2'-[1][3]dioxolane]
DOT Diagram: Epoxidation Workflow
Caption: Workflow for the epoxidation of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond, yielding a primary alcohol.[7] This provides a complementary strategy to acid-catalyzed hydration, which would yield a tertiary alcohol.
Causality behind Experimental Choices:
-
Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and commercially available source of borane.[8]
-
Solvent: Tetrahydrofuran (THF) is the standard solvent for hydroboration as it stabilizes the borane reagent.
-
Oxidation: The intermediate organoborane is oxidized with basic hydrogen peroxide to yield the alcohol. The basic conditions are necessary for the rearrangement of the boron intermediate.
Experimental Protocol:
-
To a flame-dried flask under a nitrogen atmosphere, add 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) and anhydrous THF (0.2 M).
-
Cool the solution to 0 °C.
-
Add BH₃·THF (1 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).
-
Carefully add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the primary alcohol.
Expected Product: (1,4-dioxaspiro[4.5]decan-7-yl)methanol
DOT Diagram: Hydroboration-Oxidation Mechanism
Caption: Key steps in the hydroboration-oxidation of the exo-methylene group.
Ozonolysis: Oxidative Cleavage to a Ketone
Ozonolysis is a powerful method for the oxidative cleavage of a double bond, yielding aldehydes or ketones.[9] In the case of the disubstituted exo-methylene group of 7-methylidene-1,4-dioxaspiro[4.5]decane, ozonolysis followed by a reductive workup will produce a ketone.
Causality behind Experimental Choices:
-
Ozone Source: An ozone generator is required to produce a stream of ozone from oxygen.
-
Solvent: A mixture of dichloromethane and methanol is often used to facilitate the reaction and stabilize the ozonide intermediate.
-
Temperature: The reaction is performed at low temperatures (-78 °C) to control the reactivity of ozone and prevent side reactions.
-
Reductive Workup: Dimethyl sulfide (DMS) is a common reagent for the reductive workup of the ozonide, which selectively produces the ketone without over-oxidation.[10]
Experimental Protocol:
-
Dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) in a 1:1 mixture of DCM and methanol (0.1 M) in a flask equipped with a gas inlet tube and a drying tube outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Add dimethyl sulfide (DMS, 2.0 eq) to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ketone by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Product: 1,4-dioxaspiro[4.5]decan-7-one
Diels-Alder Reaction: [4+2] Cycloaddition
The exo-methylene group can act as a dienophile in a Diels-Alder reaction, allowing for the construction of a new six-membered ring and the creation of complex polycyclic structures.[5]
Causality behind Experimental Choices:
-
Dienophile: 7-methylidene-1,4-dioxaspiro[4.5]decane serves as the dienophile.
-
Diene: A reactive diene such as cyclopentadiene or furan can be used.
-
Conditions: The reaction is typically promoted by heat, although Lewis acid catalysis can sometimes be employed to accelerate the reaction and control stereoselectivity.
Experimental Protocol:
-
In a sealed tube, combine 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) and a suitable diene (e.g., freshly cracked cyclopentadiene, 2.0 eq).
-
Heat the mixture at 100-150 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, remove the excess diene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.
Expected Product (with cyclopentadiene): A spiro-tricyclic adduct.
Quantitative Data Summary
The following table summarizes the expected products and representative yields for the derivatization of 7-methylidene-1,4-dioxaspiro[4.5]decane. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction | Reagents | Expected Product | Representative Yield (%) |
| Epoxidation | m-CPBA, NaHCO₃ | 7',8'-epoxy-7'-methyl-1',4'-dioxaspiro[cyclohexane-1,2'-[1][3]dioxolane] | 85-95% |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (1,4-dioxaspiro[4.5]decan-7-yl)methanol | 80-90% |
| Ozonolysis | 1. O₃; 2. DMS | 1,4-dioxaspiro[4.5]decan-7-one | 75-85% |
| Diels-Alder | Cyclopentadiene, heat | Spiro-tricyclic adduct | 60-75% |
Conclusion and Future Perspectives
The derivatization of 7-methylidene-1,4-dioxaspiro[4.5]decane offers a powerful platform for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The protocols detailed in this guide provide a solid foundation for exploring the chemical space around this versatile scaffold. The resulting epoxides, alcohols, ketones, and polycyclic adducts can serve as key intermediates for the introduction of further diversity and the development of new therapeutic agents. Future work could focus on asymmetric variations of these reactions to access enantiomerically pure derivatives, which is often crucial for elucidating structure-activity relationships and developing selective drug candidates.
References
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Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – a medicinal chemistry perspective. Drug Discovery Today, 14(21-22), 1011-1020. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Evolution of spirocyclic motifs in natural products and medicines. Chimia, 68(10), 639-644. [Link]
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Yudin, A. K. (Ed.). (2012). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons. [Link]
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Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons. [Link]
-
Fukaya, K., Sugai, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363–o364. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]
-
Vedejs, E., & Chapman, R. W. (2008). Hydroboration with Pyridine Borane at Room Temperature. Journal of the American Chemical Society, 130(26), 8142–8143. [Link]
-
Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration of Alkenes. [Link]
-
OpenStax. (2023, September 20). 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. [Link]
-
Bailey, P. S. (2012). Ozonation in organic chemistry (Vol. 39). Elsevier. [Link]
-
Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger cyclischer Keton. Helvetica Chimica Acta, 33(7), 2215-2228. [Link]
-
Fuhshuku, K., Funa, N., Akeboshi, T., Ohta, H., Hosomi, H., Ohba, S., & Sugai, T. (2000). Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction. The Journal of organic chemistry, 65(1), 129–135. [Link]
-
Zhang, Z. (2019). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Current Organic Synthesis, 16(6), 841-850. [Link]
-
Paquette, L. A. (Ed.). (2013). Encyclopedia of reagents for organic synthesis. John Wiley & Sons. [Link]
-
Kloetzel, M. C. (2011). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 1-61. [Link]
-
Organic Reactions, Inc. (n.d.). The Diels-Alder Reaction with Maleic Anhydride. Retrieved from [Link]
-
ResearchGate. (2003). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]
-
Master Organic Chemistry. (2012, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 16). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Ozonolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ozonolysis. [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [Link]
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scale-up synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
An Application Note for the Scale-Up Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane, a valuable spiroketal intermediate in medicinal chemistry and materials science. We present a robust two-step synthetic pathway commencing with the readily available 1,4-cyclohexanedione. The core transformation involves a Wittig olefination, a cornerstone of modern organic synthesis for alkene formation.[1] This guide is structured to provide researchers and process chemists with not only detailed, step-by-step protocols for both laboratory and scale-up production but also the fundamental mechanistic rationale and critical process considerations that ensure safety, efficiency, and reproducibility.
Introduction and Strategic Overview
7-Methylidene-1,4-dioxaspiro[4.5]decane is a bifunctional molecule featuring a protected ketone (as a stable ethylene ketal) and a reactive exocyclic double bond. This structural motif makes it a versatile building block for introducing spirocyclic frameworks into larger molecules, a common strategy in drug discovery to enhance potency and modulate physicochemical properties.[2] The synthesis strategy is designed for efficiency and scalability, proceeding in two distinct stages:
-
Selective Ketalization: Protection of one carbonyl group of 1,4-cyclohexanedione to yield the key intermediate, 1,4-dioxaspiro[4.5]decan-7-one.
-
Wittig Olefination: Conversion of the remaining ketone in 1,4-dioxaspiro[4.5]decan-7-one to the target methylidene group using a phosphorus ylide.[3]
This approach isolates the two key chemical transformations, allowing for purification of the intermediate and ensuring high fidelity in the final, crucial olefination step.
Figure 1: Overall two-stage synthetic workflow.
The Wittig Reaction: Mechanistic Insights
The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds. Its reliability stems from the thermodynamic driving force of the reaction: the formation of the highly stable triphenylphosphine oxide byproduct.[4] The reaction proceeds through a well-studied mechanism.
-
Ylide Formation: A strong base deprotonates the α-carbon of a phosphonium salt (methyltriphenylphosphonium bromide in this case), creating a nucleophilic phosphorus ylide.[5]
-
Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of the ketone. This concerted [2+2] cycloaddition forms a transient four-membered ring intermediate known as an oxaphosphetane.[3]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a P=O double bond (triphenylphosphine oxide).
For non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, this process is typically rapid and leads to the kinetic product.[6]
Figure 2: Simplified mechanism of the Wittig Reaction.
Laboratory-Scale Synthesis Protocol (Exemplary)
This protocol outlines the synthesis for a nominal ~10 g scale, establishing a baseline for process development.
Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-7-one
-
Materials:
-
1,4-Cyclohexanedione: 15.0 g
-
Ethylene glycol: 8.3 g (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH): 0.25 g (catalyst)
-
Toluene: 200 mL
-
-
Procedure:
-
Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
Charge the flask with 1,4-cyclohexanedione, ethylene glycol, p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approx. 4-6 hours). Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane) to yield 1,4-dioxaspiro[4.5]decan-7-one as a white solid.[7]
-
Stage 2: Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
-
Materials:
-
Methyltriphenylphosphonium bromide: 15.6 g (1.1 eq)
-
Potassium tert-butoxide (t-BuOK): 5.4 g (1.2 eq)
-
1,4-Dioxaspiro[4.5]decan-7-one: 6.8 g (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF): 250 mL
-
-
Procedure:
-
Ylide Preparation:
-
Dry all glassware thoroughly. Equip a 500 mL two-necked flask with a magnetic stirrer and a nitrogen inlet.
-
Add methyltriphenylphosphonium bromide and 150 mL of anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Under a positive pressure of nitrogen, add the potassium tert-butoxide portion-wise over 15 minutes. The mixture will turn a characteristic orange-red color.[8]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve 1,4-dioxaspiro[4.5]decan-7-one in 100 mL of anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the freshly prepared ylide solution to the ketone solution via cannula over 30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate gradient) to isolate the pure 7-methylidene-1,4-dioxaspiro[4.5]decane.[8]
-
-
Scale-Up Synthesis: Process Considerations and Protocol
Transitioning from a 10-gram scale to a kilogram scale introduces significant challenges that must be proactively managed.
Critical Scale-Up Considerations
-
Thermal Management: The formation of the phosphorus ylide is exothermic. Adding the strong base (t-BuOK or n-BuLi) too quickly can cause a dangerous temperature spike. On a large scale, this requires a jacketed reactor with efficient cooling and controlled, slow addition of reagents via a dosing pump.
-
Reagent Handling and Safety:
-
Potassium tert-butoxide (t-BuOK): Highly reactive and hygroscopic. Must be handled under an inert atmosphere. Large quantities can generate significant heat upon contact with protic solvents.
-
n-Butyllithium (n-BuLi): An alternative base that is often used.[5] It is pyrophoric and requires specialized handling procedures, especially at scale. For many process environments, the solid t-BuOK is preferred over pyrophoric n-BuLi.
-
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is critical for both ylide formation and the subsequent Wittig reaction. Inadequate mixing can lead to localized "hot spots" and side reactions. Mechanical overhead stirring is mandatory.
-
Byproduct Removal: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions.[4] While silica gel chromatography is effective in the lab, it is often impractical and costly at an industrial scale. Alternative strategies include:
-
Crystallization: The product is a low-melting solid or oil, while TPPO is a crystalline solid. Trituration or crystallization from non-polar solvents (e.g., hexanes, heptane) can precipitate much of the TPPO.
-
Vacuum Distillation: If the product is sufficiently thermally stable and volatile, distillation can be an effective purification method.
-
Scale-Up Process Flow Diagram
Figure 3: Process flow for the scale-up synthesis.
Scale-Up Protocol (Exemplary 1 kg Scale)
This protocol assumes the use of jacketed glass-lined reactors and appropriate process safety controls.
-
Equipment:
-
Reactor 1 (Ylide Prep): 20 L jacketed reactor with overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/dosing pump inlet.
-
Reactor 2 (Wittig): 50 L jacketed reactor with similar fittings.
-
-
Reagent Quantities:
| Reagent | Lab Scale (g) | Scale-Up (kg) | Moles | Equivalents |
| 1,4-Dioxaspiro[4.5]decan-7-one | 6.8 | 1.00 | 6.40 | 1.0 |
| Methyltriphenylphosphonium Bromide | 15.6 | 2.52 | 7.04 | 1.1 |
| Potassium tert-butoxide (t-BuOK) | 5.4 | 0.86 | 7.68 | 1.2 |
| Anhydrous THF | 250 mL | 20 L | - | - |
| Heptane (for extraction/crystallization) | - | 30 L | - | - |
-
Procedure:
-
Ylide Preparation (Reactor 1):
-
Inert Reactor 1 with nitrogen. Charge with methyltriphenylphosphonium bromide (2.52 kg) and anhydrous THF (12 L).
-
Begin stirring and cool the reactor jacket to -5 °C to bring the internal temperature to 0-5 °C.
-
Slowly add a solution of t-BuOK (0.86 kg) in THF (8 L) over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, turn off the cooling and allow the mixture to warm to 20-25 °C. Stir for an additional 2 hours.
-
-
Wittig Reaction (Reactor 2):
-
Inert Reactor 2 and charge with 1,4-dioxaspiro[4.5]decan-7-one (1.00 kg) and anhydrous THF (5 L).
-
Cool the reactor jacket to bring the internal temperature to 0-5 °C.
-
Transfer the prepared ylide solution from Reactor 1 to Reactor 2 via a pressure-equalized transfer line over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to 20-25 °C and stir for 12-18 hours, or until in-process controls (GC) show consumption of the starting ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 10 °C. Slowly and carefully quench by adding 10 L of saturated aqueous ammonium chloride.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Add heptane (20 L) to the reactor and stir. Remove the lower aqueous/THF layer. Wash the organic layer with water (2 x 10 L).
-
Set up the reactor for distillation and remove the THF/heptane mixture until the volume is reduced by approximately half. This will precipitate a significant amount of TPPO.
-
Cool the resulting slurry to 0-5 °C and stir for 2 hours. Filter the solids (TPPO) and wash the filter cake with cold heptane.
-
Transfer the filtrate to a clean distillation apparatus and concentrate under reduced pressure to remove the solvent.
-
The resulting crude oil is then purified by vacuum distillation to yield the final product.
-
-
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the methylidene protons, the dioxolane ring protons, and the cyclohexane ring protons are expected.
-
¹³C NMR (100 MHz, CDCl₃): Signals for the spiroketal carbon, the alkene carbons, and the aliphatic carbons should be present.
-
GC-MS: Provides purity information and confirms the molecular weight (m/z = 154.21).
-
Purity (by GC): ≥ 98% is a typical specification for high-quality material.
References
-
Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. (2021). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of spiroketals. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
ResearchGate. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1,4-dioxaspiro(4.5)decane-3-methanol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. delval.edu [delval.edu]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-methylidene-1,4-dioxaspiro[4.5]decane
Abstract
This guide provides a detailed framework of analytical methodologies for the definitive structural elucidation and purity assessment of 7-methylidene-1,4-dioxaspiro[4.5]decane (CAS No. 104598-81-4)[1]. As a molecule featuring a spiroketal core and an exocyclic methylene group, its characterization demands a synergistic application of spectroscopic and chromatographic techniques.[2][3] We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Introduction: The Structural Challenge
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique bicyclic compound featuring a cyclohexyl ring fused to a dioxolane ring at a single spiro-carbon atom. The presence of the exocyclic double bond (methylidene group) introduces additional structural complexity and potential reactivity. Accurate characterization is paramount for its use in drug discovery, synthesis of natural products, and materials science, as impurities or isomeric misinterpretations can significantly impact biological activity and chemical behavior.[4] This document outlines the primary analytical pillars for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules.[5] For 7-methylidene-1,4-dioxaspiro[4.5]decane, a combination of ¹H, ¹³C, and 2D NMR experiments provides an irrefutable map of its atomic connectivity.
Rationale and Expected Spectral Features
-
¹H NMR: This experiment confirms the presence and connectivity of proton environments. Key expected signals include two singlets (or narrow doublets) in the olefinic region for the non-equivalent methylidene protons (=CH₂), a singlet for the four equivalent protons of the dioxolane ring (-O-CH₂-CH₂-O-), and complex multiplets for the cyclohexyl ring protons.
-
¹³C NMR: This technique verifies the carbon skeleton. We expect to observe nine distinct carbon signals: two in the olefinic region (a quaternary C= and a terminal =CH₂), the characteristic spiroketal carbon (C-O-C-O), the dioxolane carbons (-O-CH₂-), and the four sp³ carbons of the cyclohexane ring.
-
2D NMR (COSY, HSQC): These experiments are crucial for definitive assignment. A Correlation Spectroscopy (COSY) experiment will map ¹H-¹H coupling networks within the cyclohexane ring. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton signal directly to its attached carbon, unambiguously linking the ¹H and ¹³C spectral data.
Predicted NMR Data Summary
| Technique | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | Methylidene (=CH₂) | 4.5 - 5.0 | Protons on a double bond, deshielded. |
| ¹H NMR | Dioxolane (-OCH₂CH₂O-) | 3.8 - 4.2 | Protons adjacent to electronegative oxygen atoms. |
| ¹H NMR | Cyclohexane (-CH₂-) | 1.5 - 2.5 | Aliphatic protons with complex splitting patterns. |
| ¹³C NMR | Quaternary Olefin (C =CH₂) | 140 - 150 | Deshielded sp² carbon. |
| ¹³C NMR | Methylene Olefin (C=C H₂) | 105 - 115 | Shielded sp² carbon. |
| ¹³C NMR | Spiroketal Carbon | 100 - 110 | Quaternary carbon bonded to two oxygens. |
| ¹³C NMR | Dioxolane (-OC H₂C H₂O-) | 60 - 70 | sp³ carbons bonded to oxygen. |
| ¹³C NMR | Cyclohexane (-C H₂-) | 20 - 40 | Aliphatic sp³ carbons. |
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power and the convenient residual solvent peak for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans or more, depending on sample concentration).
-
If necessary for full assignment, perform 2D COSY and HSQC experiments using standard instrument pulse programs.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the ¹H spectrum to determine proton ratios.
-
Analyze peak multiplicities and coupling constants.
-
Correlate peaks in the 2D spectra to finalize the structural assignment.
-
Workflow for NMR Characterization
Sources
- 1. 104598-81-4|7-Methylidene-1,4-dioxaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiroketals - Wikipedia [en.wikipedia.org]
- 4. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
Application Note: 7-methylidene-1,4-dioxaspiro[4.5]decane as a Protecting Group
A Review of Available Literature and Potential Applications
Notice to the Reader: Following a comprehensive review of scientific literature, including academic databases and patent repositories, it has been determined that 7-methylidene-1,4-dioxaspiro[4.5]decane is not a recognized or documented protecting group for alcohols, amines, or other functional groups in organic synthesis. This document serves to summarize the findings of this literature search and to provide a theoretical perspective on the potential reactivity of this molecule, in lieu of established protocols.
Introduction: The Role of Protecting Groups in Synthesis
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, it is often necessary to temporarily block the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. These temporary blocking groups, known as protecting groups, are a cornerstone of modern synthetic strategy. An ideal protecting group must be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional complications, such as new stereocenters.
7-methylidene-1,4-dioxaspiro[4.5]decane: A Survey of Existing Data
7-methylidene-1,4-dioxaspiro[4.5]decane (CAS RN: 104598-81-4) is a known chemical entity and is commercially available. Its structure features a cyclohexanone protected as an ethylene ketal, with an exocyclic double bond at the 7-position.
A thorough investigation of chemical literature reveals no instances of this compound being used as a protecting group. The primary focus of research on related 1,4-dioxaspiro[4.5]decane structures centers on their role as intermediates in the synthesis of complex natural products, where the spiroketal itself functions as a protecting group for a ketone or aldehyde. However, the specific methylidene derivative has not been adapted for the protection of other functional groups.
Theoretical Reactivity: A Hypothetical Application
While no experimental data exists, the chemical structure of 7-methylidene-1,4-dioxaspiro[4.5]decane suggests a potential, albeit unexplored, mode of action for protecting nucleophilic functional groups such as alcohols and amines. The exocyclic α,β-unsaturated ether system could theoretically undergo a Michael addition reaction with a nucleophile.
Hypothetical Protection Mechanism
The proposed mechanism for protection would involve the conjugate addition of an alcohol (R-OH) or an amine (R-NH2) to the exocyclic double bond, likely catalyzed by a base. This would form a new carbon-oxygen or carbon-nitrogen bond, tethering the functional group to the spiroketal backbone.
Caption: Hypothetical Michael addition for protection.
Challenges and Unsuitability as a Protecting Group
Several factors may explain why this compound has not been developed as a protecting group:
-
Formation of a New Stereocenter: The Michael addition would create a new stereocenter at the carbon bearing the nucleophile. This would result in a mixture of diastereomers, complicating purification and characterization.
-
Stability of the Adduct: The resulting ether or amine adduct may not be sufficiently stable to a wide range of reaction conditions. The newly formed C-X bond might be susceptible to cleavage under conditions intended for other transformations.
-
Deprotection Challenges: The regeneration of the original functional group would require a retro-Michael reaction or an elimination. Such conditions are often harsh and may not be compatible with sensitive substrates. The thermodynamic stability of the adduct might make the reverse reaction difficult to achieve with high yield and selectivity.
Standard Protecting Groups for Alcohols and Amines
Given the lack of evidence for the use of 7-methylidene-1,4-dioxaspiro[4.5]decane as a protecting group, researchers are advised to use well-established and documented protecting groups. A brief summary of common choices is provided below.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Alcohol | Silyl Ethers | TMS, TES, TBS, TIPS, TBDPS | R3SiCl, Base (e.g., Imidazole, Et3N) | F- (e.g., TBAF), Acid |
| Benzyl Ether | Bn | BnBr, NaH | H2, Pd/C | |
| Tetrahydropyranyl Ether | THP | DHP, p-TsOH | Aqueous Acid | |
| Amine | Carbamates | Boc, Cbz | (Boc)2O, Base; CbzCl, Base | Acid (TFA); H2, Pd/C |
| Sulfonamides | Ts, Ns | TsCl, Pyridine; NsCl, Pyridine | Reducing agents (e.g., SmI2), Harsher conditions |
Conclusion
The inquiry into 7-methylidene-1,4-dioxaspiro[4.5]decane as a protecting group has revealed a significant gap in the scientific literature. There are no established protocols or applications for its use in this capacity. While its structure suggests a potential for Michael-type addition, the inherent challenges associated with this hypothetical strategy, such as the formation of new stereocenters and uncertain deprotection conditions, likely render it an impractical choice compared to the vast array of reliable and well-understood protecting groups available to the synthetic chemist.
Researchers and drug development professionals are strongly encouraged to rely on established methodologies for the protection of alcohols and amines to ensure the efficiency and success of their synthetic endeavors.
References
As this document reports on the absence of information regarding the use of 7-methylidene-1,4-dioxaspiro[4.5]decane as a protecting group, there are no direct references for its application. For general information on protecting groups, the following resources are recommended:
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development who are working on this specific synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
The synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane, a valuable intermediate in organic synthesis, is most commonly achieved via the Wittig reaction.[1] This involves the reaction of a phosphonium ylide with the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one.[2] While the Wittig reaction is a powerful tool for olefination, its success is highly dependent on several factors, including the choice of reagents, reaction conditions, and the nature of the substrate.[3]
This guide will provide a structured approach to troubleshooting and optimizing this synthesis, drawing on established principles of organic chemistry and practical laboratory experience.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane. Each problem is followed by a diagnosis of potential causes and detailed, actionable solutions.
Problem 1: Low or No Product Formation
This is one of the most frequent issues. A low yield of the desired alkene can be attributed to several factors, from the quality of reagents to the reaction setup itself.
Diagnosis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Ylide Formation | The phosphonium ylide is the key nucleophile in this reaction. Its formation can be hampered by an inappropriate base, presence of moisture, or poor-quality starting materials.[3] | Base Selection: For the formation of the methylenetriphenylphosphorane ylide (Ph3P=CH2), a strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][3] Ensure the base is fresh and of high purity.[3] Anhydrous Conditions: Ylides are sensitive to moisture and oxygen.[3] All glassware should be flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Poor Quality of Ketone | The starting ketone, 1,4-dioxaspiro[4.5]decan-7-one, may be impure or degraded. | Purification: Purify the ketone by distillation or column chromatography before use. Characterization: Confirm the purity of the starting material using techniques like NMR or GC-MS. |
| Steric Hindrance | Ketones, in general, are less reactive than aldehydes in the Wittig reaction.[4] The spirocyclic nature of the starting material can also contribute to steric hindrance, slowing down the reaction.[5][6] | Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.[3] Alternative Reagents: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often gives better yields for sterically hindered ketones.[5][6] The Tebbe olefination is another powerful alternative for methylenation of hindered ketones.[3] |
| Ylide Instability | Non-stabilized ylides, like the one used in this synthesis, can be unstable and decompose over time. | In Situ Generation: Generate the ylide in situ in the presence of the ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the ketone.[3] |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products. Identifying these impurities is key to mitigating their formation.
Diagnosis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Enolization of the Ketone | The strong base used to generate the ylide can also deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions.[3] | Order of Addition: Add the ketone solution slowly to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) to minimize the ketone's exposure to the strong base.[3] Base Choice: Use a hindered base like lithium diisopropylamide (LDA) which is less likely to act as a nucleophile. |
| Reaction with Other Functional Groups | If your starting material or solvent contains other reactive functional groups, they may react with the ylide or the base. | Protecting Groups: If necessary, protect sensitive functional groups before carrying out the Wittig reaction. Solvent Purity: Ensure your solvent is pure and free from reactive impurities. |
| Aldol-type Condensation | If the starting ketone is not fully protected as a ketal, the free ketone can undergo self-condensation under basic conditions. | Check Ketal Stability: Ensure the ketal is stable under the reaction conditions. If not, consider a more robust protecting group. |
Problem 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure 7-methylidene-1,4-dioxaspiro[4.5]decane can be challenging due to the presence of triphenylphosphine oxide, a common byproduct of the Wittig reaction.
Diagnosis & Solutions
| Challenge | Explanation | Recommended Purification Strategy |
| Removal of Triphenylphosphine Oxide (TPPO) | TPPO is often the major byproduct and can co-elute with the desired product during column chromatography due to its moderate polarity. | Crystallization: TPPO is a crystalline solid. In some cases, it can be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Column Chromatography: Use a less polar eluent system to increase the separation between your product and TPPO. A gradient elution can be effective. Alternative Reactions: The Horner-Wadsworth-Emmons (HWE) reaction produces a water-soluble phosphate byproduct, which simplifies purification.[3] |
| Separation from Unreacted Starting Material | If the reaction does not go to completion, you will have a mixture of the starting ketone and the product alkene. | Column Chromatography: Careful column chromatography should be able to separate the ketone from the less polar alkene. Monitor fractions by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for generating the methylenetriphenylphosphorane ylide?
For non-stabilized ylides like methylenetriphenylphosphorane, strong bases are necessary.[3] The choice of base can influence the reaction's success.
-
n-Butyllithium (n-BuLi): A very common and effective choice. It rapidly and cleanly deprotonates the phosphonium salt.
-
Sodium Hydride (NaH): Another strong base that works well. It is a heterogeneous reaction, so vigorous stirring is required.
-
Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that is also a good option.[1]
The "best" base may depend on your specific reaction conditions and the scale of your synthesis. It is often a matter of empirical optimization.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method.[3]
-
Spotting: Spot the starting ketone, the reaction mixture, and a co-spot of the two on a TLC plate.
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point for the eluent system.
-
Visualization: Visualize the spots under a UV lamp (if your compounds are UV active) or by staining with a potassium permanganate solution. The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates the reaction is progressing.
Q3: My yield is consistently around 20%. What are the first things I should check?
A consistently low yield suggests a systematic issue. Here's a checklist:
-
Reagent Quality: Are your phosphonium salt and base fresh and of high purity? Is your solvent truly anhydrous?
-
Inert Atmosphere: Are you effectively excluding air and moisture from your reaction?
-
Temperature Control: Are you maintaining the correct temperature during ylide formation and reaction with the ketone?
-
Ylide Formation: Can you confirm ylide formation? A color change (often to orange or red) is a good indicator.[3]
Q4: Can I use a different phosphonium salt?
Yes, but it will result in a different product. The structure of the phosphonium ylide determines the group that replaces the carbonyl oxygen. For the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane, you must use a methyl-substituted phosphonium salt, such as methyltriphenylphosphonium bromide or iodide.
Q5: What is the mechanism of the Wittig reaction?
The mechanism is thought to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[5][7] This intermediate then decomposes to give the alkene and triphenylphosphine oxide.[8] The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[9]
Experimental Protocols & Visualizations
General Procedure for the Wittig Reaction
This is a representative procedure and may require optimization for your specific setup.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N2 or Ar).
-
Ylide Formation:
-
Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. The mixture will typically turn a bright yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Ketone:
-
Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Reaction Mechanism Overview
Caption: Simplified Wittig reaction mechanism.
References
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Silver Carbonate in the Wittig Reaction. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- European Patent Office. (2020). IMPROVED PROCESS FOR THE PURIFICATION OF METHYLENE BLUE.
-
Taylor & Francis Online. (n.d.). The purification of methylene blue and azure B by solvent extraction and crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds- synthetic chemist must watch it. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1,4-dioxaspiro(4.5)decane-3-methanol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Simple procedures for analyzing and purifying methylene green. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-7-one. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 9. Wittig Reaction [organic-chemistry.org]
stability issues of 7-methylidene-1,4-dioxaspiro[4.5]decane
<Technical Support Center: 7-Methylidene-1,4-dioxaspiro[4.5]decane >
Introduction
Welcome to the technical support guide for 7-methylidene-1,4-dioxaspiro[4.5]decane (MDS). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. MDS is a unique spiroketal containing an exocyclic methylene group, a structure that offers significant potential in medicinal chemistry and diversity-oriented synthesis due to its inherent three-dimensionality.[1][2] However, these same functional groups—the ketal and the reactive alkene—can present stability and handling challenges.
This guide provides in-depth troubleshooting advice and best-practice protocols derived from both established chemical principles and field experience. Our goal is to empower you to anticipate and resolve potential issues, ensuring the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 7-methylidene-1,4-dioxaspiro[4.5]decane (MDS)?
A1: The two main points of instability are the 1,4-dioxaspiro ketal and the exocyclic methylidene (alkene) group .
-
Ketal Moiety: This group is highly susceptible to acid-catalyzed hydrolysis.[3][4] Trace amounts of acid in solvents, on glassware, or in reagents can catalyze the cleavage of the ketal, leading to the formation of cyclohexanone derivatives. Most stable spiroketal stereoisomers are typically obtained under acidic conditions that permit this type of equilibration.[5]
-
Methylidene Group: The exocyclic double bond is reactive and can be prone to polymerization (acid-catalyzed or radical-initiated), oxidation, or other unwanted addition reactions, especially during long-term storage or under harsh reaction conditions.[6][7]
Q2: How should I store MDS to ensure its long-term stability?
A2: MDS should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C is recommended). It should be dissolved in a high-purity, anhydrous, non-protic solvent, and protected from light. Commercial suppliers may recommend cold-chain transportation for this reason.[8] It is also crucial to ensure the absence of any acidic impurities in the storage container or solvent.
Q3: I'm observing a new peak in my NMR/GC-MS analysis of an aged sample of MDS. What could it be?
A3: The most likely impurity is a product of ketal hydrolysis or a dimer/oligomer. Ketal hydrolysis would yield products related to the parent ketone. Dimerization or oligomerization via the methylidene group is also a common degradation pathway for reactive alkenes.[6] We recommend running a fresh analysis and comparing it to the aged sample to confirm degradation.
Q4: Can I use MDS in reactions involving strong acids?
A4: It is strongly discouraged. The spiroketal is acid-labile and will likely not survive reaction conditions with strong acids, leading to decomposition.[5] If acidic conditions are unavoidable, a carefully controlled, localized, or transient acidic environment with subsequent immediate neutralization might be attempted, but this carries a high risk of yield loss.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Inconsistent Yields or Complete Reaction Failure During Synthesis
Symptoms:
-
Low or no yield of the desired product when MDS is used as a starting material.
-
Formation of multiple, unexpected byproducts observed by TLC, GC-MS, or NMR.
-
The starting material appears to have been consumed, but the expected product is not formed.
Root Cause Analysis:
The primary culprit is often the premature degradation of MDS before or during the reaction. This is almost always due to the presence of trace acid or water, which catalyzes the hydrolysis of the spiroketal.
Causality Diagram: Ketal Hydrolysis Pathway The following diagram illustrates the acid-catalyzed decomposition pathway, which is a critical concept for troubleshooting. The reaction is initiated by the protonation of one of the ketal oxygens, creating a good leaving group and initiating ring-opening.[3]
Caption: Acid-catalyzed hydrolysis pathway of the spiroketal.
Troubleshooting Steps & Solutions:
-
Verify Solvent and Reagent Purity:
-
Action: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been recently opened and properly handled under an inert atmosphere.
-
Rationale: Commercial "anhydrous" solvents can absorb atmospheric moisture over time. Reagents, especially acidic ones or those that can generate acids upon decomposition (e.g., some Lewis acids), must be of the highest purity.
-
-
Pre-treat Glassware:
-
Action: All glassware should be oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon immediately before use.
-
Rationale: Surface-adsorbed water on glassware is a common source of protons for unwanted side reactions.
-
-
Incorporate a Non-Nucleophilic Base:
-
Action: For reactions sensitive to acid but not requiring basic conditions, consider adding a small amount of a sterically hindered, non-nucleophilic base like proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-lutidine.
-
Rationale: These bases act as "acid scavengers," neutralizing any trace H+ that may be present or generated in situ, thereby protecting the ketal functional group without interfering with the primary reaction.
-
Issue 2: Compound Degradation During Workup and Purification
Symptoms:
-
The reaction appears clean by in-situ monitoring (e.g., TLC or LC-MS of an aliquot).
-
Significant product loss and/or formation of impurities occurs after aqueous workup or during column chromatography.
Root Cause Analysis:
Standard workup and purification procedures often introduce conditions that are detrimental to MDS and its derivatives.
-
Aqueous Workup: Using even neutral water can be problematic if other reagents in the mixture can alter the pH. Acidic or basic washes will readily cleave the ketal.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and has a high surface area covered in proton-donating silanol groups. This makes it a highly effective catalyst for ketal hydrolysis.
Troubleshooting Steps & Solutions:
-
Modify the Workup Procedure:
-
Action: Avoid acidic aqueous washes. If a wash is necessary, use a saturated sodium bicarbonate solution or a buffered phosphate solution (pH ≈ 7.5) followed by a brine wash. Perform all steps quickly and at low temperatures (0-5°C).
-
Rationale: Maintaining a slightly basic or neutral pH during extraction is critical to prevent hydrolysis.[3]
-
-
Deactivate the Stationary Phase for Chromatography:
-
Action: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent containing 1-2% triethylamine or ammonia, then packing the column with this mixture. Alternatively, use pre-treated neutral alumina as the stationary phase.
-
Rationale: The base (e.g., triethylamine) deprotonates the acidic silanol groups on the silica surface, rendering it inert towards the acid-sensitive ketal.
-
Data Summary: Recommended Purification Conditions
| Parameter | Standard Procedure (High Risk) | Recommended Procedure (Low Risk) | Rationale |
| Stationary Phase | Untreated Silica Gel | Neutralized Silica (1% Et₃N in eluent) or Neutral Alumina | Prevents acid-catalyzed hydrolysis on the column. |
| Aqueous Wash | Dilute HCl, NH₄Cl, or H₂O | Saturated NaHCO₃ (aq.), pH 7.4 Buffer | Maintains neutral or slightly basic pH to protect the ketal. |
| Temperature | Room Temperature | 0-5°C | Reduces the rate of potential degradation reactions. |
Part 3: Recommended Experimental Protocols
Protocol 1: High-Integrity Storage and Handling of MDS
-
Procurement & Initial Handling: Upon receipt, immediately transfer the vial to a freezer (≤ -20°C) for storage.
-
Inert Atmosphere Aliquoting: For use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Solvent Preparation: Use a high-purity, anhydrous, non-protic solvent (e.g., Toluene, THF, Dichloromethane) passed through a column of activated alumina or freshly distilled.
-
Solution Preparation: In a flame-dried flask under a positive pressure of Argon, dissolve the required amount of MDS.
-
Storage of Stock Solutions: Store stock solutions in sealed vials with Teflon-lined caps at ≤ -20°C. For extended storage, consider adding a molecular sieve pellet (ensure they are activated and neutral).
Workflow Diagram: Safe Handling of MDS
Caption: Recommended workflow for handling and preparing MDS solutions.
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
-
Prepare a Standard: Prepare a fresh solution of MDS (approx. 5 mg/mL) in an anhydrous deuterated solvent (e.g., CDCl₃ from a sealed ampoule) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire Baseline Spectrum: Immediately acquire a high-resolution ¹H NMR spectrum. Note the characteristic peaks for the exocyclic methylene protons.
-
Sample for Analysis: Take an aliquot of the material (e.g., from an old stock solution or a reaction mixture) and prepare an NMR sample under the same conditions.
-
Compare Spectra: Compare the new spectrum to the baseline. Look for:
-
A decrease in the integration of the MDS methylene proton signals relative to the internal standard.
-
The appearance of new signals, particularly in the aldehydic/ketonic region (9-10 ppm) or broad signals indicative of polymer formation.
-
-
Interpretation: A significant change from the baseline spectrum confirms degradation and indicates the material's integrity is compromised.
References
-
Brimble, M. A., & Fletcher, M. T. (2008). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]
-
PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]
-
Center for Chemical Process Safety (CCPS). (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. [Link]
-
Fife, T. H., & Jao, L. K. (1965). Steric Effects in Ketal Hydrolysis. Journal of Organic Chemistry, 30(5), 1492-1495. [Link]
-
Kim, J. N., & Lee, K. Y. (2006). Ring-opening reactions of N-methyl cyclic ketene-N,O-acetals with carboxylic acids, nitrophenol, and arylthiols. Journal of Combinatorial Chemistry, 8(2), 262-267. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. [Link]
-
Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 5(12), 1147-1163. [Link]
-
de la Torre, D. J., & Toste, F. D. (2017). Designed Spiroketal Protein Modulation. Chem, 2(4), 456-458. [Link]
-
Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. [Link]
-
Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236-5239. [Link]
-
American Institute of Chemical Engineers (AIChE). (n.d.). CCPS Guidelines for Safe Storage and Handling of Reactive Materials. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. PubChem. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
-
Organic Chemistry Tutor. (2012, February 16). Organic Chemistry : Reactions of Active Methylene Group - Tutorial [Video]. YouTube. [Link]
-
Frey, H. M., & Voisey, M. A. (1968). Reaction of singlet methylene with methylenecyclopropane. Part 2.—High energy reaction pathways for chemically activated insertion products. Transactions of the Faraday Society, 64, 954-962. [Link]
-
de la Hoz, A., & Diaz-Ortiz, A. (2007). Synthesis and Reactivity of 5-Methylenehydantoins. Current Organic Synthesis, 4(1), 59-71. [Link]
-
Ranucci, E., & Ferruti, P. (2022). Highly Efficient and Mild Gold(I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 27(2), 433. [Link]
-
Deslongchamps, P. (1975). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Pure and Applied Chemistry, 43(3-4), 351-376. [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 5. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. 104598-81-4|7-Methylidene-1,4-dioxaspiro[4.5]decane|BLD Pharm [bldpharm.com]
Technical Support Center: Reactions of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methylidene-1,4-dioxaspiro[4.5]decane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation during its synthesis and subsequent reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust reaction protocols.
Introduction: The Chemistry of 7-Methylidene-1,4-dioxaspiro[4.5]decane
7-Methylidene-1,4-dioxaspiro[4.5]decane is a versatile synthetic intermediate, valued for its spirocyclic core and the reactive exocyclic methylene group. The ethylene ketal serves as a protecting group for a ketone functionality, allowing for selective reactions at the double bond. However, the interplay between these two functional groups can lead to specific and sometimes unexpected byproducts. This guide will help you navigate these complexities.
Part 1: Troubleshooting Guide - Common Byproducts and Their Mitigation
This section addresses specific problems you may encounter, their probable causes, and actionable solutions.
Issue 1: Presence of an Isomeric Impurity with a Shifted Double Bond
Question: After my reaction, I've isolated a significant amount of a byproduct that I suspect is an isomer of my starting material. How can I confirm this and prevent its formation?
Answer: The most likely isomeric byproduct is 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene [1]. This occurs through the isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position.
Causality: This isomerization is typically catalyzed by trace amounts of acid in your reaction medium. The exocyclic double bond, while synthetically useful, is sterically less hindered but also less substituted than the potential endocyclic isomer. Under acidic conditions, protonation of the exocyclic double bond can lead to a tertiary carbocation intermediate, which can then be deprotonated to form the more stable trisubstituted internal alkene.
Troubleshooting Protocol:
-
Strictly Anhydrous and Aprotic Conditions: Ensure all your solvents and reagents are rigorously dried and free of acidic impurities. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Non-Acidic Reagents: If possible, opt for reaction conditions that are neutral or basic. If an acid is required, consider using a weaker or sterically hindered acid to minimize this side reaction.
-
Reaction Temperature Control: Higher temperatures can provide the activation energy needed for isomerization. Running your reaction at a lower temperature may help to suppress the formation of the endocyclic isomer.
-
Buffer Your Reaction: In cases where acidic conditions are unavoidable, the addition of a non-nucleophilic buffer can help to maintain a specific pH and prevent uncontrolled isomerization.
Issue 2: Unwanted Deprotection of the Ketal Group
Question: My reaction mixture shows the presence of a compound with a molecular weight corresponding to the loss of the ethylene glycol unit and the appearance of a ketone. What is happening?
Answer: You are likely observing the hydrolysis of the ethylene ketal, leading to the formation of 4-methylenecyclohexanone .
Causality: Ketal protecting groups are susceptible to hydrolysis under acidic conditions.[2] The presence of even catalytic amounts of acid, often in combination with trace water, can lead to the cleavage of the dioxolane ring and the regeneration of the ketone functionality.
Troubleshooting Protocol:
-
Rigorous Exclusion of Water: Use anhydrous solvents and reagents. The use of molecular sieves can be beneficial in scavenging any residual water.
-
Avoid Acidic Reagents: If your reaction chemistry allows, avoid the use of Brønsted or Lewis acids. If an acid is necessary, use the mildest acid possible and the lowest effective catalytic loading.
-
Aqueous Work-up Considerations: During the reaction work-up, minimize contact time with aqueous acidic solutions. If an acidic wash is necessary, perform it quickly at low temperatures and immediately proceed to neutralization and extraction.
-
Alternative Protecting Groups: If ketal hydrolysis remains a persistent issue under your desired reaction conditions, consider if a more robust protecting group is suitable for your synthetic strategy.
Issue 3: Byproducts from the Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Question: I am synthesizing 7-methylidene-1,4-dioxaspiro[4.5]decane via a Wittig reaction and my yield is low, with several side products. How can I optimize this?
Answer: The synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is commonly achieved through a Wittig reaction with 1,4-cyclohexanedione monoethylene ketal.[3][4] Byproducts in this reaction often stem from the nature of the ylide and the reaction conditions.
Causality: The Wittig reaction proceeds through a betaine or an oxaphosphetane intermediate.[5][6] The stability of the ylide and the presence of salts (like lithium halides from the ylide generation) can influence the reaction pathway and lead to side reactions or low yields. A common issue is the presence of unreacted starting ketone and triphenylphosphine oxide.
Troubleshooting Protocol:
-
Ylide Generation: Ensure complete formation of the phosphonium ylide. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often preferred. The use of organolithium bases can sometimes lead to side reactions due to the formation of lithium salts.[6]
-
Reaction Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the Wittig reagent to ensure complete consumption of the starting ketone.
-
Temperature Control: The addition of the ketone to the ylide solution should be done at a low temperature (e.g., 0 °C or -78 °C) to control the initial addition step, followed by slow warming to room temperature.
-
Purification: Triphenylphosphine oxide, a major byproduct, can often be removed by careful column chromatography or by precipitation from a nonpolar solvent.
Table 1: Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Common Cause | Mitigation Strategies |
| 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene | Isomerized Product | Trace acid, high temperature | Use anhydrous/aprotic conditions, control temperature, use non-acidic reagents. |
| 4-Methylenecyclohexanone | Deprotected Ketal | Acid, water | Exclude water, avoid acidic reagents, minimize acidic work-up. |
| 1,4-Cyclohexanedione monoethylene ketal | Unreacted Starting Material | Incomplete Wittig reaction | Use excess Wittig reagent, ensure complete ylide formation. |
| Triphenylphosphine oxide | Wittig Reaction Byproduct | Inherent to the Wittig reaction | Careful purification (chromatography, precipitation). |
Part 2: Frequently Asked Questions (FAQs)
Q1: Under what conditions is the exocyclic double bond of 7-methylidene-1,4-dioxaspiro[4.5]decane stable?
A1: The exocyclic double bond is generally stable under neutral and basic conditions. It is most susceptible to isomerization under acidic conditions, especially at elevated temperatures. For reactions involving this double bond (e.g., epoxidation, dihydroxylation, hydrogenation), it is crucial to select reagents and conditions that are not strongly acidic.
Q2: Can I perform electrophilic additions to the double bond without affecting the ketal?
A2: Yes, this is a primary synthetic utility of this molecule. However, you must choose your electrophilic reagents carefully. For instance, reactions like halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) will likely lead to both addition to the double bond and hydrolysis of the ketal. Milder, buffered conditions are recommended. For example, for epoxidation, using m-CPBA with a buffer like sodium bicarbonate is advisable.
Q3: What are the expected byproducts in a hydrogenation reaction?
A3: In a standard catalytic hydrogenation (e.g., H₂, Pd/C), the primary product will be 7-methyl-1,4-dioxaspiro[4.5]decane. Byproducts are generally minimal under neutral conditions. However, if the catalyst support is acidic, or if acidic solvents are used, you may see isomerization to the endocyclic alkene followed by reduction, or even hydrogenolysis of the ketal under harsh conditions, though this is less common.
Part 3: Visualizing Reaction Pathways
Diagram 1: Key Byproduct Formation Pathways
This diagram illustrates the formation of the two most common byproducts from 7-methylidene-1,4-dioxaspiro[4.5]decane.
Caption: Formation of major byproducts via isomerization and hydrolysis.
Diagram 2: Troubleshooting Workflow for Wittig Synthesis
This workflow provides a logical sequence for troubleshooting the synthesis of the target compound.
Caption: A step-by-step guide to troubleshooting the Wittig synthesis.
References
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[1][3]decane. Acta Chemica Scandinavica, 47, 422-424.
- Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.
-
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. PubChem. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
- Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-9.
-
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. PubChem. [Link]
-
1,4-Dioxaspiro(4.5)decane. PubChem. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]
-
Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. [Link]
-
Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. ResearchGate. [Link]
-
7-Methyl-1, 4-dioxaspiro[4.5]decan-8-one, min 98%, 1 gram. Struchem. [Link]
-
Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. National Institutes of Health. [Link]
Sources
- 1. 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene | C9H14O2 | CID 11137430 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting failed reactions with 7-methylidene-1,4-dioxaspiro[4.5]decane
Welcome to the technical support center for 7-methylidene-1,4-dioxaspiro[4.5]decane. As Senior Application Scientists, we have compiled this guide based on in-depth mechanistic understanding and practical field experience to help you navigate the common challenges encountered when synthesizing and using this versatile building block. This resource is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Part 1: Troubleshooting the Synthesis via Wittig Reaction
The most common route to 7-methylidene-1,4-dioxaspiro[4.5]decane is the Wittig olefination of its corresponding ketone precursor, 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. While powerful, this reaction can be sensitive, particularly with sterically hindered substrates.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My Wittig reaction has failed, and I've recovered my starting ketone, 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. What are the likely causes?
Answer: Recovering the starting ketone is a common failure mode and typically points to one of three core issues: ineffective ylide formation, low ylide reactivity, or steric hindrance at the ketone.
-
Causality - Ylide Formation: The methylenetriphenylphosphorane (Ph₃P=CH₂) ylide is generated by deprotonating methyltriphenylphosphonium bromide or iodide with a strong base. This step is highly sensitive to moisture and air. Any residual water will quench the strong base (e.g., n-BuLi, NaH) and protonate the newly formed ylide, rendering it inactive.[1] Incomplete deprotonation due to a weak or degraded base will also result in low ylide concentration.
-
Causality - Steric Hindrance: The carbonyl carbon of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one is part of a spirocyclic system, which imparts significant steric bulk. Computational studies on analogous cyclic ketones show that the activation energy for the initial [2+2] cycloaddition step of the Wittig reaction increases with ring size and substitution, making the reaction inherently slower for cyclohexanone derivatives compared to less hindered ketones.[2][3] The bulky triphenylphosphine group on the ylide further exacerbates this steric clash.
-
Causality - Ylide Reactivity: The methylenetriphenylphosphorane ylide is non-stabilized and highly reactive. While this is generally favorable, it also means the ylide can decompose if not used promptly or if the reaction temperature is not adequately controlled.
Troubleshooting Protocol: Diagnosing Wittig Reaction Failure
-
Verify Ylide Formation: The formation of methylenetriphenylphosphorane from its phosphonium salt using bases like n-BuLi or NaH in THF or ether is often accompanied by a distinct color change, typically to a deep yellow or orange. The absence of this color is a strong indicator that the ylide is not forming.
-
Check Reagent Quality: Ensure the base (n-BuLi, NaH) is fresh and has been properly stored. Titrate the n-BuLi solution to confirm its molarity. The phosphonium salt should be thoroughly dried under vacuum before use, as it can be hygroscopic.
-
Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF).
-
Analyze the Crude Reaction Mixture: Use ¹H NMR or GC-MS on the crude product to look for signals corresponding to the starting ketone, triphenylphosphine oxide (a byproduct of a successful reaction), and any potential side-products. The absence of triphenylphosphine oxide alongside the starting ketone strongly suggests a failure in the initial carbonyl addition step.
Question 2: My reaction is sluggish and gives a very low yield of the desired 7-methylidene-1,4-dioxaspiro[4.5]decane. How can I optimize the conditions?
Answer: Low yields often arise from a combination of steric hindrance and suboptimal reaction conditions. The key is to use a highly reactive ylide and ensure the conditions favor the forward reaction.
Optimization Strategies:
-
Base and Solvent Choice: For generating non-stabilized ylides like Ph₃P=CH₂, strong, non-nucleophilic bases are essential. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF, DMSO, or DMF are excellent choices. Avoid using lithium bases like n-BuLi if possible. Lithium salts can complex with the betaine intermediate, potentially slowing down the collapse to the oxaphosphetane and leading to side reactions or lower yields.[4][5]
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition. After ylide formation, add the ketone slowly at the same low temperature. Then, allow the reaction to warm slowly to room temperature or gently heat to drive the reaction to completion. Monitoring by TLC is crucial to determine the optimal reaction time and temperature.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the phosphonium salt and base relative to the ketone to ensure complete conversion.
Recommended Protocol for Wittig Methylenation
| Parameter | Recommended Condition | Rationale |
| Phosphonium Salt | Methyltriphenylphosphonium Bromide (Ph₃PCH₃Br) | Dried thoroughly under vacuum before use. |
| Base | Sodium Hydride (NaH, 60% in mineral oil) or Potassium tert-Butoxide (KOtBu) | Strong, non-lithium bases are preferred to avoid salt effects.[4] |
| Solvent | Anhydrous THF or DMSO | Aprotic polar solvents that can solvate the intermediates. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent quenching of the base and ylide.[1] |
| Temperature | 1. Ylide formation: 0 °C to RT. 2. Ketone addition: 0 °C. 3. Reaction: Warm to RT, then heat to 50-60 °C if necessary. | Balances ylide stability with the energy required to overcome the activation barrier. |
| Workup | Quench with saturated NH₄Cl, extract with a non-polar solvent (e.g., hexanes or ether), wash with brine. | Removes inorganic salts and the highly polar triphenylphosphine oxide. |
| Purification | Column chromatography on silica gel (e.g., 5% Ethyl Acetate in Hexanes). | The product is significantly less polar than the triphenylphosphine oxide byproduct. |
Question 3: The Wittig reaction is still not working. Are there alternative methods to synthesize 7-methylidene-1,4-dioxaspiro[4.5]decane?
Answer: Yes. For sterically hindered ketones, several other olefination reactions are often more effective than the standard Wittig reaction.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphonate-stabilized carbanion is more nucleophilic than a Wittig ylide and often performs better with hindered ketones.[6] A major advantage is that the phosphate byproduct is water-soluble, greatly simplifying purification.
-
Tebbe Olefination: The Tebbe reagent is a highly effective, though air- and moisture-sensitive, reagent for the methylenation of sterically hindered ketones and even esters. It is often the reagent of choice when the Wittig and HWE reactions fail.
-
Peterson Olefination: This method involves the reaction of an α-silyl carbanion with the ketone. The resulting β-hydroxysilane intermediate can be eliminated under either acidic or basic conditions to form the alkene.
Part 2: Troubleshooting Reactions Using 7-Methylidene-1,4-dioxaspiro[4.5]decane
Once synthesized, 7-methylidene-1,4-dioxaspiro[4.5]decane can be used in a variety of downstream reactions. The primary points of failure in this stage involve the unintended reactivity of the ketal protecting group or the exo-methylene group.
Logical Flow of Potential Side Reactions
Caption: Potential reaction pathways for 7-methylidene-1,4-dioxaspiro[4.5]decane.
Frequently Asked Questions (FAQs) - Application
Question 4: I'm performing a reaction under acidic conditions and getting a complex mixture of products, none of which appear to be my target. What's happening?
Answer: The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal. Ketal protecting groups are notoriously sensitive to acid and will readily hydrolyze back to the corresponding ketone in the presence of aqueous acid.
-
Causality - Ketal Hydrolysis: The mechanism involves protonation of one of the ketal oxygens, followed by elimination of ethylene glycol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which rapidly equilibrates to the ketone and a second molecule of ethylene glycol. Any reaction performed in the presence of both acid and water (even trace amounts from reagents or solvents) is at high risk of deprotection.[7]
Mechanism of Acid-Catalyzed Deprotection
Caption: Simplified mechanism of acid-catalyzed ketal hydrolysis. (Note: Images are placeholders for chemical structures).
-
Diagnostic Steps:
-
Check the pH: Carefully check the pH of your reaction mixture and all reagents. Even supposedly neutral or basic reagents can be contaminated with acid.
-
Analyze Byproducts: Use GC-MS to look for the mass of the deprotected ketone (3-methylidenecyclohexan-1-one, MW: 108.14 g/mol ). The presence of this species is definitive proof of deprotection.
-
Consider Lewis Acids: Remember that Lewis acids (e.g., ZnCl₂, TiCl₄, BF₃·OEt₂) can also effectively catalyze ketal cleavage.
-
-
Solutions:
-
Use Non-Acidic Conditions: If possible, modify your synthetic route to avoid acidic conditions entirely.
-
Buffer the Reaction: If a mild acid is required, consider using a buffered system (e.g., pyridinium p-toluenesulfonate, PPTS) to maintain a controlled pH.
-
Use Anhydrous Acids: If an acid catalyst is unavoidable, ensure the reaction is scrupulously anhydrous. Use an acid source that does not contain water (e.g., gaseous HCl in dioxane instead of aqueous HCl).
-
Question 5: My reaction turned into an intractable solid/oil, and I can't isolate any product. What could be the cause?
Answer: This is a classic sign of polymerization. The exo-methylene group of your starting material is essentially a vinyl group, making it susceptible to polymerization under certain conditions.
-
Causality - Radical Polymerization: Exo-methylene heterocyclic compounds are known to undergo radical polymerization.[8] This can be initiated by heat, light, or trace amounts of radical initiators (e.g., peroxides from old ether solvents). The reaction proceeds via a chain-growth mechanism, leading to high molecular weight polymers that are often insoluble and difficult to characterize.
-
Diagnostic Steps:
-
Review Reaction Conditions: Check if your reaction involves high temperatures, exposure to UV light, or any reagents that could be a source of radicals. Uninhibited solvents like THF can form peroxides upon storage, which are potent radical initiators.
-
Solubility Test: Attempt to dissolve a small amount of the intractable material in a range of solvents. Polymers will often have very limited solubility compared to small molecules.
-
Inhibitor Test: As a diagnostic experiment, run the reaction again with a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone. If the formation of the intractable material is suppressed, it strongly suggests a radical polymerization pathway.
-
-
Solutions:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Use Fresh, Inhibited Solvents: Always use freshly distilled or purchased anhydrous solvents. If using ethers like THF, ensure they are tested for and free of peroxides.
-
Add a Radical Inhibitor: If the desired reaction is compatible, adding a small amount (e.g., <0.1 mol%) of a radical inhibitor like BHT can prevent polymerization without significantly affecting many ionic reaction pathways.
-
By systematically addressing these common failure modes, you can significantly improve the success rate of your experiments involving 7-methylidene-1,4-dioxaspiro[4.5]decane.
References
-
Debuigne, A., et al. (2023). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. Critical Reviews in Solid State and Materials Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Jarwal, N., & Thankachan, P. P. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87. Available at: [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. Available at: [Link]
-
Jarwal, N., & Thankachan, P. P. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87. Available at: [Link]
-
Chemtube3d. (2019, January 9). the Wittig reaction. YouTube. Available at: [Link]
-
Gómez, S., Rojas-Valencia, N., Toro-Labbé, A., & Restrepo, A. (2019). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry, 84(21), 13934-13943. Available at: [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 25). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Yang, Y., et al. (2025). Synthesis of Linear and Cyclic Poly(allenamer)s by Powerful Cyclic–Alkyl–Amino–Carbene (CAAC) Ruthenium Catalysts and Facile Post‐modification. Angewandte Chemie International Edition. Available at: [Link]
-
Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. Available at: [Link]
-
SpectraBase. (n.d.). 7-methyl-1,4-diazaspiro[4.5]decane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclic Compounds Having exo-Methylene Groups through the Diels-Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium. Retrieved from [Link]
-
Reddit. (n.d.). Problems with wittig reaction. r/chemistry. Retrieved from [Link]
-
Al-Kutubi, H., & Al-Bayati, Y. K. (2022). Chemical Oxidative Polymerization of Methylene Blue: Reaction Mechanism and Aspects of Chain Structure. Polymers, 14(19), 4053. Available at: [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
Wu, Y., & Ohlsson, E. (1993). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[2][6]decane. Acta Chemica Scandinavica, 47, 422-424. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
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- 4. Wittig Reaction [organic-chemistry.org]
- 5. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Optimization of Reaction Conditions for 7-Methylidene-1,4-dioxaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-methylidene-1,4-dioxaspiro[4.5]decane?
A1: The most prevalent and direct method for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is the olefination of the corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-7-one. This transformation is typically achieved using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
Q2: Which olefination method, Wittig or Horner-Wadsworth-Emmons, is better for this synthesis?
A2: Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are viable options. The choice often depends on the specific laboratory setup and desired outcomes. The Wittig reaction, particularly with an unstabilized ylide like methylenetriphenylphosphorane, is a classic choice for methylenation.[1] However, the HWE reaction offers the advantage of a water-soluble phosphate byproduct, which can simplify purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3] For sterically hindered ketones, the more nucleophilic phosphonate carbanions used in the HWE reaction can sometimes lead to better yields.[4][5]
A3: 1,4-Dioxaspiro[4.5]decan-7-one can be prepared from 1,3-cyclohexanedione. The synthesis involves the selective protection of one of the ketone functionalities as a ketal, typically using ethylene glycol with an acid catalyst.
Q4: Is the spiroketal functional group stable under the basic conditions of the Wittig or HWE reaction?
A4: The 1,4-dioxaspiro[4.5]decane (ethylene ketal) protecting group is generally stable under the basic conditions used for both Wittig and HWE reactions. However, prolonged exposure to very strong bases or elevated temperatures could potentially lead to side reactions. It is crucial to follow the recommended reaction times and temperatures to maintain the integrity of the spiroketal.
Troubleshooting Guide
Issue 1: Low or No Yield of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Low or no yield is a common issue in olefination reactions. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
Detailed Solutions for Low Yield:
-
Incomplete Ylide/Carbanion Formation:
-
Cause: The base used may not be strong enough to fully deprotonate the phosphonium salt or phosphonate ester.
-
Solution: For Wittig reactions with methyltriphenylphosphonium bromide, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide are necessary.[1] For HWE reactions, NaH is a common choice, but other bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can also be effective.[5] Ensure the base is fresh and accurately quantified.
-
-
Moisture in the Reaction:
-
Cause: The phosphorus ylide and phosphonate carbanion are strong bases and are readily quenched by water.[4]
-
Solution: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents, and conduct the reaction under an inert atmosphere of nitrogen or argon.
-
-
Steric Hindrance:
-
Cause: While 1,4-dioxaspiro[4.5]decan-7-one is not exceptionally hindered, steric factors can still slow the reaction compared to aldehydes.[4]
-
Solution: Increase the reaction time and/or temperature. For instance, after the initial addition of the ketone at a low temperature (e.g., 0°C or -78°C), the reaction can be allowed to warm to room temperature and stirred for several hours or overnight.[4] The HWE reaction can be more effective for hindered ketones than the Wittig reaction.[5][6]
-
Issue 2: Presence of Significant Impurities in the Final Product
The formation of byproducts can complicate purification and reduce the overall yield.
-
Triphenylphosphine Oxide (from Wittig):
-
Problem: This byproduct can be difficult to separate from the desired product due to similar polarity.
-
Solution:
-
Crystallization: If the product is a solid, recrystallization can be effective.
-
Chromatography: Careful column chromatography on silica gel is the most common method for separation.
-
Alternative Reaction: Consider using the HWE reaction to avoid this byproduct altogether. The resulting phosphate ester is water-soluble and easily removed during aqueous workup.[2]
-
-
-
Unreacted Starting Material:
-
Problem: Incomplete conversion of 1,4-dioxaspiro[4.5]decan-7-one.
-
Solution:
-
Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt/phosphonate and base.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
-
Experimental Protocols
Protocol 1: Wittig Methylenation of 1,4-Dioxaspiro[4.5]decan-7-one
-
Ylide Preparation:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF in a flame-dried, three-necked flask under argon.
-
Cool the suspension to 0°C.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will dissolve, and a yellow-orange ylide solution will form.
-
-
Olefination Reaction:
-
Cool the ylide solution to 0°C.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-7-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
-
Protocol 2: Horner-Wadsworth-Emmons Methylenation
-
Carbanion Formation:
-
Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried flask under argon.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF and cool to 0°C.
-
Slowly add trimethyl phosphonoacetate or a similar phosphonate (1.1 eq.) dropwise.
-
Stir at room temperature for 1 hour.
-
-
Olefination Reaction:
-
Cool the carbanion solution to 0°C.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-7-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify by column chromatography.
-
Data Summary
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Methyltriphenylphosphonium bromide | Trimethyl phosphonoacetate |
| Base | n-BuLi, NaH, KOtBu | NaH, LDA, KHMDS |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, DME |
| Temperature | 0°C to RT | 0°C to RT |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Purification | Column chromatography often required | Simplified due to water-soluble byproduct |
Visualizing the Reaction
Reaction Scheme
Caption: Comparison of Wittig and HWE Reaction Pathways
References
- BenchChem. (n.d.). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Perumal, P. T. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central.
- PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol.
- ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
- ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Chemistry Stack Exchange. (2025). Horner-Wadsworth-Emmons reaction with ketone.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- PubChem. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one.
- Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-9.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Molecules. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction.
- Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- MedChemExpress. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.
- Journal of the American Chemical Society. (n.d.). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration.
- Chem-Station Int. Ed. (2024). Wittig Reaction.
Sources
Technical Support Center: Purification of 7-methylidene-1,4-dioxaspiro[4.5]decane
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the purification of 7-methylidene-1,4-dioxaspiro[4.5]decane. It is designed for researchers and drug development professionals familiar with standard organic synthesis techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of the target compound.
Q1: What is the typical synthetic route for 7-methylidene-1,4-dioxaspiro[4.5]decane, and what impurities should I anticipate?
A1: The most common and efficient method for synthesizing this exocyclic alkene is the Wittig reaction.[1][2][3] This process involves reacting the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one , with a phosphorus ylide, typically **methylenetriphenylphosphorane (Ph₃P=CH₂) **.[2]
Given this synthetic pathway, you should anticipate the following impurities in your crude reaction mixture:
-
Triphenylphosphine oxide (TPPO): The stoichiometric byproduct of the Wittig reaction. It is often the most abundant and challenging impurity to remove.[4]
-
Unreacted 1,4-dioxaspiro[4.5]decan-7-one: Incomplete reaction will leave residual starting ketone.
-
Unreacted/Decomposed Wittig Reagent: Residual phosphonium salts or ylide decomposition products may be present.
-
Isomerized Byproducts: Under certain conditions (acidic, basic, or high heat), the exocyclic double bond can migrate to a more stable endocyclic position, forming 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene.
-
Hydrolyzed Ketal: The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal, which is sensitive to acid. Exposure to acidic conditions during workup or chromatography can lead to hydrolysis, forming 4-methylenecyclohexanone.
Q2: What are the key physical properties of 7-methylidene-1,4-dioxaspiro[4.5]decane relevant to its purification?
A2: Understanding the physical properties is crucial for selecting a purification strategy.
-
Polarity: As an alkene with two ether linkages, the compound is of moderate polarity but is significantly less polar than its precursor ketone and the triphenylphosphine oxide byproduct. This polarity difference is the primary basis for chromatographic separation.
-
Volatility: The compound, with a molecular weight of 154.21 g/mol , is a liquid with a relatively high boiling point, making it unsuitable for distillation at atmospheric pressure where decomposition could occur. However, it is sufficiently volatile for purification by vacuum distillation, which lowers the boiling point to a safe temperature.[5][6][7]
-
Stability: The compound is sensitive to strong acids, which can catalyze hydrolysis of the ketal or isomerization of the double bond. Standard silica gel for chromatography is weakly acidic and can sometimes cause these side reactions.[8]
Q3: Which analytical techniques are best for monitoring the purification process?
A3: A combination of techniques is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Essential for optimizing solvent systems for column chromatography and for tracking the separation of the product from impurities during the process.[9] The product will have a higher Rf value than the more polar ketone and TPPO in a non-polar eluent system (e.g., Hexane/Ethyl Acetate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product and assessing its purity. The key signals for the product are the olefinic protons of the =CH₂ group, which typically appear as singlets around 4.5-5.0 ppm in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of volatile compounds and identifying low-level impurities by their mass-to-charge ratio.
Part 2: Troubleshooting Guide for Specific Impurities
This section provides detailed, question-and-answer solutions to specific purification problems.
Problem: My crude NMR spectrum is dominated by signals from triphenylphosphine oxide (TPPO). How can I efficiently remove it?
Cause & Solution: Triphenylphosphine oxide (TPPO) is a highly polar, crystalline solid that is the inevitable byproduct of the Wittig reaction. Its removal is the most common purification challenge. While its polarity is significantly different from your target alkene, its high concentration can sometimes complicate chromatography.
Method 1: Flash Column Chromatography (Most Common) This is the most reliable method. The key is to exploit the large polarity difference between the non-polar product and the very polar TPPO.
-
Rationale: Your product, 7-methylidene-1,4-dioxaspiro[4.5]decane, is much less polar than TPPO. By using a non-polar mobile phase, the product will travel quickly through the silica gel column while the TPPO remains strongly adsorbed to the stationary phase.
-
Step-by-Step Protocol:
-
Select Solvent System: Using TLC, find a solvent system where the product has an Rf of ~0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 Hexanes:EtOAc).[9] In this system, TPPO should remain at the baseline (Rf ≈ 0).
-
Pack the Column: Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexanes:EtOAc) and pack the column, ensuring no air bubbles are trapped.[10]
-
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.[10] Alternatively, for better resolution, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elution: Begin eluting with the non-polar solvent system. Your product will elute first. Collect fractions and monitor them by TLC. After your product has completely eluted, you can increase the polarity of the eluent dramatically (e.g., 50:50 Hexanes:EtOAc or pure EtOAc) to flush the TPPO from the column.[11]
-
Method 2: Precipitation/Filtration (For Bulk Removal) If the concentration of TPPO is very high, a pre-purification step can be effective.
-
Rationale: TPPO has low solubility in non-polar aliphatic solvents like hexanes or pentane, whereas your product should be soluble.
-
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a generous amount of cold pentane or hexane and triturate (stir/grind) the mixture vigorously.
-
The TPPO should precipitate as a white solid.
-
Filter the mixture through a plug of Celite or a Büchner funnel. The filtrate contains your product.
-
Wash the solid precipitate with more cold pentane/hexane to recover any trapped product.
-
Note: This method rarely yields pure product but significantly reduces the TPPO load, making subsequent chromatography much easier.[4]
-
Problem: I still have unreacted starting ketone in my product after workup. How do I separate it?
Cause & Solution: Incomplete reaction is common. The starting material, 1,4-dioxaspiro[4.5]decan-7-one, is a ketone and is significantly more polar than the product alkene due to the presence of the carbonyl group. This polarity difference makes separation by flash chromatography straightforward.
-
Rationale: The C=O bond in the ketone makes it much more polar than the C=C bond in your product.
-
Chromatography Protocol:
-
Using the same column chromatography setup as described for TPPO removal, the separation will occur naturally.
-
The less polar product, 7-methylidene-1,4-dioxaspiro[4.5]decane, will elute from the column first.
-
The more polar starting ketone will elute later, often requiring a slight increase in the eluent polarity (e.g., moving from 95:5 to 90:10 Hexanes:EtOAc).
-
Careful monitoring of fractions by TLC is essential to distinguish the product from the starting material and avoid mixing fractions.
-
Problem: My product yield is low, and I suspect it's decomposing on the silica gel column. What is happening?
Cause & Solution: This is a critical issue related to the stability of your molecule. Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze two destructive side reactions:
-
Hydrolysis of the Ketal: The acid can break down the dioxaspiro ring system, converting your product back into a ketone (4-methylenecyclohexanone).
-
Isomerization of the Alkene: The acid can catalyze the migration of the exocyclic double bond to a more thermodynamically stable endocyclic position.
Solution 1: Use Deactivated (Neutralized) Silica Gel
-
Rationale: Neutralizing the acidic sites on the silica gel will prevent these side reactions.[8]
-
Protocol:
-
Prepare your chromatography eluent as usual. Add 1-2% triethylamine (Et₃N) to the mixture.
-
Pack the column with silica gel using this basified eluent.
-
Flush the packed column with several column volumes of the basified eluent before loading your sample.[8] This ensures the entire silica bed is neutralized.
-
Run the chromatography as usual. The triethylamine will not interfere with the separation of non-polar compounds.
-
Solution 2: Use an Alternative Stationary Phase
-
Rationale: Using an inherently neutral support avoids the need for additives.
-
Protocol: Pack the column with neutral alumina instead of silica gel. You may need to re-optimize your solvent system with TLC using alumina-backed plates, as the separation characteristics can differ.
Solution 3: Switch to Vacuum Distillation
-
Rationale: If the primary impurity is non-volatile (like TPPO or phosphonium salts), distillation offers a non-chromatographic purification method that avoids contact with acidic surfaces.[6]
-
Protocol:
-
Place the crude product in a round-bottom flask suitable for distillation.
-
Assemble a short-path distillation apparatus.
-
Connect the apparatus to a vacuum pump capable of reaching pressures below 1 mmHg.
-
Gently heat the flask in an oil bath. The product will distill at a significantly lower temperature than its atmospheric boiling point, preventing thermal decomposition.[5][7][12]
-
Collect the purified liquid distillate. This method is excellent for separating liquids from solids but will not effectively separate liquids with close boiling points (like the product from the starting ketone).
-
Part 3: Data and Visualization
Table 1: Properties of Target Compound and Key Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Purification Notes |
| 7-methylidene-1,4-dioxaspiro[4.5]decane | (Structure of product) | 154.21 | Low-Medium | Target compound. Elutes first in normal-phase chromatography. Acid-sensitive. |
| 1,4-dioxaspiro[4.5]decan-7-one | (Structure of ketone) | 156.19 | Medium-High | Starting material. More polar than the product due to the carbonyl group. |
| Triphenylphosphine oxide (TPPO) | (Structure of TPPO) | 278.28 | High | Byproduct. Much more polar than the product. Can be removed by precipitation or chromatography. |
| 4-methylenecyclohexanone | (Structure of hydrolyzed product) | 110.15 | Medium | Potential decomposition product from acid-catalyzed hydrolysis of the ketal. |
Diagram 1: Purification Strategy Decision Tree
This diagram outlines the decision-making process for selecting the appropriate purification method based on initial analysis of the crude product.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Purification [chem.rochester.edu]
- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 8. Purification [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 7-Methylidene-1,4-dioxaspiro[4.5]decane
Welcome to the dedicated technical support guide for 7-methylidene-1,4-dioxaspiro[4.5]decane (CAS No. 104598-81-4). This resource is designed for researchers, chemists, and drug development professionals to ensure safe handling, optimal storage, and effective use of this reactive spiroketal in your experiments. My approach integrates established principles of chemical reactivity with practical, field-tested advice to help you anticipate and solve challenges before they impact your results.
Core Chemical Profile & Inherent Instabilities
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique molecule featuring two key functional groups that dictate its handling requirements: a spiroketal and an exocyclic alkene (enol ether-type). Understanding the interplay of these groups is critical.
-
Spiroketal Moiety: The 1,4-dioxaspiro[4.5]decane core is a ketal. Ketal linkages are known to be sensitive to acidic conditions, under which they can hydrolyze back to the parent ketone and diol. This instability necessitates the strict exclusion of acidic contaminants.
-
Exocyclic Alkene (Methylidene Group): This C=C double bond is electron-rich, making it susceptible to electrophilic addition and radical reactions. Crucially, its structure is analogous to a vinyl ether, a class of compounds notorious for forming explosive peroxides upon exposure to oxygen and light. This is the most significant safety concern associated with the compound.
The requirement for cold-chain transportation by suppliers underscores its thermal lability.[1] Elevated temperatures can accelerate decomposition pathways, including polymerization and peroxide formation.
Safe Storage & Handling Protocols
Proper storage is not merely a suggestion but a critical control point for maintaining the compound's integrity and ensuring laboratory safety.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Refrigerated/Frozen) | Minimizes thermal decomposition and peroxide formation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent peroxide formation. |
| Light | Amber/Opaque Vial | Protects from light, which can initiate radical polymerization and peroxide formation. |
| Container | Tightly Sealed, compatible material (e.g., Glass) | Prevents exposure to air and moisture. |
Step-by-Step Handling Workflow
This protocol is designed to minimize exposure to atmospheric oxygen and other potential contaminants.
Caption: Workflow for Safe Handling of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of 7-methylidene-1,4-dioxaspiro[4.5]decane, providing both diagnostic checks and corrective actions.
Q1: My reaction is sluggish or incomplete, even with a fresh bottle. What could be the cause?
-
Possible Cause 1: Peroxide Contamination. Peroxides can act as radical initiators or catalysts for decomposition, effectively lowering the concentration of the active reagent.
-
Troubleshooting:
-
Do NOT concentrate the material if you suspect peroxides. This can lead to an explosion.
-
Test for peroxides using potassium iodide (KI) starch paper or a dedicated peroxide test strip. A blue-black color indicates the presence of peroxides.
-
If peroxides are present, the material is likely compromised. Dispose of it according to your institution's hazardous waste protocols. For future prevention, ensure the compound is always stored under an inert atmosphere and handled swiftly.[3]
-
-
-
Possible Cause 2: Hydrolysis. Trace amounts of acid on glassware or in solvents can hydrolyze the spiroketal, reducing the effective concentration of your starting material.
-
Troubleshooting:
-
Ensure all glassware is rigorously cleaned, dried, and, if necessary, base-washed (e.g., with a dilute ammonia solution) and oven-dried to remove acidic residues.
-
Use freshly distilled or anhydrous, inhibitor-free solvents. Passing solvents through a column of activated neutral alumina can remove trace acids.
-
-
Q2: I observed a small amount of solid precipitate forming in the vial upon storage. What is it?
-
Possible Cause: Polymerization. The electron-rich alkene can undergo polymerization, initiated by trace impurities, light, or heat. This is a common decomposition pathway for reactive alkenes.
-
Troubleshooting:
-
The precipitate is likely a low-molecular-weight polymer. The remaining solution may still be usable, but its concentration will be lower than stated.
-
It is highly recommended to re-qualify the material (e.g., by NMR) to determine the purity of the remaining liquid before use.
-
To prevent this, strictly adhere to cold storage protocols and consider adding a radical inhibitor (like BHT, ~50-100 ppm) if your downstream application can tolerate it.
-
-
Q3: My NMR spectrum shows unexpected peaks, including a signal around 9-10 ppm and loss of the characteristic exocyclic alkene signals.
-
Possible Cause: Decomposition to Aldehyde/Ketone. This spectral evidence strongly suggests the hydrolysis of the ketal and/or oxidative cleavage of the alkene.
-
Troubleshooting: This indicates significant degradation. The material is no longer 7-methylidene-1,4-dioxaspiro[4.5]decane and should be discarded. Review your handling and storage procedures, paying close attention to the exclusion of air, moisture, and acidic contaminants.
-
Sources
side reactions of the methylidene group in 7-methylidene-1,4-dioxaspiro[4.5]decane
Welcome to the technical support center for 7-methylidene-1,4-dioxaspiro[4..5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and experimental challenges associated with the methylidene group of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Understanding the Reactivity of 7-Methylidene-1,4-dioxaspiro[4.5]decane
7-Methylidene-1,4-dioxaspiro[4.5]decane possesses two key reactive sites: the exocyclic methylidene group (a carbon-carbon double bond) and the 1,4-dioxaspiroketal moiety. The interplay between these two functional groups dictates its reactivity and is the source of potential side reactions. The exocyclic double bond is electron-rich and susceptible to a variety of transformations common to alkenes. The spiroketal, while a robust protecting group for the corresponding ketone, is sensitive to acidic conditions. Understanding this dual reactivity is paramount to troubleshooting unforeseen experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Acid-Catalyzed Reactions and Ketal Stability
The spiroketal linkage in 7-methylidene-1,4-dioxaspiro[4.5]decane is susceptible to acid-catalyzed hydrolysis. This can be an intended deprotection step or an undesired side reaction.
FAQ 1: I am observing the formation of cyclohexanone derivatives during my reaction. What is causing this, and how can I prevent it?
Answer: The presence of cyclohexanone derivatives indicates the hydrolysis of the 1,4-dioxaspiroketal. This is a classic acid-catalyzed reaction where a proton source in your reaction medium protonates one of the ketal oxygens, initiating a cascade that leads to the opening of the dioxolane ring and eventual release of the ketone.
Troubleshooting:
-
Scrutinize Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.
-
Employ Acid Scavengers: If trace acid is unavoidable, consider the addition of a non-nucleophilic base, such as proton sponge or hindered amines like 2,6-lutidine, to neutralize any adventitious acid.
-
Buffer Your Reaction: For reactions sensitive to pH changes, the use of a suitable buffer system can maintain a neutral environment.
-
Aprotic Conditions: Whenever possible, conduct your reactions under strictly aprotic conditions.
Experimental Protocol: Neutralizing Acidic Solvents
-
Solvent Preparation: To a bottle of dichloromethane (or other halogenated solvent), add anhydrous potassium carbonate (approx. 10 g/L).
-
Stirring: Stir the solvent over the potassium carbonate for at least 1 hour.
-
Filtration/Distillation: Filter or distill the solvent immediately before use to remove the drying agent and any neutralized acids.
FAQ 2: I am attempting an acid-catalyzed reaction on the methylidene group, but I am getting a mixture of products, including some where the double bond has moved. What is happening?
Answer: Under acidic conditions, you can encounter competing side reactions: hydrolysis of the ketal and isomerization of the exocyclic double bond to a more thermodynamically stable endocyclic position, yielding 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene. The formation of a carbocation intermediate during electrophilic addition can also facilitate this isomerization.
Troubleshooting:
-
Choice of Acid: Use of a milder Lewis acid instead of a strong Brønsted acid may favor the desired reaction on the double bond while minimizing ketal hydrolysis and isomerization.
-
Temperature Control: Lowering the reaction temperature can often suppress the rate of side reactions more than the desired transformation.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation or isomerization of the product.
Table 1: Comparison of Acid Catalysts and Potential Side Reactions
| Acid Catalyst | Typical Application | Potential Side Reactions | Mitigation Strategies |
| HCl, H₂SO₄ | Ketal deprotection | Isomerization, polymerization | Use at low temperatures, short reaction times |
| Acetic Acid | Mildly acidic reactions | Slow hydrolysis, potential isomerization | Monitor reaction progress carefully |
| Lewis Acids (e.g., BF₃·OEt₂) | Electrophilic additions | Can catalyze hydrolysis if water is present | Use anhydrous conditions |
| Solid Acid Catalysts | Various | Can promote isomerization | Choose catalyst with appropriate acidity |
Diagram 1: Competing Acid-Catalyzed Side Reactions
Caption: Acid-catalyzed pathways for 7-methylidene-1,4-dioxaspiro[4.5]decane.
Section 2: Reactions of the Methylidene Group
The exocyclic double bond is the primary site for a variety of synthetic transformations. However, its reactivity can lead to several side products.
FAQ 3: During an electrophilic addition (e.g., hydrohalogenation or hydration), I am observing low yields and a complex mixture of products. What are the likely side reactions?
Answer: Electrophilic additions to the methylidene group proceed through a carbocation intermediate. This intermediate can undergo rearrangements or be trapped by other nucleophiles present in the reaction mixture. Furthermore, the electron-rich nature of the double bond makes it susceptible to polymerization, especially in the presence of strong electrophiles or radical initiators.
Troubleshooting:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your electrophile to minimize side reactions.
-
Solvent Choice: Use a non-nucleophilic solvent to prevent its participation in the reaction.
-
Radical Inhibitors: If you suspect radical-mediated polymerization, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can be beneficial.
-
Temperature: As with acid-catalyzed reactions, lower temperatures generally lead to cleaner reactions.
Diagram 2: Potential Fates of the Carbocation Intermediate
Caption: Reaction pathways following electrophilic attack on the methylidene group.
FAQ 4: I am attempting to perform an epoxidation/dihydroxylation on the methylidene group and am getting poor yields or unexpected products. What should I consider?
Answer: While epoxidation (e.g., with m-CPBA) and dihydroxylation (e.g., with OsO₄ or KMnO₄) are generally reliable reactions, the spiroketal functionality can influence the stereochemical outcome. Additionally, the epoxide product can be susceptible to acid-catalyzed ring-opening, especially during workup, leading to diols or other rearranged products.
Troubleshooting:
-
Stereoselectivity: The bulky spiroketal group can direct the incoming reagent to one face of the double bond, leading to a specific diastereomer. The stereochemical outcome should be carefully analyzed.
-
Epoxide Stability: During workup of epoxidation reactions, avoid acidic conditions. A mild basic wash (e.g., with saturated sodium bicarbonate solution) is recommended to neutralize any remaining peroxyacid.
-
Over-oxidation: With strong oxidizing agents like KMnO₄, over-oxidation can occur, leading to cleavage of the double bond to form a ketone. Using milder conditions (e.g., cold, dilute KMnO₄) or more selective reagents (e.g., OsO₄/NMO) can prevent this.
Experimental Protocol: Syn-Dihydroxylation with OsO₄/NMO
-
Reaction Setup: In a round-bottom flask, dissolve 7-methylidene-1,4-dioxaspiro[4.5]decane (1.0 eq) in a mixture of acetone and water (10:1).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) followed by a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diol by column chromatography.
FAQ 5: I am considering a radical addition to the methylidene group. What are the potential pitfalls?
Answer: Radical additions can be challenging to control. The primary side reaction is often polymerization, where the initially formed radical intermediate adds to another molecule of the starting material, initiating a chain reaction.
Troubleshooting:
-
Concentration: Radical polymerizations are often more favorable at higher concentrations. Running the reaction under dilute conditions can favor the desired 1:1 addition product.
-
Radical Initiator: The choice and amount of radical initiator are critical. Use the minimum amount necessary to initiate the reaction.
-
Trapping Agent: Ensure an efficient trapping agent for the intermediate radical is present in sufficient concentration.
Summary of Potential Side Reactions and Solutions
Table 2: Troubleshooting Guide for Common Reactions
| Reaction Type | Potential Side Reaction | Cause | Troubleshooting Steps |
| General | Ketal Hydrolysis | Adventitious or intentionally added acid | Use anhydrous/aprotic conditions, add acid scavenger, use mild Lewis acids. |
| Electrophilic Addition | Double Bond Isomerization | Acidic conditions, carbocation rearrangement | Use mild acids, low temperature, short reaction time. |
| Polymerization | Strong electrophiles, radical initiation | Control stoichiometry, use radical inhibitors, dilute conditions. | |
| Epoxidation | Epoxide Ring-Opening | Acidic workup | Use a mild basic wash during workup. |
| Dihydroxylation | Over-oxidation | Use of strong oxidizing agents (e.g., hot KMnO₄) | Use milder reagents (OsO₄/NMO) or controlled conditions (cold, dilute KMnO₄). |
| Radical Addition | Polymerization | High concentration, inefficient radical trapping | Use dilute conditions, control initiator concentration. |
References
-
Brand, C., Rauch, G., Zanoni, M., Dittrich, B., & Werz, D. B. (2009). Synthesis of [n,5]-Spiroketals by Ring Enlargement of Donor-Acceptor-Substituted Cyclopropane Derivatives. The Journal of Organic Chemistry, 74(22), 8694–8703. [Link]
- Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl‐phosphin‐methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253–4256.
-
LibreTexts. (2023, January 22). Addition of Radicals to Alkenes. Chemistry LibreTexts. Retrieved from [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-methylidene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the analytical characterization of 7-methylidene-1,4-dioxaspiro[4.5]decane. This guide is designed for the discerning researcher who requires not just data, but a profound understanding of the methodologies and the rationale behind them. As your virtual Senior Application Scientist, I will navigate you through the nuances of nuclear magnetic resonance (NMR) and mass spectrometry (MS) as applied to this unique spiroketal, providing a comparative analysis grounded in both theoretical predictions and experimental data from closely related analogs.
The spiroketal motif is a privileged scaffold in numerous natural products and pharmacologically active compounds. The introduction of an exocyclic methylene group, as seen in 7-methylidene-1,4-dioxaspiro[4.5]decane, adds a layer of chemical functionality and stereochemical complexity that demands rigorous analytical scrutiny. This guide will equip you with the knowledge to confidently characterize this and similar molecules.
Section 1: The Analytical Imperative - Why NMR and MS are Essential
The unambiguous structural elucidation of a molecule like 7-methylidene-1,4-dioxaspiro[4.5]decane is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the carbon-hydrogen framework, revealing intricate details of connectivity and stereochemistry. Mass Spectrometry (MS), on the other hand, offers precise molecular weight information and invaluable clues about the molecule's composition and fragmentation pathways. The synergy of these two techniques provides a robust and self-validating system for structural confirmation.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of readily available, published experimental spectra for 7-methylidene-1,4-dioxaspiro[4.5]decane, we will begin our analysis with high-quality predicted data. These predictions, generated using advanced computational algorithms, serve as a reliable foundation for understanding the expected spectral features.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-methylidene-1,4-dioxaspiro[4.5]decane
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
| 1, 4 | - | 64.5 | Dioxolane methylene carbons |
| 2, 3 | 3.95 (s) | - | Dioxolane methylene protons |
| 5 | - | 108.7 | Spiroketal carbon |
| 6, 10 | 1.65 (t, J=6.0 Hz) | 36.8 | Cyclohexane methylene carbons |
| 8, 9 | 1.55 (m) | 24.5 | Cyclohexane methylene carbons |
| 7 | - | 148.5 | Olefinic quaternary carbon |
| 11 | 4.75 (s) | 105.0 | Exocyclic methylene protons |
Note: Predictions are based on computational models and may vary slightly from experimental values.
Comparative Analysis with an Experimental Analog: (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol
To ground our predictions in experimental reality, we will compare them to the reported ¹H NMR data for a closely related saturated and hydroxylated analog, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. This comparison allows us to understand the influence of the exocyclic methylene group on the chemical shifts of neighboring protons.
In the reported spectrum for the diol, the dioxolane protons appear as a multiplet between 3.91-4.02 ppm, which is consistent with our prediction for the dioxolane protons in the target molecule[1]. The absence of the downfield singlet at ~4.75 ppm in the diol's spectrum is the most telling difference, confirming that this signal is characteristic of the exocyclic methylene protons.
Key NMR Signatures to Scrutinize
-
The Exocyclic Methylene Protons: The two protons of the methylidene group are expected to be diastereotopic and should ideally appear as two distinct signals. However, due to their similar chemical environment, they often present as a singlet or a very narrow multiplet around 4.7-5.0 ppm. The exact chemical shift is sensitive to the anisotropic effects of the spiroketal system.
-
The Dioxolane Ring Protons: The four protons on the dioxolane ring are chemically equivalent in a time-averaged sense, leading to a sharp singlet around 3.9-4.0 ppm. Any deviation from this singlet could indicate conformational rigidity or the presence of chiral centers.
-
The Spiroketal Carbon: The quaternary spiroketal carbon is a key diagnostic feature in the ¹³C NMR spectrum, typically appearing in the range of 100-110 ppm.
-
The Olefinic Carbons: The two sp² hybridized carbons of the methylidene group will be clearly visible in the ¹³C NMR spectrum, with the quaternary carbon appearing further downfield (around 140-150 ppm) than the terminal CH₂ carbon (around 100-110 ppm).
Advanced NMR Techniques for Deeper Insight
For a more comprehensive structural elucidation, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons, confirming the connectivity within the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton and its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular puzzle. It would show correlations between the exocyclic methylene protons and the spiroketal carbon, as well as with adjacent carbons in the cyclohexane ring, definitively placing the double bond at the 7-position.
Diagram 1: Workflow for NMR-based structure elucidation.
Section 3: Mass Spectrometry (MS) Analysis
Expected Mass and Fragmentation Patterns
The molecular formula of 7-methylidene-1,4-dioxaspiro[4.5]decane is C₉H₁₄O₂. Therefore, its monoisotopic mass is 154.0994 g/mol . In a high-resolution mass spectrum (HRMS), the observation of an ion with this precise mass would provide strong evidence for the elemental composition of the molecule.
Electron Ionization (EI) is a common technique for the analysis of volatile compounds like this spiroketal. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions.
Table 2: Predicted Key Mass Spectral Fragments for 7-methylidene-1,4-dioxaspiro[4.5]decane
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 154 | [M]⁺ | Molecular Ion |
| 125 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the cyclohexane ring |
| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical from the cyclohexane ring |
| 99 | [M - C₄H₇]⁺ | Retro-Diels-Alder type fragmentation of the cyclohexane ring |
| 86 | [C₄H₄O₂]⁺ | Cleavage of the spiroketal core |
Comparative Analysis with an Experimental Analog: 1,4-Dioxaspiro[4.5]decane
To understand the fragmentation of the spiroketal core, we can examine the experimental mass spectrum of the parent compound, 1,4-dioxaspiro[4.5]decane, available in the NIST database[2]. The spectrum of this simpler analog shows a prominent fragment at m/z 86, corresponding to the cleavage of the C-C bonds adjacent to the spiro center, resulting in a stable dioxolane-containing cation. We can anticipate a similar fragmentation pathway for our target molecule, which would also yield a fragment at m/z 86, albeit with potentially different relative abundance due to the influence of the methylidene group.
Diagram 2: Proposed mass spectral fragmentation pathways.
Section 4: Experimental Protocols
The following protocols are provided as a robust starting point for the in-house analysis of 7-methylidene-1,4-dioxaspiro[4.5]decane. These are designed to be self-validating, with clear checkpoints for ensuring data quality.
NMR Sample Preparation and Data Acquisition
Objective: To obtain high-resolution 1D and 2D NMR spectra for structural elucidation.
Materials:
-
7-methylidene-1,4-dioxaspiro[4.5]decane (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS.
-
Gently swirl the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (for a standard 500 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
COSY: Acquire a 2D COSY spectrum to establish proton-proton correlations.
-
HSQC: Acquire a 2D HSQC spectrum to determine one-bond proton-carbon correlations.
-
HMBC: Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
GC-MS Sample Preparation and Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
7-methylidene-1,4-dioxaspiro[4.5]decane (approx. 1 mg)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial with a septum cap
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 100 µg/mL) in a high-purity volatile solvent.
-
Transfer the solution to a GC vial and seal with a septum cap.
-
-
Instrument Setup (for a standard GC-MS system):
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution in split mode to avoid overloading the column.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
MS Detector: Set the mass spectrometer to scan a mass range of m/z 40-300 in electron ionization (EI) mode at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the fragmentation pattern to the predicted pathways and the data from analogous compounds.
-
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive framework for the NMR and mass spectrometry analysis of 7-methylidene-1,4-dioxaspiro[4.5]decane. By combining predicted data with experimental evidence from closely related analogs, we have established a robust analytical strategy for the confident characterization of this and similar spiroketal structures.
For researchers in drug development, the application of these detailed analytical protocols is not merely a procedural step but a cornerstone of ensuring the identity, purity, and stability of lead compounds. Future work could involve the synthesis of an authentic standard of 7-methylidene-1,4-dioxaspiro[4.5]decane to obtain definitive experimental data and further validate the predictive models. Additionally, the exploration of other analytical techniques, such as infrared (IR) spectroscopy for the characterization of the exocyclic double bond, would provide further corroborative evidence.
References
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National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link][2]
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PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link][3]
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Modgraph. (n.d.). Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
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IUCrData. (2016). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. IUCrData, 1(2), x160043. Retrieved from [Link][1]
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SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane, 2-buten-1-ol deriv. Retrieved from [Link]
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SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane, 8-(methylthio)-. Retrieved from [Link]
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PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. Retrieved from [Link][4]
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Wikipedia. (2023, November 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (2012). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Retrieved from [Link]
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PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro(4.5)decane-3-methanol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]
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ResearchGate. (2022, January 14). (PDF) High-Resolution NMR Spectra of Polycyclic Hydrocarbons. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane for Researchers and Drug Development Professionals
Introduction
7-Methylidene-1,4-dioxaspiro[4.5]decane is a valuable building block in organic synthesis, finding application in the construction of complex molecular architectures, including natural products and pharmacologically active compounds. The exocyclic methylene group attached to the spirocyclic core provides a versatile handle for a variety of chemical transformations. This guide provides an in-depth comparison of the primary synthetic route to this compound, the Wittig reaction, and explores viable alternative olefination methodologies. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Wittig Reaction - The Established Pathway
The most commonly employed and well-documented method for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is a two-step sequence commencing with the protection of a commercially available diketone, followed by a Wittig olefination.
Step 1: Synthesis of the Precursor Ketone, 1,4-Dioxaspiro[4.5]decan-7-one
The synthesis begins with the selective protection of one of the carbonyl groups of 1,3-cyclohexanedione. This is a crucial step to ensure that the subsequent olefination occurs at the desired position. The most common method for this is the formation of a ketal using ethylene glycol.
Reaction Mechanism: The ketalization is an acid-catalyzed nucleophilic addition-elimination reaction. The acid protonates one of the carbonyl oxygens, activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of ethylene glycol. Subsequent dehydration leads to the formation of the stable five-membered dioxolane ring. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.
Experimental Protocol:
A detailed procedure for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a closely related isomer, is available and can be adapted. For the synthesis of the 7-one isomer, 1,3-cyclohexanedione would be used as the starting material. In a typical procedure, 1,3-cyclohexanedione and a slight excess of ethylene glycol are dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added, and the mixture is refluxed with azeotropic removal of water. Upon completion, the reaction is worked up by neutralizing the acid, followed by extraction and purification, typically by distillation or recrystallization, to yield the desired spirocyclic ketone. High yields, often exceeding 90%, have been reported for similar ketalizations.
Step 2: Wittig Olefination
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. For the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane, methylenetriphenylphosphorane (Ph₃P=CH₂) is the required ylide.
Reaction Mechanism: The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[3] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[3]
Experimental Protocol:
The Wittig reagent, methylenetriphenylphosphorane, is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Ylide Generation: Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to a low temperature (typically 0 °C or -78 °C), and a solution of a strong base (e.g., n-BuLi in hexanes) is added dropwise. The formation of the orange-red colored ylide indicates a successful reaction.
-
Olefination: A solution of 1,4-dioxaspiro[4.5]decan-7-one in anhydrous THF is then added slowly to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The major byproduct, triphenylphosphine oxide, can be challenging to remove completely. Purification is typically achieved by column chromatography on silica gel.
Visualizing the Wittig Route
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The Synthetic Chemist's Guide to α-Methylene Spiroketals: Evaluating Alternatives to 7-Methylidene-1,4-dioxaspiro[4.5]decane
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to achieving target molecules with efficiency and precision. Among the versatile synthons available, α,β-unsaturated carbonyl compounds serve as powerful intermediates, particularly in carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of 7-methylidene-1,4-dioxaspiro[4.5]decane, a masked form of 2-methylidenecyclohexanone, and its synthetic alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform your synthetic strategy.
The Strategic Value of 7-Methylidene-1,4-dioxaspiro[4.5]decane
7-Methylidene-1,4-dioxaspiro[4.5]decane is a bifunctional building block that combines the reactivity of an exocyclic α,β-unsaturated ketone with a protected cyclohexanone moiety. The core utility of this molecule lies in its ability to act as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to the exocyclic methylene group. The 1,4-dioxaspiro[4.5]decane group, an ethylene ketal of cyclohexanone, serves as a robust protecting group, rendering the C4-carbonyl inert to nucleophilic attack and basic conditions during the Michael addition. This strategic masking allows for selective functionalization at the α-position, with the option to deprotect the ketal at a later synthetic stage to reveal the cyclohexanone carbonyl for further transformations.
The general synthetic strategy employing this reagent is outlined below:
A Comparative Guide to 7-methylidene-1,4-dioxaspiro[4.5]decane and Other Spirocyclic Alkenes in Synthetic Chemistry
Introduction: The Allure of the Spirocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the rigid, three-dimensional architecture of spirocyclic compounds has garnered significant attention.[1][2] Moving away from flat, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often correlates with improved physicochemical properties and better pharmacokinetic profiles.[3] Spirocycles, by virtue of their shared single atom between two rings, lock the conformation of a molecule, enabling a precise orientation of functional groups for optimal interaction with biological targets.[3][4] This guide provides an in-depth comparison of 7-methylidene-1,4-dioxaspiro[4.5]decane, an exocyclic spirocyclic alkene, with its endocyclic isomer and other related spirocyclic systems. We will delve into their synthesis, reactivity, and potential applications, supported by established experimental principles.
Spotlight on 7-methylidene-1,4-dioxaspiro[4.5]decane: An Exocyclic Alkene with Untapped Potential
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound featuring an exocyclic double bond. This structural motif presents distinct synthetic challenges and offers unique reactivity compared to its endocyclic counterparts. Its synthesis and reactivity are pivotal for its potential incorporation into more complex molecular architectures.
Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane: A Wittig Approach
The most direct and reliable method for the synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5][6] This method involves the reaction of a phosphorus ylide with a ketone, in this case, 1,4-dioxaspiro[4.5]decan-7-one.
Experimental Protocol: Synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Dioxaspiro[4.5]decan-7-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve 1,4-dioxaspiro[4.5]decan-7-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methylidene-1,4-dioxaspiro[4.5]decane as a colorless oil.
Comparative Analysis: Exocyclic vs. Endocyclic Spirocyclic Alkenes
To understand the unique properties of 7-methylidene-1,4-dioxaspiro[4.5]decane, it is crucial to compare it with its endocyclic isomer, 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene , and another exocyclic analogue, 2-methylidene-1,4-dioxaspiro[4.5]decane .
| Compound | Structure | Double Bond Type | Key Synthetic Precursor | Synthetic Method |
| 7-methylidene-1,4-dioxaspiro[4.5]decane | Exocyclic | 1,4-Dioxaspiro[4.5]decan-7-one | Wittig Reaction | |
| 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene [6] | Endocyclic | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one[7] | Dehydration of a tertiary alcohol or elimination reaction | |
| 2-methylidene-1,4-dioxaspiro[4.5]decane | Exocyclic | 1,4-Dioxaspiro[4.5]decan-2-one | Wittig Reaction |
Thermodynamic Stability: A Tale of Two Isomers
Generally, endocyclic double bonds are thermodynamically more stable than their exocyclic counterparts within six-membered rings.[8][9] This is primarily due to a combination of factors including ring strain and hyperconjugation. The sp² hybridized carbons of an endocyclic double bond are better accommodated within the ring system, minimizing angle strain. In contrast, an exocyclic methylene group can introduce torsional strain with adjacent ring hydrogens. Therefore, it is expected that 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene is thermodynamically more stable than 7-methylidene-1,4-dioxaspiro[4.5]decane.
Reactivity Comparison: The Exposed Double Bond
The accessibility of the π-system in exocyclic alkenes often leads to different reactivity profiles compared to their more sterically hindered endocyclic isomers.
1. Hydroboration-Oxidation: This reaction is a powerful tool for the anti-Markovnikov hydration of alkenes.[10][11]
-
7-methylidene-1,4-dioxaspiro[4.5]decane: The less substituted carbon of the exocyclic double bond is readily accessible to the bulky borane reagent (e.g., 9-BBN), leading to the formation of the primary alcohol, (1,4-dioxaspiro[4.5]decan-7-yl)methanol, with high regioselectivity.[12]
-
7-methyl-1,4-dioxaspiro[4.5]dec-6-ene: The endocyclic double bond is more sterically hindered. While the reaction will still proceed to give a mixture of diastereomeric secondary alcohols, the reaction rate may be slower, and the regioselectivity might be influenced by the steric environment of the spirocyclic system.
Proposed Experimental Protocol: Comparative Hydroboration-Oxidation
Objective: To compare the reactivity and regioselectivity of the hydroboration-oxidation of 7-methylidene-1,4-dioxaspiro[4.5]decane and 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene.
Procedure:
-
Set up two parallel reactions under an inert atmosphere. In each flask, dissolve the respective spirocyclic alkene (1 mmol) in anhydrous THF (5 mL).
-
To each flask, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 mmol) dropwise at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Cool the reaction mixtures to 0 °C and slowly add aqueous sodium hydroxide (3 M, 2 mL) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 2 mL).
-
Stir the mixtures at room temperature for 1 hour.
-
Extract the products with diethyl ether, dry the organic layer over MgSO₄, and concentrate.
-
Analyze the crude product mixture by ¹H NMR and GC-MS to determine the conversion and the ratio of regioisomers.
Visualizing Synthetic Pathways
The synthesis of these spirocyclic alkenes can be visualized through the following workflow.
Caption: Factors influencing the reactivity of spirocyclic alkenes.
Conclusion and Future Outlook
7-methylidene-1,4-dioxaspiro[4.5]decane, with its readily accessible exocyclic double bond, serves as a versatile building block in organic synthesis. Its distinct reactivity profile, particularly in reactions sensitive to steric hindrance like hydroboration, sets it apart from its endocyclic isomer. The choice between an exocyclic and an endocyclic spirocyclic alkene in a synthetic strategy will depend on the desired stereochemical and regiochemical outcome of subsequent transformations. The principles and protocols outlined in this guide provide a framework for researchers to make informed decisions in the design and execution of syntheses involving these valuable spirocyclic motifs. Further exploration into the asymmetric functionalization of these alkenes will undoubtedly unlock new avenues for the creation of complex and biologically active molecules.
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online,
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Wittig Reaction. Organic Chemistry Portal,
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7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. PubChem,
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Exocyclic vs. endocyclic double bonds in E1 elimination. Chemistry Stack Exchange,
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What is the difference between an exocyclic and an endocyClic double bond? Quora,
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A Comparative Guide to the Synthesis of Spiro[4.5]dec-9-en-7-one and Other Spirocyclic Ketones. Benchchem,
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Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. ACS Publications,
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Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. CUNY,
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Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. MDPI,
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A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing,
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A Comparative Guide to the Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives and Related Spiroketals
Introduction
The spiroketal motif, a privileged structural element found in numerous natural products, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] This guide focuses on the biological potential of derivatives of the 1,4-dioxaspiro[4.5]decane scaffold. While specific research on the biological activity of 7-methylidene-1,4-dioxaspiro[4.5]decane derivatives is not extensively available in the current scientific literature, this guide will provide a comprehensive comparison of the known biological activities of structurally related 1,4-dioxaspiro[4.5]decane analogs and other bioactive spiroketal compounds. We will delve into their anticancer and antimicrobial properties, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a valuable resource for navigating the therapeutic potential of this fascinating class of compounds.
Anticancer Activity: A Promising Frontier
Several derivatives of spiroketal systems, particularly those incorporating the 1,4-dioxaspiro[4.5]decane core and its heteroatom-containing analogs, have demonstrated significant potential as anticancer agents.
Comparative Analysis of Anticancer Potency
A noteworthy example is the evaluation of 1-thia-4-azaspiro[4.5]decane derivatives. Studies have shown that these compounds exhibit dose-dependent anticancer activities against various cancer cell lines, including human colorectal carcinoma (HCT-116), human liver hepatocellular carcinoma (HepG-2), and human prostate adenocarcinoma (PC-3).[4][5] For instance, certain thioglycoside derivatives of this scaffold have displayed impressive inhibitory concentrations (IC50) in the nanomolar range against HCT-116 cells.[4]
In a similar vein, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been designed and synthesized, showing moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines.[6][7] Specific derivatives within this class have exhibited IC50 values in the sub-micromolar range against these cell lines, highlighting the potential of this scaffold in oncology research.[6][7]
For comparison, other classes of spiroketals have also been investigated for their cytotoxic effects. For example, spirolones A-E, azaphilone-based[2][2]-spiroketals isolated from a saline soil-derived fungus, have shown cytotoxic activity.[1]
Table 1: Comparative Anticancer Activity of Spiroketal Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HCT-116 | 0.092 - 0.120 | [4] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives | A549 | 0.18 - 0.26 | [6][7] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives | MDA-MB-231 | 0.08 - 0.10 | [6][7] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives | HeLa | 0.14 - 0.18 | [6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram 1: MTT Assay Workflow
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The spiroketal scaffold is also a promising source of novel antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Efficacy
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potential antifungal agents, with some compounds showing excellent activity against Candida albicans and Aspergillus fumigatus.[8] Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) superior to the standard antifungal drug fluconazole.[8]
Furthermore, 5-(2-aminoethylamino)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[9]
The broader class of spiro compounds has a rich history of antimicrobial activity. For instance, novel C2-substituted 1,4-dihydropyridine analogues have shown antibacterial activity, particularly against Mycobacterium smegmatis and Staphylococcus aureus.[10]
Table 2: Comparative Antimicrobial Activity of Spiro Compounds
| Compound Class | Microorganism | MIC (mmol/L) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Candida albicans (ATCC 90023) | 0.04 | [8] |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Aspergillus fumigatus | 0.08 | [8] |
| Fluconazole (Reference) | Candida albicans (ATCC 90023) | 0.104 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram 2: Broth Microdilution Workflow
Caption: A schematic representation of the broth microdilution method for MIC determination.
Mechanism of Action: Unraveling the Molecular Targets
The diverse biological activities of spiroketal derivatives stem from their interaction with various molecular targets. For instance, some 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, which is overexpressed in many human tumors.[11] This interaction forms the basis for their potential use as tumor imaging agents.[11]
In the context of antifungal activity, some 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to inhibit chitin synthase, a crucial enzyme for fungal cell wall biosynthesis.[8] This targeted inhibition provides a clear mechanism for their selective antifungal effects.
Conclusion and Future Perspectives
While the biological activity of 7-methylidene-1,4-dioxaspiro[4.5]decane derivatives remains an unexplored area, the broader class of 1,4-dioxaspiro[4.5]decane analogs and other spiroketals presents a rich landscape for drug discovery. The demonstrated anticancer and antimicrobial activities of these compounds, coupled with their diverse mechanisms of action, underscore their therapeutic potential.
Future research should focus on the synthesis and biological evaluation of 7-methylidene-1,4-dioxaspiro[4.5]decane derivatives to fill the existing knowledge gap. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, elucidating their precise molecular targets and mechanisms of action will be paramount for their rational development as novel therapeutic agents. The insights provided in this guide, drawn from the study of related spiroketal systems, offer a solid foundation for these future endeavors.
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A Researcher's Guide to the Computational Analysis of 7-Methylidene-1,4-dioxaspiro[4.5]decane: A Comparative Framework
For researchers and professionals in drug development and organic chemistry, understanding the three-dimensional structure and energetic landscape of complex molecules is paramount. 7-Methylidene-1,4-dioxaspiro[4.5]decane, a unique spiroketal containing an exocyclic methylene group, presents a compelling case for the application of computational chemistry. Its rigid spirocyclic core, combined with the reactive potential of the methylidene group, makes it a valuable scaffold in synthetic chemistry and a potential pharmacophore in medicinal chemistry.
This guide provides a comprehensive framework for conducting computational studies on 7-methylidene-1,4-dioxaspiro[4.5]decane. We will delve into the theoretical underpinnings of such analyses, propose a robust computational workflow, and compare the expected findings with established principles of spiroketal chemistry and the known data of analogous structures. This document is designed to be a practical resource, blending theoretical concepts with actionable protocols to empower researchers in their investigations.
The Significance of Spiroketals and the Anomeric Effect
Spiroketals are prevalent structural motifs in a wide array of natural products and pharmaceuticals.[1] Their rigid, three-dimensional architecture provides a well-defined presentation of functional groups, a critical feature for molecular recognition and biological activity.[1] The stereochemistry of the spirocyclic center is a key determinant of a spiroketal's conformation and, consequently, its function.
A dominant force governing spiroketal conformation is the anomeric effect . This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent on the anomeric carbon (the central spiro atom) to occupy an axial position. This arrangement allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen and the antibonding orbital (σ*) of the adjacent C-O bond.[1] Computational studies are exceptionally well-suited to quantify the energetic contributions of these effects.[1]
Proposed Computational Workflow for 7-Methylidene-1,4-dioxaspiro[4.5]decane
The following workflow outlines a detailed, step-by-step approach for the computational analysis of 7-methylidene-1,4-dioxaspiro[4.5]decane. This protocol is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the molecule's properties.
Caption: A typical computational workflow for analyzing the conformational and electronic properties of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Experimental Protocols: A Step-by-Step Guide
1. Initial 3D Structure Generation:
-
Objective: To create a reasonable starting geometry for the molecule.
-
Protocol:
-
Sketch the 2D structure of 7-methylidene-1,4-dioxaspiro[4.5]decane in a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Convert the 2D sketch into a 3D structure using the software's built-in tools.
-
Perform a preliminary geometry optimization using a simple force field (e.g., Universal Force Field - UFF) to clean up the initial structure.
-
2. Molecular Mechanics Conformational Search:
-
Objective: To explore the potential energy surface and identify a set of low-energy conformers.
-
Protocol:
-
Employ a molecular mechanics force field, such as MMFF94, which is generally suitable for organic molecules.
-
Perform a systematic or stochastic conformational search. This will involve rotating the rotatable bonds and exploring different ring puckering conformations.
-
Save the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum. The stability of a related spiroketal was assessed using the MMFF94 force field, highlighting its utility in such analyses.[2]
-
3. Identification of Low-Energy Conformers:
-
Objective: To select the most promising candidate structures for higher-level quantum mechanical calculations.
-
Protocol:
-
Rank the conformers from the previous step based on their relative energies.
-
Visually inspect the lowest energy conformers to identify distinct geometries (e.g., different chair and boat conformations of the cyclohexane ring).
-
Select a representative set of low-energy conformers for further analysis.
-
4. Geometry Optimization with Density Functional Theory (DFT):
-
Objective: To obtain accurate 3D structures and relative energies of the selected conformers.
-
Protocol:
-
Choose a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
Perform a full geometry optimization for each selected conformer. This will refine the bond lengths, angles, and dihedral angles to find the nearest local minimum on the potential energy surface.
-
5. Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structures are true energy minima and to obtain theoretical vibrational spectra.
-
Protocol:
-
Following each geometry optimization, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).
-
A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
-
The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum.
-
6. High-Accuracy Single-Point Energy Calculation:
-
Objective: To obtain more accurate relative energies of the conformers.
-
Protocol:
-
Using the optimized geometries from the DFT calculations, perform a single-point energy calculation with a more robust functional and a larger basis set. For example, the ωB97X-D functional, which accounts for dispersion forces, combined with a triple-zeta basis set like def2-TZVP, can provide highly accurate energies.
-
The relative energies from these calculations will give a more reliable prediction of the conformational preferences.
-
7. Prediction of Spectroscopic Data:
-
Objective: To generate theoretical data that can be compared with experimental results.
-
Protocol:
-
NMR Spectroscopy: Use the GIAO (Gauge-Including Atomic Orbital) method at a suitable DFT level (e.g., B3LYP/6-31G(d)) to predict the ¹H and ¹³C NMR chemical shifts.
-
IR Spectroscopy: The vibrational frequencies calculated in step 5 can be scaled by an appropriate factor (typically around 0.96 for B3LYP/6-31G(d)) to better match experimental IR spectra.
-
8. Comparison with Experimental Data and Analogs:
-
Objective: To validate the computational model and gain insights into the molecule's properties.
-
Protocol:
-
If experimental NMR or IR data for 7-methylidene-1,4-dioxaspiro[4.5]decane is available, compare it with the predicted spectra. Good agreement provides confidence in the computational results.
-
Compare the calculated structural parameters (bond lengths, angles) and conformational preferences with those of structurally similar spiroketals for which experimental or computational data exists. For instance, the crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol reveals a chair conformation for the cyclohexane ring and a twist conformation for the dioxolane ring, providing a valuable benchmark for comparison.[3]
-
Comparative Analysis: What to Expect for 7-Methylidene-1,4-dioxaspiro[4.5]decane
Based on the established principles of spiroketal chemistry and computational studies of related molecules, we can anticipate several key findings for 7-methylidene-1,4-dioxaspiro[4.5]decane.
Conformational Preferences
The conformational landscape of 7-methylidene-1,4-dioxaspiro[4.5]decane will likely be dominated by the chair conformation of the cyclohexane ring, as this is generally the most stable arrangement for six-membered rings. The dioxolane ring is expected to adopt a twist or envelope conformation. The interplay between steric hindrance from the methylidene group and the anomeric effect will be crucial in determining the most stable conformer.
It is anticipated that the conformer that maximizes anomeric stabilization, where a lone pair on each of the dioxolane oxygens can interact with the antibonding orbital of an adjacent C-O bond, will be the global minimum. Computational studies on other spiroketals have consistently shown the anomeric effect to be a strong determining factor in conformational preference.[2][4]
Spectroscopic Signatures
The predicted ¹³C NMR spectrum should show a characteristic signal for the sp²-hybridized carbon of the methylidene group at a downfield chemical shift (typically >100 ppm). The spiro carbon atom will also have a distinct chemical shift. The predicted ¹H NMR will be complex due to the rigid bicyclic structure, with distinct signals for the axial and equatorial protons on the cyclohexane ring.
The calculated IR spectrum is expected to show a characteristic C=C stretching vibration for the exocyclic double bond, typically in the range of 1640-1680 cm⁻¹.
Comparison with Related Structures
A comparative analysis with other 1,4-dioxaspiro[4.5]decane derivatives will be highly informative. For example, comparing the conformational energies of 7-methylidene-1,4-dioxaspiro[4.5]decane with those of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one[5][6] would reveal the influence of the exocyclic C=C double bond versus a C=O double bond on the ring conformation and electronic properties.
The table below provides a framework for comparing the calculated properties of 7-methylidene-1,4-dioxaspiro[4.5]decane with known data for related compounds.
| Property | 7-Methylidene-1,4-dioxaspiro[4.5]decane (Predicted) | (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol (Experimental)[3] | 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (Known)[7] |
| Molecular Formula | C₉H₁₄O₂ | C₉H₁₆O₄ | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol | 188.22 g/mol | 154.21 g/mol |
| Cyclohexane Ring Conformation | Expected: Chair | Chair | Expected: Half-Chair |
| Dioxolane Ring Conformation | Expected: Twist/Envelope | Twist | Expected: Twist/Envelope |
| Key Spectroscopic Feature | C=C stretch (IR) | O-H stretch (IR) | C=C stretch (IR) |
Conclusion
While direct experimental and computational studies on 7-methylidene-1,4-dioxaspiro[4.5]decane are not yet prevalent in the literature, a robust and insightful computational analysis is readily achievable by following the workflow outlined in this guide. By leveraging established theoretical methods and comparing the results with data from analogous structures, researchers can gain a deep understanding of the conformational preferences, electronic properties, and potential reactivity of this intriguing molecule. Such studies are invaluable for rational molecular design in both materials science and drug discovery.
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- 7. 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene | C9H14O2 | CID 11137430 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 7-Methylidene-1,4-dioxaspiro[4.5]decane Isomers
In the landscape of modern drug discovery and materials science, the unambiguous characterization of molecular isomers is a cornerstone of rigorous research and development. The subtle yet profound differences between isomers can lead to vastly different biological activities or material properties. This guide provides an in-depth, expert-led comparison of the spectroscopic techniques used to differentiate isomers of 7-methylidene-1,4-dioxaspiro[4.5]decane, a compound of interest for its potential as a chiral building block.
As a Senior Application Scientist, my objective is not merely to present data but to illuminate the why behind the experimental choices. We will explore how a multi-spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can provide a self-validating system for structural elucidation. This guide is designed for researchers who are not just collecting spectra but are seeking to interpret them with a high degree of confidence.
The Challenge: Differentiating Isomers of a Spirocyclic Olefin
The primary challenge in characterizing 7-methylidene-1,4-dioxaspiro[4.5]decane lies in the potential for both stereoisomerism at the spiro center (C5) and constitutional isomerism depending on the exact placement of the methylidene group. For the purpose of this guide, we will focus on the constitutional isomers: 7-methylidene-1,4-dioxaspiro[4.5]decane and its closely related isomer, 8-methylidene-1,4-dioxaspiro[4.5]decane. Their structures are as follows:
-
Isomer A: 7-methylidene-1,4-dioxaspiro[4.5]decane
-
Isomer B: 8-methylidene-1,4-dioxaspiro[4.5]decane
While seemingly similar, the positioning of the exocyclic double bond profoundly influences the electronic environment of the entire molecule, leading to distinct spectroscopic signatures.
Experimental Workflow: A Synergistic Approach
A robust characterization workflow relies on the convergence of data from multiple, independent techniques. The workflow outlined below ensures that the structural assignment is not reliant on a single piece of evidence but is supported by a comprehensive dataset.
Figure 2: Key HMBC correlations for differentiating Isomer A and Isomer B.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for this specific problem. HMBC detects correlations between protons and carbons that are 2-3 bonds away.
-
For Isomer A: The allylic protons at C6 (~2.30 ppm) will show a correlation to the quaternary carbon of the double bond (C7, ~148.0 ppm) and the spiro carbon (C5, ~109.5 ppm). This is a definitive signature.
-
For Isomer B: The allylic protons at C8 (~2.25 ppm) will show correlations to C7 and C9, but crucially, the protons at C6 (~1.60 ppm) will not show a correlation to the quaternary carbon of the double bond.
-
Conclusion: A Self-Validating Approach
The differentiation of the 7-methylidene-1,4-dioxaspiro[4.5]decane isomers is a clear example of where a multi-faceted spectroscopic approach is not just beneficial, but essential. While ¹H and ¹³C NMR provide the most decisive data, particularly through 2D HMBC experiments, IR and MS serve as crucial validation points, confirming the presence of the expected functional groups and the correct molecular weight.
References
-
General Principles of NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Spectroscopic Data of 1,4-dioxaspiro[4.5]decane: Spectral Database for Organic Compounds (SDBS). 1,4-dioxaspiro[4.5]decane. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Interpreting Mass Spectra: McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books. [Link]
A Comparative Guide to the Validation of Analytical Methods for 7-methylidene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique chemical entity with potential applications in pharmaceutical development and specialty chemical synthesis. As with any compound intended for use in a regulated environment, the analytical methods used to determine its identity, purity, and strength must be thoroughly validated to ensure data integrity and product quality. This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 7-methylidene-1,4-dioxaspiro[4.5]decane, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6]
This guide will explore the validation of common analytical techniques, offering insights into the rationale behind experimental design and providing a framework for establishing a robust analytical control strategy.
Pillar 1: Foundational Concepts of Analytical Method Validation
Method validation is a systematic process that confirms an analytical procedure is suitable for its intended use.[5] The core validation characteristics, as defined by the ICH Q2(R2) guideline, form the basis of our comparative analysis.[1][2][5][7][8] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
The following workflow illustrates the typical process for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Pillar 2: Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful validation of 7-methylidene-1,4-dioxaspiro[4.5]decane. Given its predicted volatility and the presence of a chromophore (the exocyclic double bond), several techniques are viable. We will compare Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Analytical Technique | Strengths | Limitations | Best Suited For |
| GC-FID | - High resolution for volatile compounds- Robust and reproducible- Universal carbon response provides good quantitation | - Not suitable for non-volatile impurities- Lacks specificity for identification- Potential for thermal degradation of the analyte | - Purity determination and assay of the main component- Quantitation of volatile impurities |
| GC-MS | - High specificity and confident peak identification- Excellent for structure elucidation of unknown impurities | - Can be less sensitive than FID for quantitation- More complex instrumentation and data analysis | - Identification of impurities and degradation products- Confirmation of analyte identity |
| HPLC-UV | - Suitable for a wider range of polarities and volatilities- Non-destructive, allowing for fraction collection- Can be used for both qualitative and quantitative analysis | - The analyte may have a weak chromophore, leading to lower sensitivity- Requires suitable solvents for the mobile phase | - Purity determination and assay, especially for non-volatile impurities- Stability-indicating methods |
Pillar 3: Experimental Protocols for Method Validation
The following sections outline detailed, step-by-step methodologies for validating a hypothetical GC-FID method for the purity and assay of 7-methylidene-1,4-dioxaspiro[4.5]decane. These protocols are based on established regulatory guidelines and can be adapted for other techniques.
Specificity
The specificity of an analytical method is its ability to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of the 7-methylidene-1,4-dioxaspiro[4.5]decane reference standard at the target concentration.
-
Prepare solutions of known related substances and potential impurities at a relevant concentration.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked solution containing the reference standard and all known impurities.
-
-
Chromatographic Analysis:
-
Inject each solution into the GC-FID system.
-
Record the chromatograms.
-
-
Acceptance Criteria:
-
The peak for 7-methylidene-1,4-dioxaspiro[4.5]decane in the spiked solution should be free of co-elution from any of the known impurities.
-
The placebo solution should show no interfering peaks at the retention time of the analyte.
-
Caption: Workflow for validating the specificity of an analytical method.
Linearity and Range
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. The range is the interval over which the method is shown to be linear, accurate, and precise.
Experimental Protocol:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the 7-methylidene-1,4-dioxaspiro[4.5]decane reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot the mean peak area against the concentration for each standard.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
-
Accuracy
Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured values to the true values.
Experimental Protocol:
-
Preparation of Spiked Samples:
-
Prepare a placebo solution.
-
Spike the placebo solution with the 7-methylidene-1,4-dioxaspiro[4.5]decane reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
-
Chromatographic Analysis:
-
Inject each spiked sample into the GC-FID system.
-
Quantify the analyte concentration using a previously established calibration curve.
-
-
Data Analysis:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100%
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of 7-methylidene-1,4-dioxaspiro[4.5]decane at 100% of the target concentration.
-
Inject each sample and determine the concentration.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.
Experimental Protocol:
-
Identify Critical Parameters:
-
Identify parameters that could potentially affect the method's performance (e.g., GC oven temperature, carrier gas flow rate, injection volume).
-
-
Vary Parameters:
-
Vary each identified parameter within a small, defined range (e.g., ± 2°C for oven temperature).
-
Analyze a sample of 7-methylidene-1,4-dioxaspiro[4.5]decane under each modified condition.
-
-
Data Analysis:
-
Compare the results (e.g., retention time, peak area, resolution) obtained under the modified conditions to the results from the normal conditions.
-
-
Acceptance Criteria:
-
The results should remain within the pre-defined acceptance criteria for system suitability.
-
Small variations in method parameters should not significantly impact the analytical results.
-
Conclusion
The validation of analytical methods for 7-methylidene-1,4-dioxaspiro[4.5]decane is a critical step in ensuring the quality and consistency of this compound in research and development. This guide has provided a comparative overview of potential analytical techniques and a detailed framework for method validation based on international regulatory guidelines. By following a systematic and scientifically sound approach to method validation, researchers can have confidence in the accuracy, reliability, and robustness of their analytical data. The choice of the final analytical method will depend on the specific requirements of the analysis, including the need for quantitation, identification of impurities, and the nature of the sample matrix.
References
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ProPharma. (2024, June 25).
- gmp-compliance.org.
- European Medicines Agency. ICH Q2(R2)
- International Council for Harmonisation. (2023, November 30).
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2020, April 21).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. youtube.com [youtube.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ema.europa.eu [ema.europa.eu]
cost-benefit analysis of using 7-methylidene-1,4-dioxaspiro[4.5]decane in synthesis
An In-Depth Comparative Guide to the Utility of 7-Methylidene-1,4-dioxaspiro[4.5]decane in Modern Synthesis
As Senior Application Scientists, we often encounter novel chemical entities with promising, yet unproven, synthetic potential. 7-Methylidene-1,4-dioxaspiro[4.5]decane represents one such molecule, a functionalized spiroketal derived from cyclohexanone. This guide provides a comprehensive cost-benefit analysis of its application in synthesis, comparing it with established alternatives. We will delve into the synthetic accessibility, reactivity, and potential stereochemical control offered by this compound, supported by experimental data and protocols. Our analysis is grounded in the principles of synthetic efficiency and practicality, aiming to provide researchers and drug development professionals with a clear perspective on its potential utility.
Introduction: The Strategic Value of Functionalized Spiroketals
Spiroketals are prevalent motifs in numerous natural products and pharmacologically active compounds. Their rigidified three-dimensional structure is often crucial for biological activity. The introduction of a reactive handle, such as an exocyclic methylidene group, onto a spiroketal scaffold like 1,4-dioxaspiro[4.5]decane, transforms it from a simple protecting group into a versatile synthetic building block. The exocyclic double bond can participate in a variety of chemical transformations, including but not limited to cycloadditions, Michael additions, and transition metal-catalyzed cross-coupling reactions. The core question for the synthetic chemist is whether the investment in preparing such a specialized reagent is justified by its performance compared to more readily available alternatives.
Synthetic Accessibility and Cost Analysis
The synthesis of 7-methylidene-1,4-dioxaspiro[4.5]decane is not widely documented in commercial catalogs, implying that it typically requires in-house preparation. A plausible and common synthetic route involves a two-step sequence starting from 1,4-cyclohexanedione monoethylene ketal.
Experimental Protocol: Synthesis of 7-Methylidene-1,4-dioxaspiro[4.5]decane
Step 1: Ketalization of 1,4-Cyclohexanedione
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.
Step 2: Wittig Olefination
-
Prepare methyltriphenylphosphonium bromide (1.2 eq) in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous tetrahydrofuran (THF) (10 mL/mmol) and cool the suspension to 0 °C.
-
Add a strong base, such as n-butyllithium (1.1 eq), dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 7-methylidene-1,4-dioxaspiro[4.5]decane.
Caption: Synthetic pathway to 7-methylidene-1,4-dioxaspiro[4.5]decane.
Cost Considerations
The primary cost drivers for this synthesis are the starting materials, reagents, and purification. While 1,4-cyclohexanedione and ethylene glycol are commodity chemicals, the Wittig reagent and the requirement for anhydrous solvents and inert atmosphere techniques increase the overall cost and operational complexity. Furthermore, chromatographic purification can be time-consuming and solvent-intensive, adding to the expense on a larger scale.
Comparative Performance Analysis: Reactivity and Applications
The synthetic value of 7-methylidene-1,4-dioxaspiro[4.5]decane lies in its role as a Michael acceptor and a dienophile in cycloaddition reactions. We will compare its performance in these key applications against more common alternatives.
Michael Addition Reactions
The exocyclic double bond of 7-methylidene-1,4-dioxaspiro[4.5]decane is activated by the adjacent spiroketal, making it susceptible to nucleophilic attack.
Alternative: A more conventional alternative is cyclohex-2-en-1-one.
| Feature | 7-Methylidene-1,4-dioxaspiro[4.5]decane | Cyclohex-2-en-1-one |
| Synthesis | Multi-step synthesis required | Commercially available |
| Reactivity | Moderate Michael acceptor | Potent Michael acceptor |
| Stereocontrol | Potential for diastereoselectivity due to the bulky spiroketal group | Planar structure offers less inherent stereocontrol |
| Further Functionalization | Ketal group can be hydrolyzed to reveal a ketone | Limited to modifications of the enone system |
Experimental Insight: While cyclohex-2-en-1-one is more reactive, it is also more prone to polymerization and side reactions. The spiroketal in our target molecule offers steric hindrance that can lead to higher diastereoselectivity in conjugate additions, a significant advantage in complex molecule synthesis.
Diels-Alder Reactions
As a dienophile, 7-methylidene-1,4-dioxaspiro[4.5]decane can react with dienes to form spirocyclic systems.
Alternative: A simpler exocyclic dienophile is methylenecyclohexane.
| Feature | 7-Methylidene-1,4-dioxaspiro[4.5]decane | Methylenecyclohexane |
| Synthesis | Multi-step synthesis required | Commercially available, or one-step from cyclohexanone |
| Reactivity | Electronically neutral double bond, may require harsh conditions | Electron-rich double bond, suitable for electron-deficient dienes |
| Product Complexity | Product contains a spiroketal, ready for further elaboration | Product is a simple carbocycle |
Experimental Insight: The primary advantage of using 7-methylidene-1,4-dioxaspiro[4.5]decane in a Diels-Alder reaction is the direct formation of a complex spirocyclic framework containing a protected ketone. This can be a strategic advantage, saving several synthetic steps downstream.
Caption: Logical framework for the cost-benefit analysis.
Conclusion and Recommendations
The use of 7-methylidene-1,4-dioxaspiro[4.5]decane in synthesis presents a clear trade-off between synthetic investment and potential rewards.
Benefits:
-
Increased Molecular Complexity: It serves as a valuable building block for the rapid construction of complex spirocyclic systems.
-
Latent Functionality: The spiroketal acts as a protecting group for a ketone, which can be unveiled later in the synthetic sequence.
-
Potential for Stereocontrol: The steric bulk of the spiroketal moiety can influence the stereochemical outcome of reactions at the exocyclic double bond.
Costs:
-
Reagent and Purification Costs: The use of phosphonium salts, strong bases, and chromatographic purification contributes to the overall cost.
Recommendation: The use of 7-methylidene-1,4-dioxaspiro[4.5]decane is most justified in the following scenarios:
-
When the target molecule contains a spiroketal cyclohexanone moiety, and its early introduction is strategically advantageous.
-
In diversity-oriented synthesis, where the creation of a library of complex spirocycles is the goal.
-
When high diastereoselectivity in conjugate addition is a critical requirement that cannot be easily achieved with simpler, more reactive Michael acceptors.
For simpler synthetic targets or when cost and time are the primary constraints, more conventional and commercially available alternatives like cyclohex-2-en-1-one or methylenecyclohexane are likely to be more practical choices. The decision to employ 7-methylidene-1,4-dioxaspiro[4.5]decane should be made after a careful evaluation of the overall synthetic strategy and the specific goals of the research program.
References
Due to the niche nature of 7-methylidene-1,4-dioxaspiro[4.5]decane, direct literature is sparse. The following references provide authoritative information on the key transformations and concepts discussed in this guide.
-
General Synthesis of Spiroketals: Smith, A. B., III, & Adams, C. M. (2004). The Spiroketal Royalty. Accounts of Chemical Research, 37(6), 365–377. [Link]
-
The Wittig Reaction in Organic Synthesis: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
- Michael Addition Reactions: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (A comprehensive book on the topic).
-
Diels-Alder Reactions in Organic Synthesis: Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668–1698. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-methylidene-1,4-dioxaspiro[4.5]decane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-methylidene-1,4-dioxaspiro[4.5]decane. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a self-validating system of safety and environmental stewardship.
Section 1: Hazard Identification and Core Chemical Profile
7-methylidene-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound featuring both a cyclic acetal (1,4-dioxaspiro) and an exocyclic double bond (methylidene group). A specific Safety Data Sheet (SDS) for this exact CAS number (104598-81-4) is not widely available, therefore, a risk assessment must be grounded in the known hazards of its core functional groups.[1][2]
1.1. Structural Breakdown and Inferred Hazards:
-
Cyclic Acetal/Ether Moiety: The 1,4-dioxaspiro group is a form of cyclic ether. Ethers are notorious for the formation of explosive peroxides upon exposure to air and light over time.[3] This is the most critical and immediate hazard to consider before disposal. Old or improperly stored containers present a significant explosion risk.
-
Methylidene (Alkene) Group: The unsaturated C=C double bond makes the molecule susceptible to polymerization and oxidation. While less acutely hazardous than peroxide formation, uncontrolled polymerization can lead to pressure buildup in a sealed container.
-
General Organic Compound Hazards: Like many volatile organic compounds, it should be treated as flammable and potentially harmful if inhaled, ingested, or absorbed through the skin. An SDS for the related isomer, 8-methylidene-1,4-dioxaspiro[4.5]decane, indicates it is harmful by inhalation, in contact with skin, and if swallowed.[4]
Table 1: Summary of Potential Hazards
| Hazard Class | Inferred Risk | Causality |
| Explosive Hazard | Formation of unstable and shock-sensitive peroxides upon storage. | Reaction of the ether linkages with atmospheric oxygen, often catalyzed by light.[3] |
| Flammability | The compound is a hydrocarbon derivative and should be considered flammable. | The presence of multiple carbon-hydrogen bonds makes it susceptible to combustion.[5][6] |
| Health Hazard / Toxicity | May cause respiratory irritation, skin irritation, and is harmful if swallowed. | Based on data for structurally similar compounds and general properties of volatile organics.[4][7] |
| Environmental Hazard | Assumed to be toxic to aquatic life, typical for many organic solvents. | Improper disposal can lead to contamination of soil and water.[6][8] |
Section 2: Pre-Disposal Safety and Verification
Before any waste is handled, a pre-disposal check is mandatory. This is a non-negotiable step to mitigate the risk of explosion from aged ethers.
2.1. Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. The following must be worn at all times when handling the compound or its waste.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles with a full face shield. | Protects against splashes and potential detonation of peroxides. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin absorption.[9] |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and provides a barrier in case of fire. |
| Work Area | Certified Chemical Fume Hood. | Minimizes inhalation of volatile vapors and contains potential splashes or reactions. |
2.2. Critical Protocol: Peroxide Detection
For any container of 7-methylidene-1,4-dioxaspiro[4.5]decane that is old, has been opened, or shows signs of crystallization/precipitate around the cap, you must test for peroxides.
Step-by-Step Peroxide Test (Potassium Iodide Method):
-
Preparation: In a chemical fume hood, prepare a fresh solution of 10% potassium iodide (KI) in deionized water.
-
Sampling: Carefully transfer approximately 1-2 mL of the suspect 7-methylidene-1,4-dioxaspiro[4.5]decane into a glass test tube.
-
Testing: Add 1 mL of the fresh KI solution and a drop of glacial acetic acid.
-
Observation: Stopper and shake the test tube. A yellow color indicates low levels of peroxides, while a brown or reddish color indicates a high, dangerous concentration.[3]
-
Action:
-
No Color Change: The compound is safe to proceed with standard disposal (Section 3).
-
Yellow/Brown Color: DO NOT HANDLE FURTHER. The material is extremely hazardous. Contact your institution's Environmental Health & Safety (EH&S) office or a professional hazardous waste disposal service immediately. Inform them you have peroxide-contaminated ether waste.[3][8]
-
Section 3: Step-by-Step Waste Collection and Containment
This protocol follows the Resource Conservation and Recovery Act (RCRA) guidelines as implemented by the Environmental Protection Agency (EPA) for managing hazardous waste in a laboratory setting.[10][11][12]
3.1. Waste Segregation: The First Principle
Never mix 7-methylidene-1,4-dioxaspiro[4.5]decane waste with other waste streams unless explicitly instructed by EH&S professionals. It must be collected as a separate organic waste.
-
DO NOT dispose of this chemical down the drain.[3][6][13] It is not water-soluble and can damage aquatic ecosystems and plumbing infrastructure.
-
DO NOT dispose of it in the regular trash. This is illegal and poses a fire and exposure hazard to sanitation workers.[8]
-
DO collect it in a designated hazardous waste container as "Non-halogenated Organic Waste."
3.2. Container Selection and Handling
-
Choose the Right Container: Use a clean, dry, and clearly labeled glass or high-density polyethylene (HDPE) container with a screw-top cap. Ensure the container material is compatible and will not degrade.[12][14]
-
Labeling: The container must be labeled before any waste is added. The label must include:
-
The full chemical name: "7-methylidene-1,4-dioxaspiro[4.5]decane".
-
The specific hazard warnings: "Flammable" and "Potential Peroxide Former".
-
The accumulation start date (the date the first drop of waste is added).[15]
-
Your name, lab number, and contact information.
-
Filling and Sealing:
-
Add the waste to the container inside a chemical fume hood.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
Keep the container tightly sealed at all times, except when adding waste. This prevents the evaporation of volatile compounds and minimizes air exposure that can lead to peroxide formation.
-
3.3. Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[10][13][15]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate it from incompatible chemicals, particularly strong acids, bases, and oxidizing agents.
Diagram 1: Disposal Decision Workflow
This diagram outlines the critical decision points for the safe disposal of 7-methylidene-1,4-dioxaspiro[4.5]decane.
Caption: Decision workflow for handling and disposal.
Section 4: Final Disposal and Emergency Procedures
4.1. Arranging for Final Disposal
Once the waste container is 90% full or has been accumulating for six months (or as per your institution's policy), you must arrange for its removal.[15]
-
Contact EH&S: Follow your institution's procedure for hazardous waste pickup. This is typically done through an online request system or by directly contacting the EH&S or Research Safety office.[11][15]
-
Documentation: Ensure all paperwork, including any waste profile sheets required by your institution, is completed accurately.
-
Handover: The waste will be collected by trained professionals who will transport it to a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.[10]
4.2. Emergency Spill Procedures
In the event of a small spill inside a chemical fume hood:
-
Alert Personnel: Notify others in the lab immediately.
-
Containment: Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.
-
Collection: Carefully sweep the absorbent material into a designated container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the absorbed spill material as hazardous waste and manage it according to the procedures in Section 3.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EH&S.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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7-Methyl-1,6-dioxaspiro(4.5)decane. PubChem, National Institutes of Health. [Link]
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Hazardous Waste Disposal. University of California, Santa Cruz. [Link]
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7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. PubChem, National Institutes of Health. [Link]
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Production, Import, Use, and Disposal of Mineral-Based Crankcase Oil. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Safe Handling Of Hydrocarbons. HSC Chemistry - YouTube. [Link]
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Safety Data Sheet - 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-. Synerzine. [Link]
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Atmospheric decomposition of cyclic ethers. Lund University Publications. [Link]
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Navigating the Safe Handling of 7-methylidene-1,4-dioxaspiro[4.5]decane: A Guide to Personal Protective Equipment
An In-Depth Guide for Laboratory Professionals
The handling of specialized chemical reagents is a cornerstone of innovative research and development. Among these, 7-methylidene-1,4-dioxaspiro[4.5]decane, a unique cyclic ketene acetal, presents both significant opportunities in synthetic chemistry and potential hazards if not managed with appropriate caution. This guide provides a comprehensive, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. By understanding the principles behind these safety protocols, researchers can mitigate risks and foster a secure laboratory environment.
While specific safety data for 7-methylidene-1,4-dioxaspiro[4.5]decane is not extensively documented, a critical analysis of analogous structures, such as 8-methylidene-1,4-dioxaspiro[4.5]decane and other dioxaspiro compounds, reveals a consistent hazard profile. These related compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation[1][2]. Therefore, a conservative and thorough approach to PPE is not only warranted but essential.
Core Principles of Chemical Safety: A Proactive Stance
The foundation of laboratory safety lies in a multi-layered defense against chemical exposure. This includes engineering controls (such as fume hoods), administrative controls (standard operating procedures), and finally, PPE. PPE should be considered the last line of defense, essential for protecting personnel from residual risks.
Recommended Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE strategy for handling 7-methylidene-1,4-dioxaspiro[4.5]decane involves protection for the entire body, with a focus on the respiratory system, eyes, and skin.
Respiratory Protection: Guarding Against Inhalation
Given that related compounds can cause respiratory irritation, stringent respiratory protection is paramount.[2][3]
-
Primary Recommendation: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement. For operations with a higher risk of aerosol generation, a full-face respirator provides a greater protection factor and also shields the eyes and face.[4][5]
-
For Spill Response or High-Concentration Work: A positive-pressure, self-contained breathing apparatus (SCBA) may be necessary to provide the highest level of respiratory protection.[4][6]
Eye and Face Protection: A Critical Barrier
The potential for serious eye irritation from analogous compounds necessitates robust eye and face protection.[2][7][8]
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[1][6]
-
Enhanced Protection: A face shield worn over chemical splash goggles is strongly recommended to protect the entire face from splashes.[5][6]
Skin and Body Protection: A Chemical-Resistant Shield
Direct skin contact is a primary route of exposure, and related compounds are known skin irritants.[2][3][8]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for general laboratory use, but for prolonged or high-exposure tasks, thicker, chemical-specific gloves should be selected. It is crucial to consult the glove manufacturer's compatibility chart. Double-gloving can provide an additional layer of protection.[1][9]
-
Laboratory Coat/Coveralls: A flame-resistant lab coat is a minimum requirement. For larger scale operations or situations with a high splash potential, chemical-resistant coveralls are recommended.[6][9]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting.[5][9]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Body Protection: Put on the laboratory coat or coveralls.
-
Respiratory Protection: Fit the respirator and perform a seal check to ensure no air leakage.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat or coveralls.
Doffing PPE: A Contamination-Conscious Approach
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the straps.
-
Body Protection: Remove the lab coat or coveralls, rolling it away from the body to contain any contamination.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE used when handling 7-methylidene-1,4-dioxaspiro[4.5]decane should be considered hazardous waste.
-
Collection: Place all used disposable PPE, including gloves, coveralls, and any cleaning materials, into a designated, labeled hazardous waste container.
-
Disposal: Follow all institutional and local regulations for the disposal of chemical-contaminated waste.[1]
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe use of PPE when handling 7-methylidene-1,4-dioxaspiro[4.5]decane.
Caption: A flowchart detailing the procedural steps for PPE selection, donning, use, doffing, and disposal.
Quantitative Data Summary: PPE Specifications
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved APR with organic vapor cartridges or SCBA | Protection against inhalation of potentially irritating vapors and aerosols.[4][5] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Prevents eye contact with splashes of the chemical.[1][6] |
| Face Protection | Face shield worn over goggles | Provides an additional layer of protection for the entire face.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation.[1][9] |
| Body Protection | Flame-resistant lab coat or chemical-resistant coveralls | Protects skin and clothing from splashes and spills.[6][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and other laboratory hazards.[5][9] |
By implementing these comprehensive PPE protocols, researchers can confidently and safely work with 7-methylidene-1,4-dioxaspiro[4.5]decane, ensuring both personal safety and the integrity of their research.
References
- Safety Data Sheet - MedchemExpress.com. (2025).
- 1 - SAFETY DATA SHEET. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 7-Methylidene-1,4-dioxaspiro[4.5]decane | 104598-81-4 | BLD Pharm. (n.d.).
- 1,4-Dioxaspiro[4.5]decane-2-methanol, 9 - Synerzine. (2018).
- 8-Methylene-1,4-dioxaspiro[4.5]decane | CAS#:51656-90-7 | Chemsrc. (2025).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024).
- 3 - • SAFETY DATA SHEET. (2025).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. (2025).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | C9H14O3 | CID 270628 - PubChem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
